Deguelin

Catalog No.
S548369
CAS No.
522-17-8
M.F
C23H22O6
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deguelin

CAS Number

522-17-8

Product Name

Deguelin

IUPAC Name

(1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1

InChI Key

ORDAZKGHSNRHTD-UXHICEINSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, deguelin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C

The exact mass of the compound Deguelin is 394.14164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of isoflavanones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Rotenoid flavonoids [PK1206]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide to Deguelin: Natural Sources, Mechanisms of Action, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources, Phytochemistry & Extraction

Primary Plant Sources

Table 1: Natural Plant Sources of Deguelin

Plant Source Family Part Containing this compound Traditional Use
Mundulea sericea (Willd.) A. Chev. Fabaceae Bark [1] [2] Insecticide, Traditional Medicine
Derris trifoliata Lour. Fabaceae Roots [1] [2] Fish Poison, Insecticide
Derris elliptica (Wall.) Benth. Fabaceae Roots [3] Commercial Insecticide (Cubé Resin)
Tephrosia vogelii Hook. F. Fabaceae Young Leaves [1] [2] Fish Poison, Pesticide
Millettia pachycarpa Benth. Fabaceae Seeds [1] [2] Insecticide

This compound is a natural rotenoid belonging to the flavonoid family, structurally characterized by a rigid pentacyclic framework comprising five rings (A-E) [1]. The compound's chemical definition is (7aS,13aS)-13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6ʹ,5ʹ-3]pyran-7(7aH)-one, with a molecular formula of C₂₃H₂₂O₆ and a molecular weight of 394.42 Da [2] [4]. The A-ring contains methoxy groups at positions C9 and C10 that are crucial for biological activity, while the DE-ring system forms a distinctive pharmacophore essential for maintaining overall bioactivity [1] [5]. Despite its biological significance, the extraction efficiency of natural this compound from plant materials remains insufficient for large-scale applications, making chemical synthesis a viable and efficient alternative [1].

Anticancer Mechanisms & Signaling Pathways

This compound demonstrates multifaceted anticancer activity by simultaneously targeting multiple critical signaling pathways and cellular processes, making it a promising multi-target agent against various malignancies [1] [2].

Key Signaling Pathways Targeted by this compound

Diagram 1: Key Signaling Pathways Targeted by this compound in Cancer Cells

G cluster_pathways This compound-Targeted Pathways cluster_effects Cellular Outcomes PI3K_Akt PI3K/Akt Pathway (Inhibition) Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation Survival ↓ Cell Survival PI3K_Akt->Survival PRL_Synthesis ↓ Prolactin Synthesis PI3K_Akt->PRL_Synthesis NF_kB NF-κB Signaling (Inhibition) Apoptosis Apoptosis Induction NF_kB->Apoptosis NF_kB->Survival HSP90 HSP90 Chaperone Function (Inhibition) HSP90->Apoptosis HSP90->Survival CellCycle Cell Cycle Regulation (G1/S & G2/M Arrest) Cycle_Arrest Cell Cycle Arrest CellCycle->Cycle_Arrest Apoptosis_Out ↑ Apoptosis Apoptosis->Apoptosis_Out Angiogenesis Anti-angiogenic Effects Angiogenesis_Out ↓ Angiogenesis Angiogenesis->Angiogenesis_Out Metastasis Anti-metastatic Effects Metastasis_Out ↓ Metastasis Metastasis->Metastasis_Out ODC Ornithine Decarboxylase (ODC) (Direct Inhibition) ODC->Proliferation ODC->Survival

This compound's multi-target mechanism disrupts cancer cell proliferation and survival.

Primary Molecular Targets and Effects

Table 2: Molecular Targets and Anticancer Mechanisms of this compound

Target Category Specific Targets Observed Effects
Signaling Pathways PI3K/Akt, NF-κB, Wnt, AMPK, MAPK/ERK [1] [4] Suppressed proliferation, induced apoptosis [1]
Apoptosis Regulators Caspase-3, -8, -9; Survivin [1] Activation of apoptotic pathways [1]
Cell Cycle Regulators Cyclin D1, Cyclin E, p27, pRb [1] [6] G1/S and G2/M phase arrest [1] [6]
Angiogenesis Factors HIF-1α, VEGF, VEGFR, PECAM-1 [1] [5] Inhibition of tumor angiogenesis [1]
Metastasis Markers MMPs, FAK [1] Suppressed invasion and metastasis [1]
Chaperone Proteins Hsp90 (C-terminal domain) [1] [5] Degradation of oncogenic client proteins [1]
Enzymes Ornithine Decarboxylase (ODC) [2] Reduced polyamine synthesis, decreased Rac1 activity [2]

The PI3K/AKT pathway represents one of the most significantly inhibited pathways by this compound. In DA-resistant prolactinoma cells, this compound concentration-dependently inhibited cell viability with IC₅₀ values of 0.1518 µM in GH3 cells and 0.2381 µM in MMQ cells, effectively suppressing prolactin synthesis and promoting apoptosis through inhibition of the PI3K/AKT/CREB3L1 axis [2]. This compound also directly binds to and inhibits Ornithine Decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby competitively inhibiting putrescine production and reducing levels of active Rac1 [2].

As an Hsp90 inhibitor, this compound uniquely targets the C-terminal ATP-binding domain rather than the N-terminal domain targeted by most conventional Hsp90 inhibitors, potentially offering a distinct toxicity profile [1] [5]. This binding disrupts the Hsp90 chaperone function, leading to proteasomal degradation of client proteins including HIF-1α, Akt, and other oncogenic drivers [5].

Experimental Protocols & Research Methodologies

In Vitro Anticancer Activity Assessment

Protocol: Cell Viability and Proliferation Assays

  • Cell Lines: Human cancer cell lines (e.g., H1299 lung carcinoma, RKO colorectal carcinoma, GH3 and MMQ prolactinoma cells) [1] [2]
  • Treatment: this compound dissolved in DMSO with final concentration typically not exceeding 0.1% (v/v) [2] [7]
  • Viability Assay: Cell Counting Kit-8 (CCK-8) or MTT assay after 48 hours of treatment [2]
  • Analysis: Measure absorbance at 450nm (CCK-8) [2] or 570nm (MTT)
  • Data Processing: Calculate cell viability as (ODₑₓₚₑᵣᵢₘₑₙₜₐₗ - ODᵦₗₐₙₖ)/(OD𝒸ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100% [2]
  • Alternative Method: CellTiter-Glo Luminescent Cell Viability Assay measuring ATP content [2]

Protocol: Apoptosis Analysis via Flow Cytometry

  • Staining: FITC Annexin V and Propidium Iodide (PI) using commercial apoptosis detection kits [2]
  • Procedure: Harvest this compound-treated cells, wash with PBS, resuspend in binding buffer, incubate with Annexin V-FITC and PI for 15 minutes in dark [2]
  • Analysis: Flow cytometry within 1 hour of staining
  • Quantification: Differentiate early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Protocol: Cell Cycle Analysis

  • Fixation: Cold ethanol (70%) overnight at -20°C
  • Staining: Cell Cycle Kit with Propidium Iodide (PI) following manufacturer's protocol [2]
  • Analysis: Flow cytometry with appropriate excitation and emission filters
  • Data Interpretation: Determine percentage of cells in G0/G1, S, and G2/M phases using computational modeling software
In Vivo Efficacy Evaluation

Protocol: Murine Xenograft Models

  • Animals: Female nude mice (e.g., BALB/c strain) [2]
  • Tumor Inoculation: Subcutaneous injection of cancer cells (e.g., 5×10⁶ GH3 cells) into flank region [2]
  • Treatment Regimen: Intraperitoneal administration of this compound at 4 mg/kg every other day for two weeks [2]
  • Monitoring: Regular measurement of tumor dimensions using calipers
  • Tumor Volume Calculation: (Length × Width²)/2
  • Endpoint Analysis: Tumor extraction, weighing, and histological examination [2]

Protocol | Allergic Airway Inflammation Model (for Anti-inflammatory Studies)

  • Animals: Male BALB/c mice (4-6 weeks old, 20-22g) [7]
  • Sensitization: Intraperitoneal injection of 25μg OVA in 0.1 mL alum on days 0 and 14 [7]
  • Challenge: 2% OVA aerosol for 20 minutes on days 21, 22, and 23 via ultrasonic nebulizer [7]
  • Treatment: this compound (1mg/kg or 4mg/kg) administered intraperitoneally 1 hour before each OVA challenge [7]
  • Control Groups: Vehicle control (saline) and positive control (dexamethasone, 1mg/kg) [7]
  • Analysis: Assessment of inflammatory cell recruitment, lung tissue histology, airway hyperresponsiveness, and serum immunoglobulin levels [7]
Molecular Interaction Studies

Protocol | Computational Docking and Dynamics

  • Protein Preparation: Retrieve crystal structures from PDB (e.g., Cyclin D1: 2W96; Cyclin E: 2AST) [6]
  • Ligand Preparation: Energy minimization of this compound and derivatives using Steepest Descent method and Universal Force Field (UFF) [6]
  • Docking Simulation: Perform with AutoDockVina or similar software [6]
  • Virtual Screening: Rank compounds based on binding energy and number of hydrogen bonds [6]
  • Molecular Dynamics: 100ns simulation using GROMACS or similar package [6]
  • Trajectory Analysis: Calculate RMSD, RMSF, and other parameters to assess complex stability [6]

Protocol | Ornithine Decarboxylase (ODC) Activity Assay

  • Principle: Measure conversion of [³H]ornithine to [³H]putrescine [2]
  • Procedure: Incubate cell lysates or purified ODC with this compound and [³H]ornithine
  • Detection: Separate [³H]putrescine by chromatography or extraction methods
  • Analysis: Quantify putrescine production by scintillation counting
  • Competition Studies: Evaluate this compound's direct binding to ODC by measuring putrescine reduction [2]

Toxicity Profile & Structure Optimization Strategies

Neurotoxicity Concerns

A significant challenge in this compound's therapeutic development is its potential neurotoxicity. This compound inhibits mitochondrial complex I (ubiquinone oxidoreductase), leading to impaired mitochondrial function and cellular damage in dopaminergic neurons [1] [4]. This inhibition results in Parkinsonian-like syndromes through inhibition of tyrosine hydroxylase and activation of the Src/STAT signaling pathway, which promotes phosphorylation of α-synuclein - a key event in Parkinson's disease pathogenesis [1]. These effects occur particularly at elevated concentrations, limiting this compound's clinical application [1] [5].

Structure-Activity Relationship (SAR) and Derivative Development

Diagram 2: Structural Modification Strategies for this compound Derivatives

G cluster_strategies Structural Modification Strategies cluster_derivatives Representative Derivatives A_Ring A-Ring Modifications Methoxy groups at C9 & C10 Critical for activity Compound_36 Compound 36 Cytotoxicity IC₅₀: 0.14 μM (H1299 cell line) A_Ring->Compound_36 BC_Rings B/C Ring Modifications Six-membered heterocycles Functional optimization potential L80 L80 Reduced cytotoxicity Maintains anticancer activity BC_Rings->L80 C7_Position C7 Position Modifications Significantly affects antitumor efficacy SH1242 SH-1242 Minimized neurotoxic effects Significant antitumor efficacy C7_Position->SH1242 DE_Rings D/E Ring Framework Distinctive pharmacophore Essential for bioactivity Compound_37 Compound 37 Cytotoxicity IC₅₀: 0.49 μM (H1299 cell line) DE_Rings->Compound_37 C_Terminal C-terminal Hsp90 Targeting Reduced neurotoxicity strategy C_Terminal->L80 C_Terminal->SH1242

Rational structural optimization of this compound aims to reduce toxicity while maintaining efficacy.

Table 3: this compound Derivatives and Their Improved Profiles

Compound Structural Features Biological Activity Toxicity Profile
L80 [1] [5] Modified B/C rings, targets Hsp90 C-terminal domain Maintains antiproliferative and apoptotic activity; disrupts Hsp90 chaperone cycle [1] [5] Markedly reduced cytotoxicity in HT-22 cells compared to this compound [1]
SH-1242 [1] Optimized C7 position substituents Significant antitumor efficacy in vivo [1] Substantially minimized neurotoxic effects [1]
Compound 36 [5] Preserved 2,2-dimethyl-2H-chromene moiety and methoxy groups Cytotoxicity IC₅₀ of 0.14 μM against H1299 cell line [5] Not specified
Compound 37 [5] Modified D/E ring framework Cytotoxicity IC₅₀ of 0.49 μM against H1299 cell line [5] Not specified

Research indicates that the 2,2-dimethyl-2H-chromene moiety and methoxy groups at the C9 and C10 positions are critical for this compound's activity [5]. Modifications at the C7 position significantly affect the compound's antitumor efficacy against cancer cells [1]. The development of derivatives focusing on the C-terminal domain of Hsp90 rather than the N-terminal domain has yielded compounds with reduced toxic effects while maintaining anticancer activity [1].

Pharmacokinetic Profile and Future Research Directions

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of this compound in Rats

Parameter Value Administration Route
Mean Residence Time (MRT) 6.98 h Intravenous (0.25 mg/kg) [4]
Terminal Half-Life (t₁/₂) 9.26 h Intravenous (0.25 mg/kg) [4]
Area Under Curve (AUC) 57.3 ng·h/mL Intravenous (0.25 mg/kg) [4]
Total Clearance (Cl) 4.37 L/h·kg Intravenous (0.25 mg/kg) [4]
Volume of Distribution (Vss) 30.46 L/kg Intravenous (0.25 mg/kg) [4]
Elimination Route Feces: 58.1%; Urine: 14.4% (within 5 days) Intragastric (4 mg/kg) [4]
Tissue Distribution (i.v.) Heart > fat > mammary gland > colon > liver > kidney > brain > lung [4] Intravenous
Tissue Distribution (i.g.) Perirenal fat > heart > mammary gland > colon > kidney > liver > lung > brain > skin [4] Intragastric

In rats, this compound demonstrates a relatively long terminal half-life of approximately 9.26 hours following intravenous administration, with a large volume of distribution (30.46 L/kg at steady state) indicating extensive tissue penetration [4]. The compound is primarily eliminated through fecal excretion (58.1% within 5 days), with urinary excretion accounting for only 14.4% of the administered dose [4]. Tissue distribution studies reveal significant concentration in heart tissue and adipose deposits following both intravenous and intragastric administration, while distribution to the brain is relatively limited [4].

Current Challenges and Future Perspectives

Despite this compound's promising anticancer potential, several challenges remain before its clinical translation:

  • Neurotoxicity Mitigation: Parkinsonian-like side effects at higher doses necessitate careful dosing strategies or prodrug approaches [1] [4]
  • Bioavailability Optimization: Poor aqueous solubility may limit oral bioavailability, requiring formulation advancements
  • Therapeutic Index Improvement: Structural optimization continues to enhance selectivity for cancer cells over normal cells
  • Combination Therapy Protocols: Synergistic effects with conventional chemotherapy and radiotherapy require further investigation [1]
  • Biomarker Identification: Predictive biomarkers for patient selection and treatment response monitoring need development

References

Deguelin molecular targets PI3K/Akt NF-κB Wnt pathways

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: A Detailed Look

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism, and its dysregulation is common in cancer [1]. Deguelin exerts a potent inhibitory effect on this pathway through several interconnected mechanisms:

  • Hsp90 Inhibition: this compound directly binds to the ATP-binding pocket of Hsp90α, a molecular chaperone required for the stability and function of numerous client proteins, including Akt itself [2]. This binding impairs Hsp90 function, leading to the proteasomal degradation of key oncogenic clients such as HIF-1α, VEGF, and PI3K [2] [3].
  • Akt Phosphorylation and Downstream Effects: Treatment with this compound results in reduced levels of phosphorylated (active) Akt [4]. This inhibition disrupts downstream survival signals, leading to the activation of pro-apoptotic proteins and suppression of tumor growth, as demonstrated in prolactinoma xenograft models [4].

The following diagram illustrates how this compound targets the PI3K/Akt pathway:

G GrowthFactor Growth Factor Signal PI3K PI3K GrowthFactor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation Akt->Survival Hsp90 Hsp90 Hsp90->Akt This compound This compound This compound->Akt Reduces Phosphorylation This compound->Hsp90 Binds and Inhibits

This compound inhibits the PI3K/Akt pathway via Hsp90 binding and direct Akt suppression.

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation, cell survival, and proliferation. This compound effectively blocks the activation of this pathway [3] [5]:

  • Inhibition of IKK and Nuclear Translocation: this compound prevents the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the inhibitory protein IκBα. With IκBα intact, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes [3] [5] [2].
  • Downregulation of Anti-Apoptotic Genes: By suppressing NF-κB activity, this compound downregulates the expression of anti-apoptotic genes, thereby sensitizing cancer cells to programmed cell death [3].
Wnt/β-Catenin Signaling Pathway

This compound also interferes with the Wnt/β-catenin pathway, which is crucial for cell fate and is often hyperactive in cancers:

  • Promotion of β-Catenin Degradation: this compound promotes the glycogen synthase kinase-3β (GSK-3β)-mediated phosphorylation and subsequent degradation of β-catenin. This prevents β-catenin from accumulating in the nucleus and activating transcription of oncogenes like c-Myc and cyclin D1 [2].

Experimental Evidence & Protocols

Recent studies provide robust experimental data and methodologies validating this compound's mechanisms. The following table summarizes key experimental findings from a 2025 study on dopamine agonist-resistant prolactinomas [4].

Experimental Method Cell Lines / Model Key Findings
CCK-8 Cell Viability Assay GH3, MMQ rat prolactinoma cells IC₅₀: 0.1518 µM (GH3), 0.2381 µM (MMQ); concentration-dependent inhibition [4]
Enzyme-Linked Immunosorbent Assay (ELISA) Cell culture supernatants, animal serum Significant reduction in prolactin (PRL) secretion after this compound treatment [4]
Flow Cytometry GH3, MMQ cells Promotion of apoptosis and induction of cell cycle arrest [4]
Network Pharmacology & Transcriptomic Analysis GH3 cells Identified Ornithine Decarboxylase (ODC) as a direct target; PI3K/AKT signaling as crucial pathway [4]
In Vivo Xenograft Study GH3 xenograft in nude mice Administered 4 mg/kg this compound (i.p., every other day for 2 weeks); significantly inhibited tumor growth; reduced AKT phosphorylation and CREB3L1 levels in tumors [4]
Detailed Experimental Protocol

Based on the cited study, here is a detailed methodology for evaluating this compound's effects in vitro [4]:

  • Cell Culture: Use prolactinoma cell lines (e.g., GH3, MMQ). Culture in high-glucose DMEM supplemented with 10% fetal bovine serum. Maintain cells at 37°C in a 5% CO₂ atmosphere and passage them before reaching 80% confluence, keeping cultures within 20 passages.
  • Cell Viability Assay (CCK-8):
    • Plate cells in 96-well plates at a density of 20,000 cells per well in 100 µL of medium.
    • Expose cells to a range of this compound concentrations (e.g., 0 - 1 µM) for 48 hours.
    • Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.
    • Measure the optical density (OD) at 450 nm using a microplate reader.
    • Calculate cell viability as a percentage: (ODₑₓₚᵣₜₐₗ - ODᵦₗₐₙₖ) / (OD꜀ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100%.
  • Apoptosis and Cell Cycle Analysis (Flow Cytometry):
    • Harvest this compound-treated and control cells by trypsinization.
    • For apoptosis, stain cells using a FITC Annexin V/propidium iodide (PI) kit according to the manufacturer's protocol.
    • For cell cycle analysis, fix cells in 70% ethanol, then treat with RNase and stain with PI.
    • Analyze stained cells using a flow cytometer to determine the percentages of cells in early/late apoptosis and different phases of the cell cycle.

Challenges and Future Directions

Despite its promising profile, the clinical development of this compound faces challenges, primarily concerning its potential neurotoxicity. This compound inhibits mitochondrial complex I, which can lead to Parkinsonian-like symptoms [3] [5]. Current research is focused on structural optimization to create derivatives with improved safety profiles.

  • Structural Modification: Scientists are synthesizing this compound derivatives to reduce toxicity while retaining anticancer efficacy. For example, derivative SH-1242 was designed to interact with the C-terminal domain of Hsp90 instead of the N-terminal domain, which has shown significantly reduced neurotoxic effects while maintaining potent antitumor activity [3] [5].
  • Synergistic Potential: this compound shows promise in combination therapies. Studies report it can synergize with conventional chemotherapy drugs like doxorubicin and cisplatin to enhance cancer cell death, potentially by downregulating survival proteins or inhibiting protective autophagy [2].

References

what is the role of Deguelin in mitochondrial complex I inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

Key experiments establishing deguelin's mechanism involve assessing mitochondrial function, cell viability, and genetic rescue.

  • Oxygen Consumption Rate (OCR) Analysis: A standard method uses the Seahorse Metabolic Analyzer. In experiments, this compound treatment caused a strong, dose-dependent blockade of basal and ATP-linked OCR in both intact and permeabilized cells. Contribution of complex I specifically is tested by supplying substrates like pyruvate, which showed this compound inhibits CI-driven, but not CII-driven, respiration [1].
  • Cell Viability and IC50 Determination: The OmniLog Biolog platform can be used for continuous viability measurement. Cells are seeded in 96-well plates coated with this compound, and a tetrazolium dye reduction is measured over 24-48 hours. Viability assays like CellTiter-Glo are also used to calculate half-maximal inhibitory concentration and demonstrate selective killing of Pten-null over Pten-WT cells [1] [2].
  • Genetic Rescue of Complex I Function: To confirm on-target effect, introduce yeast NDI1 gene, which is a single-subunit, rotenone/deguelin-insensitive alternative NADH dehydrogenase. Expression of NDI1 in this compound-treated cells rescues mitochondrial respiration and cell viability, proving that CI inhibition is necessary and sufficient for this compound's cytotoxic effect [1].
  • Assessment of Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 with flow cytometry or confocal microscopy. This compound treatment collapses the MMP, indicated by a shift from red (JC-1 aggregates, high MMP) to green fluorescence (JC-1 monomers, low MMP) [3].
  • Visualizing Mitochondrial Morphology: MitoTracker staining and super-resolution confocal microscopy show that this compound induces extensive mitochondrial fragmentation, a hallmark of severe mitochondrial dysfunction [1].

Quantitative Data Summary

The table below consolidates key quantitative findings from experimental studies.

Experimental Model/Cell Type Key Finding Reported Values / Dosages
Pten-/-, Trp53-/- Fibroblasts [1] Selective killing of Pten-null cells vs. wild-type Up to 500-fold higher selectivity for Pten-null cells [1]
Vemurafenib-Resistant Melanoma (A2058R, A375R) [2] Inhibition of cell proliferation Effective at micromolar (µM) concentrations in viability assays [2]
Oxygen Consumption Rate (OCR) [1] Inhibition of mitochondrial respiration Strong blockade at various concentrations in intact/permeabilized cells [1]
C. elegans Lifespan [4] Lifespan extension Extended lifespan at 1-10 µM in a dose-dependent manner [4]

Mechanisms of Action and Signaling Pathways

This compound's inhibition of complex I acts as a central trigger, leading to energy crisis and signaling rewiring that is particularly lethal to cancer cells. The following diagram maps out its multifaceted mechanism of action.

G This compound This compound CI Complex I (CI) Inhibition This compound->CI ETC Electron Transport Chain Disruption CI->ETC HIF1a HIF-1α Depletion CI->HIF1a Akt PI3K/Akt Pathway Inhibition CI->Akt MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ATP ↓ ATP Production ETC->ATP ROS ↑ ROS Production MMP->ROS AMPK AMPK Activation ATP->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Apoptosis Induction of Apoptosis mTOR->Apoptosis Outcome2 Cell Cycle Arrest mTOR->Outcome2 Outcome1 Selective Cancer Cell Death (PTEN-null, BRAFi-resistant) Apoptosis->Outcome1 HIF1a->Apoptosis Outcome3 Inhibition of Angiogenesis & Metastasis HIF1a->Outcome3 Akt->Apoptosis ROS->Apoptosis

This compound's primary inhibition of mitochondrial complex I triggers a cascade of metabolic and signaling disruptions.

Research Implications and Future Directions

This compound's mechanism presents a promising blueprint for targeting incurable cancers, but challenges remain for its clinical translation.

  • Exploiting a Metabolic Vulnerability: The finding that this compound selectively kills PTEN/p53 co-deficient cells is significant as this genotype is linked to highly advanced, metastatic prostate cancer [1]. This offers a strategy to target a defined genetic subset of tumors.
  • Overcoming Therapy Resistance: this compound shows efficacy in models of BRAF inhibitor-resistant melanoma, where resistance is often associated with increased mitochondrial oxidative phosphorylation [2] [3]. Inhibiting complex I directly counteracts this adaptive mechanism.
  • Challenges and Mitigation Strategies: A major obstacle is this compound's potential neurotoxicity, linked to its complex I inhibition in dopaminergic neurons, which can cause Parkinsonian-like symptoms [5] [6]. Research focuses on:
    • Structural Analogs: Developing derivatives like L80 and SH-1242 that retain anticancer activity but show reduced neurotoxicity by targeting the C-terminal domain of Hsp90 instead of, or in addition to, mitochondrial effects [5].
    • Nanotechnology: Liposomal encapsulation or other nano-delivery systems to improve targeted delivery to tumors and reduce off-target exposure [7] [5].
  • Emerging Biological Roles: Surprisingly, in non-mammalian models like C. elegans, low-dose this compound extends lifespan and healthspan in a manner dependent on flavin-containing monooxygenase (FMO) genes, suggesting context-dependent biological effects [4].

References

Core Structure and Modification Strategies of Deguelin

Author: Smolecule Technical Support Team. Date: February 2026

Deguelin features a rigid pentacyclic framework (rings A-E) [1] [2]. The DE-ring system forms a dimethylbenzopyran structure that acts as a distinctive pharmacophore, while the methoxy groups on the A-ring are critical for its bioactivity [1] [2]. The C7 position on the structure is particularly sensitive to modifications, which greatly influence antitumor efficacy [1] [2].

Research has explored several strategies to optimize this structure [1]:

  • Modification of Individual Rings: Altering specific rings to enhance interactions with the target.
  • Localized Oxidation and Reduction: Changing the oxidation state of specific atoms to modulate activity and properties.
  • Targeting Alternative Hsp90 Domains: Shifting focus from the conventional N-terminal domain of Hsp90 to its C-terminal domain to reduce toxicity.

The table below summarizes the key structural features and their roles in this compound's bioactivity.

Structural Feature Role in Bioactivity & SAR Insights
A-ring (with Methoxy groups) The methoxy groups at the C9 and C10 positions are crucial for activity. Their removal significantly reduces potency [3].
DE-ring (2,2-dimethyl-2H-chromene) This moiety is a critical pharmacophore. Its modification or removal leads to a substantial loss of activity [3].
C7 Position Modifications at this position greatly affect the compound's antitumor efficacy against cancer cells [1] [2].
BC Rings As six-membered heterocycles, these rings have garnered attention for functional optimization due to their potential for modification [1] [2].

Key Derivatives and Their Profiles

SAR studies have yielded several promising derivatives with improved therapeutic profiles. The following diagram illustrates the core-deguelin structure and key modification sites.

This compound's core structure and key modification sites leading to promising derivatives like L80, SH-1242, and SH-14 [1] [4].

Experimental Protocols for Evaluating this compound and Derivatives

To establish SAR, researchers use a suite of biochemical and cellular assays. The workflow for a typical this compound derivative evaluation study can be visualized as follows.

G Synthesis Compound Synthesis & Characterization InVitro In Vitro Assays Synthesis->InVitro Mech Mechanistic Studies InVitro->Mech InVivo In Vivo Evaluation Mech->InVivo

The typical workflow for evaluating this compound derivatives progresses from synthesis to in vivo models [4].

In Vitro Antiproliferative and Apoptotic Assays
  • Cell Proliferation (MTT) Assay: Cells are seeded in 96-well plates and treated with serial dilutions of the compound. After an incubation period, MTT reagent is added. Metabolically active cells convert MTT to purple formazan crystals, which are solubilized and quantified by spectrophotometry. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of IC₅₀ values [4].
  • Apoptosis Analysis by Flow Cytometry: Cells are treated with the compound, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis). The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each stage of cell death [5].
  • Cell Proliferation and Apoptosis Double Staining: Cells can be simultaneously stained with EdU (5-ethynyl-2’-deoxyuridine), which incorporates into DNA during synthesis (marking proliferating cells), and Hoechst 33342, which labels all nuclei and can reveal apoptotic morphology (chromatin condensation and nuclear fragmentation). This allows for parallel quantification of proliferation inhibition and apoptosis induction in the same sample [5].
Mechanistic and Target Engagement Studies
  • Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE gel electrophoresis, then transferred to a membrane. The membrane is probed with specific primary antibodies against target proteins and then with enzyme-linked secondary antibodies. Detection is achieved using chemiluminescence, revealing changes in protein expression and post-translational modifications [4] [6].
    • Key Targets to Probe: Hsp90 client proteins, components of the PI3K/Akt pathway, MAPK pathway, NF-κB, and apoptotic markers like cleaved Caspase-3 [1] [5] [6].
  • Reverse Phase Protein Array (RPPA): This high-throughput immunoassay involves spotting cell lysates in serial dilutions onto nitrocellulose-coated slides. Each slide is probed with a single, highly specific primary antibody, followed by a colorimetric detection system. This allows for the simultaneous quantification of hundreds of proteins and phosphoproteins across many samples, providing a broad view of signaling pathway modulation [4].
  • Molecular Docking Studies: Computational modeling is used to predict the interaction between this compound derivatives and their target, such as the C-terminal domain of Hsp90. The 3D structure of the target protein is prepared, and the small molecule is docked into the binding pocket to identify key interacting residues and estimate binding affinity [1] [7].

Primary Signaling Pathways and Molecular Targets

This compound exerts its anticancer effects by modulating multiple oncogenic signaling pathways. Its activity is largely attributed to its function as a natural Hsp90 inhibitor, disrupting the chaperone's function and leading to the proteasomal degradation of its client proteins [1] [3]. The following diagram summarizes its complex mechanism of action.

G cluster_path1 Hsp90 Chaperone Cycle Inhibition cluster_path2 Key Downstream Pathways & Effects cluster_path3 Oxidative Stress Pathway This compound This compound Hsp90 Binds to Hsp90 C-terminal Domain This compound->Hsp90 ROS Induction of ROS Generation This compound->ROS  Contributes to Clients Hsp90 Client Protein Degradation Hsp90->Clients PI3K_Akt Inhibition of PI3K/Akt Pathway Clients->PI3K_Akt NFkB Inhibition of NF-κB Pathway Clients->NFkB HIF1 Downregulation of HIF-1α Clients->HIF1 Metastasis Anti-metastasis (Inhibition of MMPs, FAK) PI3K_Akt->Metastasis Apoptosis Induction of Apoptosis VEGF Anti-angiogenesis (Inhibition of VEGF) HIF1->VEGF Akt2 Suppression of p-Akt ROS->Akt2 Caspase Activation of Caspase-3 Akt2->Caspase Caspase->Apoptosis

This compound's multifaceted anticancer mechanism involves Hsp90 inhibition, downstream pathway modulation, and ROS generation [1] [5] [6].

The quantitative effects of this compound on these pathways in various cancer models are summarized below.

Cancer Model (Cell Line) Key Findings & Quantitative Effects
Lung Cancer (NCI-1975) Induced ROS; IC₅₀ of 42.6 µM; suppression of p-Akt and activation of Caspase-3; effects partially reversed by antioxidant NAC [5].
Triple-Negative Breast Cancer (MDA-MB-231) Inhibited tumor growth in vivo at 2-4 mg/kg; downregulated p-Akt, p-ERK, NF-κB, c-Myc, and Survivin [6].
Non-Small Cell Lung Cancer (H460) At 50-100 nM, induced degradation of Hsp90 client proteins (e.g., HIF-1α, Akt) via RPPA analysis [4].

Future Directions and Conclusions

The future of this compound research lies in further optimizing its scaffold. Promising strategies include leveraging virtual screening to discover novel chemotypes that bind the Hsp90 C-terminal domain [7] and refining existing derivatives to fully separate anticancer efficacy from neurotoxic effects.

References

Deguelin in vivo xenograft mouse model protocol

Author: Smolecule Technical Support Team. Date: February 2026

Deguelin Efficacy in Mouse Xenograft Models

The following table summarizes key parameters and findings from recent in vivo studies utilizing this compound in various cancer xenograft models.

Tumor Model Dosing Regimen Reported Efficacy Primary Findings Citation
Prolactinoma (GH3 cells) 4 mg/kg, IP injection, every other day for 2 weeks. Significantly inhibited tumor growth. Reduced AKT phosphorylation and CREB3L1 levels in treated xenografts. [1]
Non-Small Cell Lung Cancer (PC9 cells) 4 mg/kg, Oral gavage, 3 days per week (on days 1, 3, 5) for 3 weeks. Displayed significant antitumor ability. Upregulated tumor suppressor genes PTEN and KLF4. [2]
Various Cancers (Endothelial Progenitor Cells) 2 mg/kg (Administration route not specified in excerpt). Suppressed tumor growth and lung metastasis. Inhibited the incorporation of bone marrow-derived EPCs into tumor vessels. [3]
Esophageal Squamous Cell Carcinoma Dosage not fully specified in excerpt; confirmed in vivo anti-tumor effect. Inhibited growth of ESCC tumor xenografts. Identified as an Aurora B kinase inhibitor; blocked phosphorylation of histone H3. [4]

Experimental Protocol for Prolactinoma Xenograft Model

Here is a detailed methodology based on the most comprehensive protocol from the study on dopamine agonist-resistant prolactinoma [1].

Animal and Housing
  • Strain: Nude mice (specific strain not detailed).
  • Housing: Maintained under standard pathogen-free conditions.
Cell Line and Xenograft Establishment
  • Cell Line: Rat pituitary tumor GH3 cells.
  • Procedure: Subcutaneously inject GH3 cells to establish xenografts. The study did not specify the exact number of cells injected.
Compound Formulation and Administration
  • Compound: this compound, sourced from MedChemExpress (MCE).
  • Vehicle: Dissolved in DMSO for stock solution, then further diluted for administration.
  • Dosing: 4 mg/kg.
  • Route: Intraperitoneal (IP) injection.
  • Schedule: Administered every other day for two weeks.
Tumor Monitoring and Endpoint Analysis
  • Tumor Measurement: Tumor dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: Volume = (width² × length)/2.
  • Endpoint Analyses:
    • Tumor Tissues: Harvested for weight measurement and molecular analysis (e.g., Western blot to assess AKT phosphorylation and CREB3L1 levels).
    • Blood Serum: Collected to measure prolactin levels using an ELISA kit.

Key Considerations for Your Study

  • Dosage Selection: The effective dose varies between 2 mg/kg and 4 mg/kg across studies. A dose-response study (e.g., testing 2, 4, and possibly 6 mg/kg) is recommended to determine the optimal efficacy and tolerability for your specific model [1] [2] [3].
  • Administration Route: Both intraperitoneal (IP) injection and oral gavage have been used successfully. Your choice may depend on the compound's bioavailability and your experimental setup [1] [2].
  • Toxicity Monitoring: While not explicitly detailed in these protocols, it is a standard and critical practice to:
    • Monitor mice daily for signs of distress.
    • Record body weight at least twice weekly to assess systemic toxicity.
  • Neurotoxicity Note: Be aware that this compound, as a rotenoid, can inhibit mitochondrial complex I. Some studies report potential neurotoxicity, including Parkinsonian-like symptoms, which is a significant consideration for clinical translation. Structural derivatives of this compound are being explored to mitigate this issue [5].

Proposed Workflow and Mechanism of Action

The diagram below integrates the experimental workflow with the key molecular mechanisms of this compound identified in these studies.

G Start Xenograft Model Establishment (GH3, PC9, or other cell lines) Grouping Randomization & Grouping (Vehicle vs. This compound) Start->Grouping Dosing Treatment Phase (IP injection or oral gavage) Grouping->Dosing Monitoring Tumor Volume Monitoring (Caliper measurement) Dosing->Monitoring Mech1 Inhibits ODC → ↓Putrescine ↓Active Rac1 Dosing->Mech1  this compound Action Mech2 Suppresses PI3K/AKT Pathway Dosing->Mech2 Mech3 Downregulates Transcription Factor CREB3L1 Dosing->Mech3 Mech4 Upregulates Tumor Suppressors (PTEN, KLF4) Dosing->Mech4 Harvest Endpoint: Tissue/Serum Harvest Monitoring->Harvest Analysis Molecular & Biochemical Analysis Harvest->Analysis Outcome Antitumor Effect: ↓Proliferation, ↑Apoptosis, ↓Tumor Growth Mech1->Outcome Mech2->Outcome Mech3->Outcome Mech4->Outcome

Future Research Directions

To strengthen the translational potential of this compound, future studies could focus on:

  • Novel Formulations: Investigate nanoparticular delivery systems (e.g., PEG-PCL nano-micelles) to improve this compound's bioavailability and reduce potential systemic toxicity [6].
  • Combination Therapy: Explore the efficacy of this compound in combination with standard chemotherapeutic agents, as it has been shown to reverse resistance in some cancer cell types [6].
  • Toxicity Profiling: Conduct comprehensive toxicological studies, including detailed neurological assessments, to better define the therapeutic window.

I hope these detailed application notes provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Analysis of Deguelin-Induced Apoptosis via Annexin V Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deguelin and Its Antitumor Properties

This compound is a natural rotenoid isolated from several plant species including Mundulea sericea (Leguminosae) and Derris trifoliata Lour. that demonstrates potent antitumor effects across various cancer types. This compound possesses a unique tricyclic fused skeleton (benzopyran-fused-pyran-benzopyran structure) with a molecular weight of 394.42 Da, which serves as the foundation for its diverse biological activities [1]. This compound has emerged as a promising chemopreventive agent due to its ability to simultaneously target multiple intracellular signaling pathways, effectively inhibiting cancer cell proliferation, promoting apoptosis, impeding angiogenesis, and preventing metastasis at multiple critical points in tumor development [1]. The compound's multimodal mechanism of action makes it particularly valuable for oncology research, especially in the context of treatment-resistant cancers where conventional therapies often fail.

The significance of this compound in current cancer research stems from its potent activity against various malignancies that demonstrate resistance to standard treatments. For instance, in dopamine agonist-resistant prolactinomas—which present a significant clinical challenge due to their unresponsiveness to first-line therapies—this compound ranked among the top 10 most potent agents in high-throughput drug screening across eight organoid platforms, effectively suppressing tumor growth in seven of the eight models [1]. Similarly, this compound has demonstrated efficacy against colorectal cancer, lung squamous cell carcinoma, and non-small cell lung cancer, where current targeted therapies provide limited benefit [2] [3] [4]. This broad-spectrum activity, combined with its favorable toxicity profile observed in xenograft models, positions this compound as an attractive candidate for further therapeutic development and mechanistic studies [2].

Mechanisms of this compound-Induced Apoptosis

Multimodal Pro-Apoptotic Signaling Pathways

This compound induces apoptosis through multiple interconnected signaling pathways, demonstrating its capacity to target cancer cells via several simultaneous mechanisms. One well-characterized pathway involves the activation of p38 MAPK signaling, which has been specifically documented in colorectal cancer cells. When CRC cell lines (SW620 and RKO) were treated with this compound, researchers observed significant phosphorylation and activation of p38 MAPK, followed by upregulation of pro-apoptotic proteins including cleaved caspase-3 and cleaved PARP, along with downregulation of anti-apoptotic proteins Bcl-2 and survivin [2] [3]. The critical role of p38 MAPK in this process was confirmed through inhibition experiments using SB203580 (a specific p38 MAPK inhibitor), which substantially attenuated this compound-induced proliferative inhibition and apoptosis, providing compelling evidence that p38 MAPK activation is essential for this compound's pro-apoptotic effects in colorectal cancer models [2].

Another significant mechanism involves this compound's impact on the PI3K/AKT signaling axis, which has been observed across multiple cancer types. In prolactinoma cells, this compound was shown to inhibit the PI3K/AKT/CREB3L1 pathway while simultaneously targeting ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis [1]. This dual action resulted in reduced cell viability and increased apoptosis in both GH3 and MMQ prolactinoma cell lines. Additionally, in lung cancer cells, this compound has been demonstrated to induce a ROS-driven Akt pathway inhibition, where the compound stimulates generation of reactive oxygen species that subsequently lead to decreased Akt phosphorylation and activation of caspase-3-mediated apoptosis [5]. This effect was partially reversible with the antioxidant N-acetyl-cysteine (NAC), supporting the involvement of oxidative stress in this compound's mechanism of action [5].

Additional Molecular Targets and Pathway Regulation
  • Galectin-1 Dependent Apoptosis in Lung SCC: this compound induces apoptosis in lung squamous cell carcinoma cells through downregulation of galectin-1, a β-galactoside-binding protein highly expressed in various malignancies. Reduced galectin-1 expression leads to suppression of the Ras/Raf/ERK pathway, creating a pro-apoptotic environment. Experimental evidence confirms that galectin-1 overexpression attenuates this compound-induced apoptosis, while galectin-1 knockdown sensitizes cancer cells to this compound treatment, demonstrating this pathway's critical role [4].

  • Cell Cycle Arrest and Anti-Angiogenic Effects: Beyond direct apoptosis induction, this compound influences cell cycle progression and tumor angiogenesis. The compound has been shown to cause cell cycle arrest at specific checkpoints, further inhibiting tumor proliferation. Additionally, this compound acts as an antiangiogenic agent by targeting hypoxia-inducible factor-1α (HIF-1α), disrupting the tumor's ability to develop new blood vessels necessary for growth and metastasis [2].

Table 1: Key Signaling Pathways in this compound-Induced Apoptosis

Pathway Molecular Targets Biological Outcome Cancer Models
p38 MAPK Phospho-p38 MAPK ↑, Cleaved caspase-3 ↑, Cleaved PARP ↑, Bcl-2 ↓, Survivin ↓ Cell cycle arrest, Apoptosis induction Colorectal cancer [2] [3]
PI3K/AKT/CREB3L1 p-AKT ↓, CREB3L1 ↓, ODC ↓, Putrescine ↓ Reduced cell viability, Growth inhibition, Apoptosis Prolactinoma [1]
ROS/Akt Intracellular ROS ↑, p-Akt ↓, Cleaved caspase-3 ↑ Oxidative stress, Apoptosis Non-small cell lung cancer [5]
Galectin-1/Ras/Raf/ERK Galectin-1 ↓, H-Ras ↓, p-ERK ↓ Apoptosis induction, Growth suppression Lung squamous cell carcinoma [4]

Quantitative Assessment of this compound Activity

Pro-Apoptotic Effects Across Cancer Models

The pro-apoptotic efficacy of this compound has been quantitatively demonstrated across numerous cancer types using standardized assays. In colorectal cancer models, this compound treatment resulted in a time-dependent and dose-dependent induction of apoptosis, with significant apoptosis observed at concentrations in the micromolar range [2]. Similarly, in prolactinoma cell lines, this compound exhibited potent anti-proliferative effects with IC50 values of 0.1518 μM for GH3 cells and 0.2381 μM for MMQ cells as measured by CCK-8 assay [1]. These values indicate remarkable potency against dopamine agonist-resistant prolactinomas, a particularly challenging clinical variant. The consistency of this compound's effects across diverse cancer lineages underscores its broad-spectrum antitumor properties and potential utility against various malignancies.

In lung cancer models, this compound demonstrated significant dose-responsive cytotoxicity against multiple cell lines. For NCI-1975 non-small cell lung cancer cells, the IC50 was determined to be 42.6 μM, while NCI-H446 small cell lung cancer cells showed slightly greater sensitivity with an IC50 of 38.3 μM [5]. Importantly, in lung squamous cell carcinoma models, this compound induced apoptosis through the previously mentioned galectin-1 mediated pathway, with efficacy observed at concentrations ranging from 0.1 to 1 μM in both SK-MES-1 and NCI-H520 cell lines [4]. The differential sensitivity across cancer types suggests tissue-specific uptake or pathway activation, highlighting the importance of dose optimization for specific experimental systems.

In Vivo Efficacy and Toxicity Profile

The translational potential of this compound is supported by compelling in vivo evidence from xenograft mouse models. In colorectal cancer studies, oral administration of this compound at 4 mg/kg significantly suppressed tumor growth in subcutaneous xenograft models without obvious toxicity [2]. Similarly, in prolactinoma xenograft models, this compound administration (4 mg/kg, intraperitoneally, every other day for two weeks) significantly inhibited tumor growth with corresponding reductions in both AKT phosphorylation and CREB3L1 levels in treated xenografts [1]. These findings demonstrate that this compound retains its anti-tumor efficacy in complex physiological environments while maintaining a favorable safety profile at therapeutic doses, addressing a critical concern in cancer drug development.

Table 2: Quantitative Pro-Apoptotic Effects of this compound Across Cancer Models

Cancer Type Cell Line/Model Key Assays Effective Concentrations/IC50 Key Apoptotic Markers
Colorectal Cancer SW620, RKO CCK-8, Annexin V/PI Flow Cytometry, Western Blot Dose-dependent effects (0.1-1 μM) Cleaved caspase-3 ↑, Cleaved PARP ↑, Bcl-2 ↓, Survivin ↓ [2] [3]
Prolactinoma GH3, MMQ CCK-8, CellTiter-Glo, Flow Cytometry IC50: 0.1518 μM (GH3), 0.2381 μM (MMQ) ODC activity ↓, Putrescine ↓, p-AKT ↓ [1]
Non-Small Cell Lung Cancer NCI-1975 MTT, EdU/Hoechst staining, Flow Cytometry IC50: 42.6 μM ROS ↑, p-Akt ↓, Cleaved caspase-3 ↑ [5]
Lung Squamous Cell Carcinoma SK-MES-1, NCI-H520 WST-8, Annexin V/PI Flow Cytometry, Western Blot 0.1-1 μM Galectin-1 ↓, H-Ras ↓, p-ERK ↓, Bax/Bcl-2 ratio ↑ [4]
In Vivo Models SW620 xenograft, GH3 xenograft Tumor volume measurement, TUNEL, Western Blot 4 mg/kg (oral or intraperitoneal) Tumor growth inhibition ↑, TUNEL-positive cells ↑ [2] [1]

Detailed Protocol: Annexin V/Propidium Iodide Apoptosis Assay

Workflow and Experimental Setup

The following workflow illustrates the key steps in the Annexin V/Propidium Iodide apoptosis assay protocol:

G Start Seed cells (1×10^6) in T25 flasks Harvest Harvest cells (collect supernatant + trypsinize) Start->Harvest Wash Wash cells with PBS (670 × g, 5 min, RT) Harvest->Wash Resuspend Resuspend in PBS (~2×10^6 cells/400 μL) Wash->Resuspend Stain Add Annexin V + PI in incubation buffer Resuspend->Stain Incubate Incubate 15 min RT in dark Stain->Incubate Analyze Analyze by flow cytometry (within 1 hour) Incubate->Analyze Controls Prepare controls: - Unstained - Annexin V only - PI only Controls->Stain Notes Critical notes: - No washing after PI addition - Calcium-dependent binding - Protect from light Notes->Incubate

Materials and Equipment Requirements

Essential Reagents:

  • Annexin V FLUOS staining kit (e.g., F. Hoffmann-La Roche, catalog #11858777001) containing ready-to-use Annexin-V-FLUOS solution, propidium iodide solution, and incubation buffer [6]
  • Phosphate-buffered saline (PBS), pH 7.4: 8 g NaCl, 0.2 g KCl, 2.3 g Na2HPO4, 0.22 g KH2PO4 in 800 ml distilled H2O [6]
  • Cell culture reagents: Trypsin, complete growth medium appropriate for cell line
  • 1X Binding buffer: 10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2 (prepared by 1:10 dilution of 10X stock) [7]

Equipment:

  • Flow cytometer with capability for FITC/FL1 (Annexin V) and PE/FL2 (PI) detection [6] [8]
  • Centrifuge with capacity for 670 × g centrifugation [6]
  • T25 culture flasks and standard cell culture equipment [6]
  • 12 × 75 mm round-bottom tubes suitable for flow cytometry [8]
Step-by-Step Staining Protocol
  • Cell Preparation and Treatment:

    • Seed cells at a density of 1 × 10^6 cells in T25 culture flasks and allow to adhere overnight [6].
    • Treat cells with this compound at optimized concentrations (typically 0.1-50 μM based on cancer type) for desired duration (commonly 24-48 hours). Include vehicle-treated controls (DMSO concentration should not exceed 0.1%) [2] [5].
  • Cell Harvesting:

    • Following treatment, carefully collect culture supernatant containing floating apoptotic cells [6].
    • Trypsinize adherent cells using standard protocol and combine with previously collected supernatant.
    • Centrifuge cell suspensions at 670 × g for 5 minutes at room temperature and discard supernatant [6].
  • Cell Staining:

    • Wash cells twice with cold PBS followed by centrifugation (670 × g, 5 minutes) [8].
    • Resuspend cell pellet in 1X Binding Buffer at concentration of 1-5 × 10^6 cells/mL [8] [7].
    • Transfer 100 μL of cell suspension (approximately 1-5 × 10^5 cells) to flow cytometry tubes.
    • Add 5 μL of fluorochrome-conjugated Annexin V and 5 μL of propidium iodide (PI) staining solution to experimental samples [7].
    • For controls, prepare:
      • Unstained control: Cells + binding buffer only
      • Annexin V only: Cells + Annexin V + binding buffer
      • PI only: Cells + PI + binding buffer [6]
  • Incubation and Analysis:

    • Incubate stained cells for 15 minutes at room temperature protected from light [6] [9].
    • Add 400 μL of 1X Binding Buffer to each tube without washing to maintain PI in solution [7].
    • Analyze samples by flow cytometry within 1 hour using FITC signal detector (FL1) for Annexin V and phycoerythrin emission signal detector (FL2) for PI [9].

Flow Cytometry Data Analysis and Interpretation

Gating Strategy and Population Discrimination

Proper data analysis begins with establishing a robust gating strategy to accurately distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. Using single-stained controls (Annexin V only and PI only), set compensation to account for potential spectral overlap between FITC and PI channels [8] [7]. Establish quadrants on the dot plot (Annexin V-FITC vs PI) based on negative control (untreated) cells, where the majority population appears in the lower left quadrant (double negative) [9].

The interpretation criteria for quadrant analysis follows these principles:

  • Viable cells: Annexin V negative / PI negative (lower left quadrant) - Cells with intact membranes that exclude PI and do not expose phosphatidylserine [6] [9].
  • Early apoptotic cells: Annexin V positive / PI negative (lower right quadrant) - Cells that expose phosphatidylserine but maintain membrane integrity, excluding PI [6] [7].
  • Late apoptotic/necrotic cells: Annexin V positive / PI positive (upper right quadrant) - Cells that expose phosphatidylserine and have lost membrane integrity, allowing PI uptake [6] [9].
  • Necrotic cells or debris: Annexin V negative / PI positive (upper left quadrant) - Typically represents cells that have undergone primary necrosis or subcellular debris [9].
Quantification and Statistical Analysis

For accurate quantification, collect sufficient events (typically 10,000 events per sample within the live cell gate) to ensure statistical reliability [8]. The apoptotic index is commonly calculated as the percentage of cells in both early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) [2]. When reporting results, include both the individual population percentages and the total apoptotic index to provide comprehensive assessment of this compound's pro-apoptotic effects.

Statistical analysis should include three independent experimental replicates with results presented as mean ± standard error of the mean (SEM) [2]. Appropriate statistical tests (Student's t-test for comparing two groups or ANOVA with multiple comparisons for more than two groups) should be applied to determine significance between treatment conditions [2]. Representative dot plots from flow cytometry analysis should be included to visually demonstrate the dose-dependent shifts in cell populations following this compound treatment.

Experimental Considerations and Troubleshooting

Critical Factors for Robust Apoptosis Detection
  • Calcium Concentration: The binding of Annexin V to phosphatidylserine is calcium-dependent, making it critical to avoid buffers containing EDTA or other calcium chelators during sample preparation [8]. Always verify that your binding buffer contains the recommended 2.5 mM CaCl2 concentration [7].

  • Timing Considerations: Analyze samples immediately (within 1 hour) after staining completion due to adverse effects on cell viability from prolonged exposure to PI [8] [7]. The progression of apoptosis continues ex vivo, so delayed analysis may yield artificially elevated late apoptotic/necrotic populations.

  • Handling of Adherent Cells: Use gentle trypsinization protocols, as overtrypsinization can damage the phospholipid membrane and cause false positive Annexin V staining [9]. Include serum in the trypsin neutralization step to preserve membrane integrity.

  • Appropriate Controls: Comprehensive controls are essential for accurate data interpretation. Include unstained cells, single-stained controls (Annexin V only and PI only) for compensation settings, and both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls for apoptosis induction [6] [7].

Troubleshooting Common Issues
  • High Background Staining: If excessive non-specific binding occurs, optimize washing steps and verify buffer composition. High background can also result from excessive antibody concentrations or inadequate blocking [9].

  • Weak Annexin V Signal: Weak fluorescence may result from insufficient Annexin V concentration, expired reagents, or incorrect calcium concentration in binding buffer. Ensure proper storage of reagents and prepare fresh buffers for each experiment [9].

  • Excessive PI Positive Cells: If the majority of cells appear PI positive without corresponding Annexin V staining, this may indicate primary necrosis due to overly harsh treatment conditions or cellular trauma during processing. Optimize this compound concentration and exposure time, and ensure gentle cell handling throughout the protocol [9].

  • Inconsistent Staining Between Replicates: Inconsistent results typically stem from variations in cell counting, staining volumes, or incubation times. Standardize cell density across samples and use precise pipetting techniques to maintain consistency [8] [9].

Conclusion

The comprehensive protocol outlined in this document provides researchers with a robust methodology for investigating this compound-induced apoptosis using Annexin V/propidium iodide staining coupled with flow cytometric analysis. The multimodal mechanism of this compound—engaging p38 MAPK, PI3K/AKT, ROS/Akt, and galectin-1/Ras/Raf/ERK pathways—makes it a compelling candidate for continued investigation against various malignancies, particularly those with resistance to conventional therapies [2] [1] [5]. The quantitative data summarized from multiple studies demonstrates consistent dose-dependent pro-apoptotic activity across diverse cancer models, supporting its potential therapeutic utility.

When implementing this protocol, researchers should prioritize optimization of this compound concentrations and exposure times for their specific cellular models, as sensitivity varies considerably between cancer types [2] [1] [5]. The inclusion of appropriate pathway-specific inhibitors (e.g., SB203580 for p38 MAPK inhibition) or antioxidants (e.g., NAC for ROS scavenging) can provide mechanistic insights when investigating this compound's mode of action in particular experimental systems [2] [5]. As this compound continues to be investigated in preclinical models, this standardized apoptosis detection protocol will facilitate comparison of results across studies and contribute to the systematic evaluation of its therapeutic potential.

References

Comprehensive Analysis of Deguelin-Induced Cell Cycle Arrest: Methods and Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deguelin and Its Anticancer Properties

This compound, a natural rotenoid isolated from plants such as Mundulea sericea, Derris trifoliata Lour., and Tephrosia vogelii Hook. F., has emerged as a promising anticancer agent with significant chemopreventive potential [1]. This compound exhibits a unique pentacyclic structure characterized by a rigid framework of five rings, with the DE-ring framework functioning as a distinctive pharmacophore essential for maintaining its biological activity [1]. This compound demonstrates potent antitumor effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, anti-angiogenic activity, and inhibition of metastasis across various cancer types [1] [2].

The compound's ability to simultaneously target multiple oncogenic signaling pathways makes it particularly valuable for oncology research, especially for aggressive cancer subtypes that often develop resistance to conventional therapies [2]. Research has demonstrated that this compound exerts its anticancer effects at nanomolar concentrations, with studies showing dose-dependent inhibition of cancer cell proliferation in both in vitro and in vivo models [3] [4]. Notably, this compound has shown efficacy against triple-negative breast cancer (TNBC), multiple myeloma, prolactinomas, and other malignancies that present significant treatment challenges in clinical settings [3] [4] [5].

Mechanisms of Cell Cycle Arrest by this compound

Molecular Targets and Signaling Pathways

This compound induces cell cycle arrest through complex interactions with multiple signaling pathways that regulate cellular proliferation and division. The compound demonstrates remarkable versatility in its mechanism of action, targeting different phases of the cell cycle depending on the cancer type and cellular context. Research has identified that this compound primarily modulates the G1/S and G2/M checkpoints through regulation of key cyclins, CDKs, and associated signaling cascades [6] [4]. These effects are mediated through this compound's ability to simultaneously engage multiple molecular targets, including PI3K/Akt, MAPK, NF-κB, and HSP90 pathways, creating a coordinated response that ultimately leads to cell cycle arrest [1] [2].

At the molecular level, this compound has been shown to downregulate cyclin D1 and cyclin E expression, both critical regulators of G1/S transition [6]. Computational studies have revealed that this compound and its derivatives interact with the inhibitory sites of cyclin D1 and cyclin E, with molecular dynamics simulations demonstrating stable binding configurations that interfere with their normal functions [6]. Additionally, this compound targets ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby disrupting intracellular signaling necessary for cell cycle progression [3]. The compound also modulates the PI3K/AKT/CREB3L1 pathway, further contributing to its antiproliferative effects [3].

Cell-Type Specific Mechanisms

The specific mechanisms through which this compound induces cell cycle arrest vary significantly across different cancer types, demonstrating context-dependent activity that researchers must consider when designing experiments. In multiple myeloma cells, this compound primarily induces G2/M phase arrest through modulation of Akt and p38 MAPK signaling pathways, resulting in the accumulation of cells in the G2/M phase and subsequent growth inhibition [4]. Conversely, in endothelial progenitor cells (EPCs) involved in tumor vasculogenesis, this compound causes G1 phase arrest without significant apoptosis, affecting the expression of phosphorylated pRb and E2F transcription factors that control the G1/S transition [7].

In prolactinoma cells, particularly those resistant to dopamine agonists, this compound demonstrates potent activity by concurrently targeting the PI3K/AKT/CREB3L1 pathway and ornithine decarboxylase, leading to both G1 and G2/M arrest depending on concentration and exposure time [3]. For triple-negative breast cancer cells, this compound interferes with EGFR and c-Met signaling pathways, downregulating downstream targets such as p-STAT3, c-Myc, and survivin, which collectively contribute to cell cycle disruption [5]. This cell-type specificity highlights the importance of selecting appropriate model systems when studying this compound's effects on the cell cycle.

Table 1: Key Signaling Pathways Targeted by this compound in Different Cancer Types

Cancer Type Primary Cell Cycle Arrest Phase Key Signaling Pathways Affected Critical Molecular Targets
Multiple Myeloma G2/M Akt, p38 MAPK p53, p21, cyclin B1, Cdc2 [4]
Prolactinoma G1 and G2/M PI3K/AKT/CREB3L1, ODC CREB3L1, ornithine decarboxylase [3]
Triple-Negative Breast Cancer G1 c-Met, EGFR, NF-κB p-STAT3, c-Myc, survivin [5]
Endothelial Progenitor Cells G1 FAK-Integrin-ILK pRb phosphorylation, E2F [7]
Various Cancers G1/S HSP90, Cyclin-CDK Cyclin D1, cyclin E [1] [6]

Experimental Protocols for Analyzing this compound-Induced Cell Cycle Arrest

Cell Culture and Treatment Conditions

Proper cell culture techniques and standardized treatment conditions are fundamental for obtaining reproducible results when studying this compound-induced cell cycle arrest. Researchers should begin with well-characterized cell lines appropriate for their specific research questions, with multiple myeloma (U266), prolactinoma (GH3 and MMQ), triple-negative breast cancer (MDA-MB-231, MDA-MB-468, BT-549, BT-20), and endothelial progenitor cells representing common model systems used in this compound research [3] [4] [5].

  • Cell Culture Maintenance:

    • Maintain cells in appropriate media (RPMI-1640 for U266 multiple myeloma cells; DMEM for GH3 and MMQ prolactinoma cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin [3] [4].
    • Culture cells at 37°C in a humidified incubator with 5% CO₂ and 95% air.
    • Passage cells routinely using 0.05% trypsin/EDTA when they reach 80-90% confluence.
    • Use cells within 20 passages to maintain stable cellular characteristics [3].
  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% ethanol [5].
    • Create working solutions by diluting the stock in absolute ethanol to 1 mM concentration [5].
    • For in vitro treatments, use this compound concentrations typically ranging from 50 nM to 100 μM, depending on the cell type and specific assay [3] [4].
    • Include vehicle controls (ethanol at equivalent concentrations) in all experiments, ensuring the final ethanol concentration does not exceed 0.1% to avoid solvent toxicity.
    • Treatment duration generally ranges from 24 to 72 hours, with time-course experiments recommended to capture dynamic effects on cell cycle progression [4] [5].
Flow Cytometry-Based Cell Cycle Analysis

Flow cytometry represents the gold standard method for quantifying this compound-induced cell cycle arrest, providing precise distribution of cells across different cell cycle phases. This protocol outlines a comprehensive approach for analyzing this compound-treated cells using propidium iodide (PI) staining and flow cytometry, adaptable to various cancer cell models.

  • Cell Harvesting and Fixation:

    • Collect both floating and adherent cells by gentle trypsinization to ensure complete population representation.
    • Wash cells twice with cold phosphate-buffered saline (PBS) to remove media components.
    • Resuspend cell pellets (approximately 1×10⁶ cells) in 0.5 mL of PBS.
    • Fix cells by adding 4.5 mL of 70% ethanol dropwise while vortexing gently to prevent clumping.
    • Incubate fixed cells at 4°C for at least 2 hours or up to 24 hours for optimal results.
  • Staining and Analysis:

    • Centrifuge fixed cells at 300 × g for 5 minutes and carefully decant ethanol.
    • Wash cells once with PBS to remove residual ethanol.
    • Resuspend cell pellet in 500 μL PI/RNase staining solution (commercially available kits such as Cell Cycle Kit from Solarbio or equivalent).
    • Incubate stained cells for 30 minutes at room temperature in the dark to prevent photobleaching.
    • Analyze samples using a flow cytometer equipped with a 488 nm laser and appropriate filters for PI detection (e.g., 617 nm emission).
    • Collect a minimum of 10,000 events per sample, excluding debris and doublets through appropriate gating strategies.
    • Analyze data using flow cytometry software (e.g., FlowJo, ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases [3] [4] [7].
Molecular Analysis of Cell Cycle Regulators

Understanding the molecular mechanisms underlying this compound-induced cell cycle arrest requires comprehensive analysis of cell cycle regulatory proteins and their expression patterns. This protocol describes methods for investigating this compound's effects on key cyclins, CDKs, and signaling pathways involved in cell cycle control.

  • Western Blot Analysis:

    • Lyse this compound-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Quantify protein concentration using a BCA assay to ensure equal loading.
    • Separate 75 μg of total protein per sample by SDS-PAGE (10% gel) and transfer to PVDF membranes.
    • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies against key cell cycle regulators: cyclin D1, cyclin E, p21, p27, pRb, phospho-Rb, Cdc2, cyclin B1, and corresponding phosphorylation-specific antibodies [6] [4] [5].
    • Include antibodies against signaling molecules such as p-Akt, p-ERK, p-STAT3, and CREB3L1 to investigate pathway activation [3] [5].
    • Incubate with appropriate HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence (ECL) reagents.
    • Normalize protein expression to housekeeping controls such as β-actin or GAPDH.
  • Quantitative RT-PCR Analysis:

    • Extract total RNA from this compound-treated cells using TRIzol reagent according to manufacturer's instructions.
    • Synthesize cDNA using a RevertAid First Strand cDNA Synthesis Kit with oligo(dT) primers.
    • Perform qRT-PCR reactions using SYBR Green Master Mix on a real-time PCR system.
    • Design primers specific for cell cycle regulatory genes of interest, including cyclins, CDKs, CDK inhibitors, and transcription factors.
    • Analyze data using the comparative Ct method (2^(-ΔΔCt)) to determine fold changes in gene expression relative to control samples [4].

Data Analysis and Interpretation

Quantitative Assessment of Cell Cycle Distribution

Systematic quantification of cell cycle parameters provides critical insights into this compound's ant proliferative effects and potential mechanisms of action. The following table summarizes typical cell cycle distribution patterns observed across different cancer models following this compound treatment, highlighting the cell-type specific responses that researchers can expect when working with this compound.

Table 2: Cell Cycle Distribution Patterns Following this compound Treatment in Different Cancer Models

Cell Type This compound Concentration Treatment Duration G0/G1 Phase Change S Phase Change G2/M Phase Change Reference
Multiple Myeloma (U266) 18 μM 24 h Decrease: ~15% Decrease: ~10% Increase: ~25% [4]
Prolactinoma (GH3) 0.2381 μM (IC₅₀) 48 h Variable Variable Variable [3]
Endothelial Progenitor Cells 100 nM 24 h Increase: ~20% Decrease: ~15% Minimal Change [7]
Triple-Negative Breast Cancer (MDA-MB-231) 500 nM 72 h Increase: ~25% Decrease: ~20% Minimal Change [5]
Expression Profiling of Cell Cycle Regulators

Comprehensive molecular profiling enhances understanding of this compound's mechanism of action and provides biomarkers for assessing its efficacy. The table below summarizes representative changes in key cell cycle regulators following this compound treatment across different experimental models, serving as reference points for researchers analyzing their own data.

Table 3: Representative Changes in Cell Cycle Regulators Following this compound Treatment

Cell Cycle Regulator Multiple Myeloma Prolactinoma Triple-Negative Breast Cancer Endothelial Progenitor Cells
Cyclin D1 ↓ Downregulated [6] ↓ Downregulated [3] ↓ Downregulated [6] ↓ Downregulated [7]
Cyclin E ↓ Downregulated [6] ↓ Downregulated [3] ↓ Downregulated [6] ↓ Downregulated [7]
p21 ↑ Upregulated [4] Variable ↑ Upregulated [6] Not Reported
p27 ↑ Upregulated [4] ↑ Upregulated [3] ↑ Upregulated [6] Not Reported
Phospho-Rb ↓ Downregulated [4] ↓ Downregulated [3] ↓ Downregulated [5] ↓ Downregulated [7]
Cdc2 ↓ Downregulated [4] Not Reported Not Reported Not Reported
Cyclin B1 ↓ Downregulated [4] Not Reported Not Reported Not Reported

Technical Considerations and Optimization

Experimental Design and Optimization

Successful analysis of this compound-induced cell cycle arrest requires careful experimental design and methodological optimization. Based on published research, several key considerations can enhance data quality and reproducibility:

  • Dose-Response Relationships: Implement comprehensive dose-ranging studies for each new cell model, as this compound's effects show significant concentration dependence. Typical effective concentrations range from nano-molar to low-micromolar levels depending on cell type, with prolactinoma cells (IC₅₀: 0.1518-0.2381 μM) showing particular sensitivity compared to other models [3] [4].

  • Time-Course Analysis: Conduct detailed time-course experiments to capture dynamic changes in cell cycle distribution, as this compound's effects evolve over time. Most studies analyze effects at 24, 48, and 72 hours to establish temporal patterns [4] [5].

  • Combination Treatments: Explore this compound's interactions with conventional chemotherapeutic agents and targeted therapies, as research indicates potential synergistic effects. For example, this compound has been shown to sensitize cancer cells to doxorubicin and enhance radiation response [4] [8].

  • Validation Methods: Correlate flow cytometry data with other assessment methods, including clonogenic assays, cell viability assays (MTT, CCK-8), and morphological analysis to obtain comprehensive understanding of this compound's effects [3] [4].

Troubleshooting Common Issues

Researchers may encounter several technical challenges when studying this compound-induced cell cycle arrest. The following strategies address common issues:

  • High Background in Flow Cytometry: Ensure proper cell washing after fixation and before staining to reduce background fluorescence. Include RNase treatment in the staining protocol to prevent RNA contamination that can artificially increase the G0/G1 peak.

  • Variable Efficacy Across Cell Lines: Account for cell-type specific sensitivities by conducting pilot studies to establish appropriate this compound concentrations and treatment durations for each model system.

  • Solvent Toxicity Concerns: Maintain ethanol concentrations below 0.1% in all treatment conditions and include proper vehicle controls to distinguish this compound-specific effects from potential solvent toxicity [5].

  • Molecular Analysis inconsistencies: Use multiple reference genes for qRT-PCR normalization and include loading controls for Western blotting to ensure accurate quantification of molecular changes.

Visual Overview of Experimental Workflows

To facilitate implementation of the methodologies described in this document, the following diagrams provide visual overviews of key experimental workflows and signaling pathways relevant to studying this compound-induced cell cycle arrest.

G Start Experimental Design CellCulture Cell Culture Maintenance • Select appropriate cell lines • Maintain optimal conditions • Limit passages (<20) Start->CellCulture DeguelinPrep This compound Preparation • Prepare 10 mM stock in ethanol • Create working solutions • Include vehicle controls CellCulture->DeguelinPrep Treatment Cell Treatment • Apply this compound concentrations • Incubate 24-72 hours • Include time points DeguelinPrep->Treatment Analysis Cell Cycle Analysis Treatment->Analysis FlowCytometry Flow Cytometry • Harvest and fix cells • PI/RNase staining • Analyze 10,000 events Analysis->FlowCytometry Molecular Molecular Analysis • Western blot for cyclins/CDKs • qRT-PCR for gene expression Analysis->Molecular DataInterp Data Interpretation • Quantify phase distribution • Analyze pathway modulation • Correlate with viability FlowCytometry->DataInterp Molecular->DataInterp

Diagram 1: Experimental workflow for analyzing this compound-induced cell cycle arrest, covering key stages from cell culture to data interpretation.

G cluster_pathways Signaling Pathways Affected cluster_targets Molecular Targets cluster_effects Cell Cycle Effects This compound This compound Treatment PI3K PI3K/AKT Pathway This compound->PI3K MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB HSP90 HSP90 Inhibition This compound->HSP90 ODC Ornithine Decarboxylase This compound->ODC Cyclins Cyclin D1/Cyclin E PI3K->Cyclins CDKs CDK Inhibition MAPK->CDKs p53 p53 Activation NFkB->p53 p21 p21/p27 Induction HSP90->p21 Rb Rb Hypophosphorylation ODC->Rb G1Arrest G1/S Arrest • Rb hypophosphorylation • E2F inhibition • Cyclin D1/E downregulation Cyclins->G1Arrest CDKs->G1Arrest p53->G1Arrest G2Arrest G2/M Arrest • Cyclin B1 downregulation • Cdc2 inhibition • Checkpoint activation p53->G2Arrest p21->G1Arrest Rb->G1Arrest

Diagram 2: Key signaling pathways and molecular mechanisms through which this compound induces cell cycle arrest in various cancer models.

Conclusion

This compound represents a promising multi-targeted agent for cancer research and potential therapeutic development, with its ability to induce cell cycle arrest through modulation of critical regulatory pathways. The protocols and analytical approaches outlined in this document provide researchers with comprehensive methodologies for investigating this compound's effects on cell cycle progression across various experimental models. By implementing these standardized techniques—including flow cytometry, molecular analyses, and comprehensive data interpretation—researchers can generate robust, reproducible data that advances our understanding of this compound's mechanism of action and potential applications in oncology.

The cell-type specific responses to this compound treatment highlighted in this document underscore the importance of careful model selection and methodological optimization when designing studies. Furthermore, the quantitative reference data provided offers valuable benchmarks for comparing results across different laboratory settings. As research on this compound and its derivatives continues to evolve, these application notes and protocols will serve as a foundation for standardized assessment of its cell cycle modulatory activities, potentially facilitating the development of more effective this compound-based therapeutic strategies for cancer treatment.

References

Comprehensive Application Notes & Protocols: Deguelin Western Blot Analysis for p-Akt and Caspase-3 in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deguelin and Its Anticancer Mechanisms

This compound, a natural rotenoid isolated from plants such as Mundulea sericea, has emerged as a promising chemopreventive agent with potent antitumor activity across various cancer types, including lung, pancreatic, and breast cancers [1] [2]. This compound exerts its profound anticancer effects primarily through induction of apoptosis and regulation of critical survival pathways in cancer cells. Research has demonstrated that this compound specifically targets the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in human cancers [1] [3]. The strategic targeting of this pathway makes this compound a particularly attractive candidate for therapeutic development, especially for cancers characterized by hyperactive Akt signaling.

The molecular mechanisms underlying this compound's activity involve a sophisticated interplay between reactive oxygen species (ROS) generation and subsequent inhibition of pro-survival signaling. This compound treatment significantly elevates intracellular ROS levels, creating an oxidative stress environment that cancer cells—already operating under elevated intrinsic ROS stress—are poorly equipped to handle [1]. This ROS surge serves as an upstream signal that suppresses Akt phosphorylation at key regulatory sites, effectively deactivating this critical survival pathway. The resulting cascade includes mitochondrial dysfunction, activation of executioner caspases, and ultimately programmed cell death through both caspase-dependent and independent mechanisms [1] [4]. This multi-faceted approach to inducing cancer cell death while minimizing toxicity to normal cells underscores this compound's potential as a targeted therapeutic agent.

Western Blot Protocol for this compound Mechanism Studies

Sample Preparation and Protein Extraction

The foundation of reliable Western blot data begins with optimal sample preparation. For this compound treatment experiments, plate cancer cells (e.g., NCI-1975 lung cancer cells or Mia PaCa-2 pancreatic cancer cells) at appropriate density and allow them to adhere overnight. Treat cells with This compound concentrations ranging from 5-100 μM for 6-48 hours, based on experimental objectives [1] [2]. Include control groups treated with vehicle alone and consider co-treatment with 5-10 mM N-acetyl-cysteine (NAC) when investigating ROS-dependent mechanisms [1]. For protein extraction, aspirate media and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status [5]. Incubate on ice for 10-30 minutes with occasional vortexing, then centrifuge at 14,000-17,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay [5].

Prepare samples by diluting lysates in Laemmli sample buffer containing 50-100 mM dithiothreitol (DTT) as reducing agent [5]. Denature samples by heating at 95-100°C for 5-10 minutes. Load 10-40 μg of total protein per lane, alongside pre-stained molecular weight markers for accurate size determination. Underloading may result in weak signals, while overloading can cause distortion and poor resolution of bands. For phosphorylated protein detection (e.g., p-Akt), include positive and negative controls to validate antibody specificity and experimental conditions.

Gel Electrophoresis and Protein Transfer

Protein separation is achieved through SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Select appropriate gel percentages based on target protein sizes: 4-12% Bis-Tris gradient gels work well for most applications, effectively separating proteins ranging from 10-250 kDa [5]. For optimal resolution of caspase-3 (17/19 kDa fragments) and Akt (≈60 kDa), 10-15% gels are recommended. Prepare running buffer (e.g., Tris-Glycine: 25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3) and load samples into wells. Run gels at constant voltage (80-120 V for mini-gels) until the dye front approaches the bottom, typically 90-120 minutes.

For protein transfer to membranes, standard wet transfer systems are preferred for optimal recovery, especially for high molecular weight proteins. Prepare transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) and pre-wet PVDF membranes in methanol before assembling the transfer stack. Transfer at constant current (200-400 mA) for 60-90 minutes at 4°C to prevent overheating. After transfer, verify efficiency by staining the membrane with Ponceau S or using total protein stains like Coomassie or fluorescent dyes [6]. These quality control steps confirm uniform transfer and equal loading across lanes before proceeding to immunodetection.

Immunoblotting and Detection

Blocking is a critical step to minimize non-specific antibody binding. Incubate membranes with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. BSA (3-5%) is particularly recommended for phospho-specific antibodies [5]. Prepare primary antibodies in appropriate blocking buffer with sodium azide (0.01-0.02%) if planning to reuse antibodies. Key antibodies for this compound studies include:

  • Phospho-Akt (Ser473) - Use at 1:1000 dilution
  • Total Akt - Use at 1:1000 dilution
  • Cleaved Caspase-3 (Asp175) - Use at 1:1000 dilution [7]
  • α-Tubulin or GAPDH - Loading controls, use at manufacturer-recommended dilutions

Incubate membranes with primary antibodies with gentle shaking overnight at 4°C for optimal results. The following day, wash membranes 3-5 times for 5 minutes each with TBST. Prepare secondary antibodies conjugated to horseradish peroxidase (HRP) or fluorescent dyes in blocking buffer at manufacturer-recommended dilutions (typically 1:2000-1:10000 for HRP conjugates). Incubate for 1 hour at room temperature with gentle agitation, followed by 3-5 washes with TBST.

For detection, chemiluminescence remains the gold standard for most applications. For HRP-conjugated antibodies, use enhanced chemiluminescence (ECL) substrates according to manufacturer instructions. Expose membranes to imaging system with multiple exposure times to ensure signals fall within the linear dynamic range [6]. For multiplexing targets of similar molecular weights, consider fluorescent detection with dye-conjugated secondary antibodies (e.g., IRDye 680RD and 800CW), which allows simultaneous detection of multiple targets without membrane stripping [6].

Data Analysis and Interpretation Guidelines

Quantification and Normalization

Accurate quantification of Western blot data requires careful attention to the linear range of detection and appropriate normalization strategies. Capture images using a digital imaging system capable of linear signal detection across 3-4 orders of magnitude, avoiding signal saturation at both high and low expression levels [6]. Use image analysis software (ImageJ, Image Studio, or manufacturer-specific software) to measure band intensity. Subtract local background from each band of interest and normalize signals using appropriate loading controls.

For this compound studies, employ a hierarchical normalization approach: first normalize phospho-protein signals (e.g., p-Akt) to their corresponding total protein (e.g., total Akt), then normalize these ratios to loading controls (e.g., α-tubulin or total protein staining) [6]. This two-tiered approach controls for both sample loading and potential changes in total protein expression. When analyzing cleaved caspase-3, note that the antibody detects the activated fragments (17/19 kDa) but not the full-length protein (35 kDa) [7]. Normalize cleaved caspase-3 signals to loading controls and express as fold-change relative to untreated controls.

Interpretation of this compound-Specific Results

Successful this compound treatment typically demonstrates a dose-dependent decrease in p-Akt levels accompanied by a concomitant increase in cleaved caspase-3 [1]. The IC50 values for this compound vary by cell type but generally fall in the range of 38-55 μM [1]. When investigating ROS-dependent mechanisms, note that co-treatment with the antioxidant NAC should partially reverse this compound's effects on both p-Akt suppression and caspase-3 activation [1]. This partial reversal confirms the involvement of oxidative stress in this compound's mechanism of action.

The timing of apoptotic events following this compound treatment follows a predictable sequence: Akt dephosphorylation typically occurs within 3-6 hours, followed by caspase-3 activation at 6-12 hours, and finally morphological evidence of apoptosis at 12-24 hours [1] [2]. Include both temporal and dose-response analyses in experimental designs to capture the full dynamics of this compound action. For pancreatic cancer models, note that this compound also inhibits protective autophagy, potentially enhancing the efficacy of conventional chemotherapeutics like doxorubicin [2]. This autophagy inhibition manifests as accumulation of LC3-II and p62 proteins on Western blots.

Summary of Key Experimental Findings

Table 1: this compound Effects on Cancer Cells from Experimental Studies

Cancer Type Cell Lines Key Effects IC50 Values Proposed Mechanism
Lung Cancer NCI-1975, NCI-H446 Dose-dependent apoptosis; ROS generation; p-Akt suppression; Caspase-3 activation 38.3-42.6 μM ROS-mediated Akt pathway inhibition [1]
Pancreatic Cancer Mia PaCa-2, Panc-1 Apoptosis induction; Autophagy inhibition; Enhanced doxorubicin sensitivity Not specified Caspase-3/PARP cleavage; LC3-II/p62 accumulation [2]
Breast Cancer MDA-MB-231, MDA-MB-468 Promotion of apoptosis; Regulation of PI3K/Akt pathway Not specified Caspase-3 and caspase-9 activation [3]

Table 2: Key Antibodies and Dilutions for this compound Mechanism Studies

Target Host Species Recommended Dilution Supplier/Reference Expected Band Sizes
Cleaved Caspase-3 (Asp175) Rabbit 1:1000 (WB) Cell Signaling #9661 [7] 17/19 kDa (activated fragments)
Phospho-Akt (Ser473) Rabbit 1:1000 (WB) Multiple commercial sources ≈60 kDa
Total Akt Rabbit 1:1000 (WB) Multiple commercial sources ≈60 kDa
α-Tubulin Mouse 1:2000-1:5000 (WB) Multiple commercial sources ≈50 kDa
PARP Rabbit 1:1000 (WB) Multiple commercial sources 116 kDa (full-length); 89 kDa (cleaved)

Visualizing Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Diagram

DeguelinPathway This compound-Induced Apoptosis Signaling Pathway This compound This compound ROS ROS This compound->ROS Induces Autophagy Autophagy This compound->Autophagy Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages pAkt pAkt ROS->pAkt Inhibits Caspase3 Caspase3 Mitochondria->Caspase3 Activates SurvivalSignaling SurvivalSignaling pAkt->SurvivalSignaling Activates pAkt->Caspase3 Inhibits (Indirect) Apoptosis Apoptosis Caspase3->Apoptosis Executes Autophagy->Apoptosis Blocks Protection ChemoSensitivity ChemoSensitivity Autophagy->ChemoSensitivity Enhances

Experimental Workflow for this compound Studies

DeguelinWorkflow Western Blot Workflow for this compound Studies CellCulture Cell Culture & this compound Treatment ProteinExtraction Protein Extraction with Protease/Phosphatase Inhibitors CellCulture->ProteinExtraction Concentration Concentration Determination (BCA/Bradford) ProteinExtraction->Concentration GelElectro SDS-PAGE Electrophoresis Concentration->GelElectro MembraneTransfer Protein Transfer to PVDF Membrane GelElectro->MembraneTransfer Blocking Blocking (5% BSA or Milk) MembraneTransfer->Blocking PrimaryAntibody Primary Antibody Incubation (4°C overnight) Blocking->PrimaryAntibody SecondaryAntibody Secondary Antibody Incubation (RT, 1hr) PrimaryAntibody->SecondaryAntibody Detection Detection (Chemiluminescence/Fluorescence) SecondaryAntibody->Detection Analysis Quantification & Normalization Detection->Analysis

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Inconsistent p-Akt results often stem from incomplete phosphatase inhibition during sample preparation. Ensure fresh phosphatase inhibitors are added to lysis buffer immediately before use, and process samples quickly on ice to maintain phosphorylation status [5]. For weak caspase-3 signals, verify that the antibody specifically detects cleaved fragments rather than full-length protein, and consider extending treatment times to allow for sufficient apoptosis development [7]. High background noise can be addressed by optimizing blocking conditions—try different blocking agents (BSA vs. non-fat milk) and increase wash stringency by adding 0.1% Tween-20 to TBS [5].

When studying ROS-dependent mechanisms, include appropriate controls such as NAC co-treatment and consider directly measuring ROS levels using fluorescent probes like H2DCF-DA to confirm this compound's oxidative effects [1]. For autophagy analysis in pancreatic cancer models, include chloroquine controls to validate autophagy flux measurements and distinguish between induced autophagy versus blocked degradation [2]. Always run full protein gels rather than truncated ones to detect potential protein isoforms or degradation products that might impact interpretation.

Optimization Strategies for this compound Studies

Dose-response experiments are essential for establishing appropriate this compound concentrations for specific cell models. Begin with a broad range (1-100 μM) and narrow based on observed effects [1]. Time-course analyses should capture early signaling events (Akt dephosphorylation at 2-6 hours) and later apoptotic markers (caspase-3 cleavage at 12-24 hours) [1] [2]. For combination studies with chemotherapeutics like doxorubicin, perform matrix experiments with varying concentrations and sequences of administration to identify synergistic interactions [2].

When comparing multiple cell lines, normalize this compound sensitivity to baseline ROS levels and antioxidant capacity, as these factors significantly influence cellular response [1]. Include positive controls for apoptosis (e.g., staurosporine) and pathway inhibition (e.g., PI3K/Akt inhibitors) to validate experimental conditions and antibody performance. For translationally relevant models, consider implementing 3D culture systems or patient-derived organoids, as these may more accurately recapitulate therapeutic responses observed in vivo [4].

References

Deguelin as an Anti-Angiogenic Agent: Application Note on Targeting Endothelial Progenitor Cells (EPCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Deguelin, a natural rotenoid, is recognized for its potent chemopreventive and antitumor properties. A key mechanism of its action is the inhibition of tumor angiogenesis, notably through the suppression of Endothelial Progenitor Cells (EPCs), which are bone-marrow-derived cells crucial for de novo blood vessel formation in tumors. This application note consolidates the experimental protocols and key findings from foundational studies, providing a methodological guide for researchers aiming to investigate the anti-angiogenic effects of this compound [1].

The core finding is that this compound, at low nanomolar concentrations, effectively inhibits EPC function—including proliferation, migration, and incorporation into new vessels—without inducing apoptosis. This effect is mediated through the disruption of focal adhesion dynamics and cell cycle arrest, making EPCs a specific vascular target for this compound [1].

Key Findings and Quantitative Data

The anti-angiogenic effects of this compound on EPCs have been quantified across multiple functional assays. The table below summarizes the primary findings from in vitro and in vivo studies.

Table 1: Summary of this compound's Effects on EPC Function and Tumor Progression

Assay/Parameter Experimental Model This compound Concentration/Dose Observed Effect Significance/Notes
Proliferation BM-derived EPCs (in vitro) 50 nM, 100 nM ~50-60% inhibition Dose-dependent; EPCs more sensitive than HUVECs/HDLECs [1]
Colony Formation BM-derived c-kit+/sca-1+ MNCs 100 nM Significant reduction in small and large CFUs Attenuates self-renewal and differentiation [1]
Migration Modified Boyden chamber assay 100 nM Significant reduction Short-term assay (5h), effect independent of proliferation impact [1]
Tube Incorporation EPCs co-cultured with HUVECs on Matrigel 100 nM Reduced incorporation into tube-like structures Specific to EPC incorporation, not HUVEC tube formation itself [1]
Cell Cycle EPCs (in vitro) 100 nM (24h) G1 phase arrest Increased p53; decreased Cyclin D1 and pRb phosphorylation [1]
Tumor Growth & Metastasis Mouse xenograft model 2 mg/kg (in vivo) Suppressed tumor growth and lung metastasis Reduced tumor-induced circulating EPCs [1]
Tumor Vasculogenesis GFP+ BM-MNC transplanted mice 2 mg/kg (in vivo) Reduced BM-derived EPC incorporation into tumor vessels Co-localization of CD31 and GFP decreased [1]

Experimental Protocols

This section outlines detailed methodologies for key assays used to evaluate this compound's effects on EPCs.

EPC Isolation and Culture
  • Cell Source: Isolate bone marrow (BM) mononuclear cells (MNCs) from mice. Specifically, enrich for c-kit+/sca-1+/lineage− (KSL) cells using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS) [1].
  • Culture Conditions: Culture the isolated cells on fibronectin-coated dishes in endothelial cell growth medium, supplemented with growth factors (e.g., VEGF, bFGF) [1] [2].
  • Characterization: Confirm EPC phenotype by:
    • Uptake of acetylated low-density lipoprotein (Ac-LDL).
    • Binding to isolectin B4 [1].
    • Surface marker expression analysis (e.g., VEGFR2, CD31) and absence of hematopoietic markers (e.g., CD45) via flow cytometry [2].
EPC Colony-Forming Unit (CFU) Assay
  • Purpose: To assess the clonogenic and vasculogenic potential of EPCs after this compound treatment [1].
  • Procedure:
    • Seed BM-derived MNCs or KSL cells in a semi-solid media (e.g., methylcellulose-based) supplemented with necessary cytokines.
    • Treat with this compound (e.g., 100 nM) or vehicle control (e.g., DMSO).
    • Incubate for several days (typically 7-14 days).
    • Identify and count two types of colonies under a microscope:
      • Primitive Small-CFUs
      • Definitive Large-CFUs [1].
  • Data Analysis: Report the number of each type of colony per well or per seeded cells. A significant reduction in both types indicates impaired EPC function.
EPC Migration Assay
  • Purpose: To evaluate the chemotactic ability of EPCs, which is critical for their recruitment to tumor sites [1].
  • Procedure (Modified Boyden Chamber):
    • Resuspend this compound-treated and control EPCs in a serum-free medium.
    • Place the cell suspension in the upper chamber of a transwell insert (e.g., with an 8-μm pore membrane).
    • Fill the lower chamber with a medium containing a chemoattractant (e.g., VEGF, SDF-1).
    • Incubate for a short period (e.g., 5 hours) to minimize the impact of proliferation.
    • After incubation, carefully remove the cells from the upper side of the membrane.
    • Fix and stain the cells that have migrated to the lower side of the membrane.
    • Count the migrated cells under a microscope [1].
  • Data Analysis: Compare the average number of migrated cells in the treatment group versus the control group.
EPC Tube Formation and Incorporation Assay
  • Purpose: To measure the ability of EPCs to integrate into and support the structure of nascent endothelial tubes [1].
  • Procedure:
    • Plate Human Umbilical Vein Endothelial Cells (HUVECs) on a layer of growth factor-reduced Matrigel. HUVECs will typically form tube-like networks on their own.
    • Label EPCs from a GFP-transgenic mouse with a fluorescent marker (e.g., GFP).
    • Pre-treat the GFP-EPCs with this compound (e.g., 100 nM) or vehicle.
    • Add the treated GFP-EPCs to the HUVEC-coated Matrigel.
    • Co-culture for several hours (e.g., 6-24h).
    • Visualize using fluorescence microscopy.
  • Data Analysis: Quantify the number of GFP-EPCs that are incorporated into the HUVEC-derived tube-like structures. This compound treatment should significantly reduce this incorporation without disrupting the pre-formed HUVEC network [1].
In Vivo Tumor Model
  • Purpose: To validate the anti-angiogenic and anti-tumor effects of this compound in a live organism [1].
  • Procedure:
    • Establish tumor xenografts in mice by subcutaneously injecting human or murine cancer cells.
    • Once tumors are palpable, randomly assign mice to treatment or control groups.
    • Administer this compound intraperitoneally at a dose of 2 mg/kg every other day. The control group receives the vehicle.
    • Monitor tumor volume regularly for several weeks.
    • At endpoint, analyze tumors and lungs for metastasis.
    • To track EPC involvement, use a model where mice are transplanted with GFP-positive bone marrow cells. In these mice, the incorporation of BM-derived GFP+/CD31+ cells into tumor vessels can be quantified via immunohistochemistry [1].
  • Data Analysis: Compare final tumor weights/volumes, metastatic nodules, and the extent of GFP+ cell incorporation into tumor vasculature between groups.

Mechanism of Action: Signaling Pathways

This compound inhibits EPC function primarily by targeting focal adhesion and actin dynamics, which are essential for cell adhesion, spreading, and migration.

G This compound Inhibits EPC Focal Adhesion and Actin Remodeling cluster_top Key Processes Inhibited by this compound This compound This compound FAK_ILK FAK-Integrin-Linked Kinase (ILK) Activation This compound->FAK_ILK Suppresses Proliferation Proliferation Migration Migration Adhesion Adhesion Focal Adhesion\nAssembly Focal Adhesion Assembly Focal Adhesion\nAssembly->Adhesion Disrupts Focal Adhesion\nAssembly->FAK_ILK Disrupts Actin_Poly Actin Polymerization & Remodeling FAK_ILK->Actin_Poly Cell Spreading\n& Polarity Cell Spreading & Polarity Actin_Poly->Cell Spreading\n& Polarity Cell Spreading\n& Polarity->Migration Impairs

Figure 1: this compound disrupts EPC function by suppressing the FAK-ILK signaling axis, leading to impaired actin remodeling and focal adhesion formation.

Furthermore, this compound induces G1 cell cycle arrest in EPCs by modulating key regulatory proteins. This is characterized by an increase in p53 expression and a concomitant decrease in Cyclin D1 levels and phosphorylation of retinoblastoma (pRb) protein [1].

G This compound Induces G1 Cell Cycle Arrest in EPCs This compound This compound p53 Increased p53 This compound->p53 CyclinD1_pRb Decreased Cyclin D1 & Phospho-pRb This compound->CyclinD1_pRb G1_Phase G1_Phase S_Phase S_Phase G1_Phase->S_Phase Cell Cycle Progression p53->G1_Phase Promotes CyclinD1_pRb->S_Phase Blocks Entry to

Figure 2: this compound halts EPC proliferation by inducing G1 phase cell cycle arrest through p53 elevation and suppression of cyclin D1/pRb pathway.

Discussion and Research Implications

The data demonstrates that this compound is a potent inhibitor of tumor-induced vasculogenesis, specifically by targeting EPCs at doses that do not cause apoptosis. This suggests a favorable therapeutic window where this compound can disrupt the tumor's blood supply without systemic toxicity associated with killing mature endothelial cells [1].

  • Specificity and Combination Therapy: The heightened sensitivity of EPCs to this compound compared to mature endothelial cells (like HUVECs) positions it as a promising agent for targeting the "cradle" of new blood vessels in tumors. Its action complements traditional anti-angiogenic drugs that target VEGF signaling, suggesting potential for combination therapies to overcome resistance [3].
  • Challenges and Future Directions: A significant challenge for the clinical application of this compound is its potential neurotoxicity, which has been linked to the inhibition of mitochondrial complex I [4] [5]. Future research should focus on:
    • Developing synthetic derivatives of this compound (e.g., SH-1242) designed to retain anti-cancer and anti-angiogenic efficacy while minimizing off-target toxicity [4] [5].
    • Exploring the full spectrum of this compound's molecular targets, such as Hsp90 and ODC, to better understand its polypharmacology and identify biomarkers for patient stratification [4] [6].

References

Deguelin colony forming assay EPC inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Background & Biological Significance

Deguelin is a natural rotenoid with demonstrated chemopreventive and anti-tumorigenic properties [1] [2] [3]. Its action against Endothelial Progenitor Cells (EPCs) is a key mechanism for its anti-angiogenic and anti-metastatic effects [1].

EPCs are bone-marrow-derived cells critical for postnatal neovascularization, a process tumors hijack for blood vessel formation [1] [4]. The EPC Colony-Forming Assay (EPC-CFA) is a key method for quantifying functional EPCs, distinguishing between primitive small-EPC-CFUs and definitive large-EPC-CFUs with high proliferative and vasculogenic activity [1] [4]. This compound specifically targets these functional EPCs to inhibit tumor growth and metastasis [1].

This compound's Inhibitory Effects on EPCs

The table below summarizes the key inhibitory effects of this compound on EPC functions from the referenced study [1].

EPC Function Assayed Effect of this compound (100 nM) Key Experimental Findings
Proliferation Significant inhibition ~50-60% reduction in proliferation vs. ~10% in mature HUVECs [1].
Colony Formation Significant reduction Dose-dependent decrease in primitive (small) and definitive (large) EPC-CFUs [1].
Migration Significant inhibition Dose-dependent reduction in migrating cells in a modified Boyden chamber assay [1].
Adhesion Significant impairment Reduced adhesion capacity of EPCs to endothelial cell monolayers [1].
Tube Formation Significant suppression Impaired incorporation of EPCs into tube-like networks when co-cultured with HUVECs [1].
Cell Cycle G1 Phase Arrest Increased p53 expression; suppressed Cyclin D1 and phosphorylated pRb [1].
In Vivo Tumor Growth Significant suppression Reduced tumor growth, lung metastasis, and circulating EPCs in mouse xenograft model (2 mg/kg) [1].

Detailed Experimental Protocols

Here are the standardized protocols for key experiments based on the search results.

EPC Colony-Forming Assay (EPC-CFA)

This protocol is adapted from methods used to demonstrate this compound's effect [1] [4].

  • Cell Sources: Bone Marrow Mononuclear Cells (BM-MNCs) or bone marrow c-Kit+/Sca-1+/lineage-negative (KSL) cells from C57BL/6J mice [1] [4].
  • Culture Medium: Methylcellulose-based medium (e.g., M3236) supplemented with:
    • Stem Cell Factor (SCF): 20 ng/mL
    • Vascular Endothelial Growth Factor (VEGF): 50 ng/mL
    • Interleukin-3 (IL-3): 20 ng/mL
    • Basic Fibroblast Growth Factor (bFGF): 50 ng/mL
    • Epidermal Growth Factor (EGF): 50 ng/mL
    • Insulin-like Growth Factor-1 (IGF-1): 50 ng/mL
    • Heparin: 2 U/mL
    • 10% Fetal Bovine Serum (FBS) [4].
  • Procedure:
    • Plate cells in 35-mm dishes at optimized densities (e.g., 1x10⁴ BM-MNCs/dish or 500 KSL cells/dish) [4].
    • Treat with this compound (e.g., 1-100 nM) or vehicle control (e.g., DMSO).
    • Incubate for 8 days at 37°C.
    • Identify and count EPC-CFUs under an inverted microscope (40x magnification).
      • Primitive Small-EPC-CFUs: Composed of round, adhesive cells.
      • Definitive Large-EPC-CFUs: Composed of spindle-shaped cells [1] [4].
Functional Assays for EPCs

These protocols are based on experiments measuring this compound's impact [1].

  • Proliferation Assay:
    • Culture EPCs with this compound (1-100 nM) or control.
    • Quantify cell proliferation after 72-96 hours using a colorimetric assay (e.g., MTT or WST-1) [1].
  • Migration Assay (Modified Boyden Chamber):
    • Place this compound-treated or control EPCs in the upper chamber.
    • Fill the lower chamber with a chemoattractant (e.g., VEGF or SDF-1).
    • Incubate for 5 hours.
    • Fix and stain cells that migrate to the lower membrane surface.
    • Count cells in multiple random microscopic fields [1].
  • Tube Formation Assay (Co-culture Model):
    • Use EPCs from GFP-transgenic mice.
    • Co-culture this compound-treated GFP-EPCs with Human Umbilical Vein Endothelial Cells (HUVECs) on a Matrigel matrix.
    • After incubation, count the number of GFP-EPCs incorporated into the tube-like structures under a fluorescence microscope [1].
  • Adhesion Assay:
    • Seed this compound-treated or control EPCs onto fibronectin-coated (100 μg/mL) wells.
    • Allow cells to attach for 20 minutes at 37°C.
    • Aspirate non-adherent cells.
    • Fix adherent cells and quantify them from counts in six random microscopic fields per well [1] [4].

Molecular Mechanism of Action

This compound inhibits EPC function primarily by disrupting focal adhesion dynamics and actin remodeling, which are critical for EPC migration, adhesion, and incorporation into vessels [1]. The following diagram illustrates this molecular mechanism and the broader anticancer context.

Diagram 1: Molecular mechanisms of this compound against EPCs and cancer cells. The primary pathway shows this compound's specific action on EPC focal adhesions and actin dynamics [1]. The broader context shows its well-established pro-apoptotic, cell-cycle-arresting, and anti-angiogenic effects [3].

Critical Notes for Researchers

  • Specificity of Action: this compound's inhibitory effects are more potent on EPCs than on mature endothelial cells like HUVECs or HDLECs, making it a promising selective agent for targeting tumor vasculogenesis [1].
  • Dose-Dependent Effects: Many of this compound's effects are dose-dependent. The 100 nM concentration is commonly used in vitro, while 2 mg/kg is effective in mouse models [1].
  • Toxicity Considerations: this compound can inhibit mitochondrial complex I, leading to potential neurotoxicity. New derivatives (e.g., SH-1242) are being developed to retain anticancer efficacy while reducing toxicity [2].

I hope these comprehensive application notes and protocols are helpful for your research. Should you require further details on a specific assay or mechanistic pathway, please feel free to ask.

References

Deguelin combination therapy with paclitaxel protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deguelin Combination Therapy

This compound, a natural rotenoid, exhibits potent chemopreventive and antitumor activity across various cancers. Its ability to target multiple oncogenic signaling pathways makes it a promising candidate for combination therapy, especially to combat chemoresistance. A primary research focus is combining this compound with paclitaxel, a first-line chemotherapeutic agent, to overcome paclitaxel resistance in aggressive cancers like ovarian cancer [1] [2].

Recent studies demonstrate that this compound can resensitize paclitaxel-resistant ovarian cancer cells to treatment. The proposed mechanism involves this compound's inhibition of the EGFR signaling pathway and its downstream effectors, leading to reduced cell survival and restored apoptosis sensitivity [1] [3] [4].

Key Experimental Findings and Data

The table below summarizes quantitative data from recent studies on this compound and paclitaxel combination therapy.

Cancer Cell Line / Model Combination Treatment Key Findings Proposed Mechanism

| Ovarian cancer SKOV3-TR (paclitaxel-resistant) [1] [3] | this compound + Paclitaxel | • Dose- and time-dependent resensitization to paclitaxel. • Enhanced apoptosis. | • Downregulation of EGFR via lysosomal degradation. • Inhibition of AKT, ERK, STAT3, p38 MAPK signaling. • Modulation of BCL-2 family proteins (↓BCL-2, ↓MCL-1). | | Ovarian cancer HeyA8-MDR (paclitaxel-resistant) [1] [3] | this compound + Paclitaxel | Inhibition of paclitaxel resistance. | Suggests a non-cell-specific, generalized mechanism for resensitization. | | Breast cancer MDA-MB-231 & MDA-MB-468 [5] | DGL-PTX-PEG-PCL Nano-micelles | • Suppressed proliferation. • Induced apoptosis. | Improved drug delivery and bioavailability via nano-encapsulation. | | Gastric cancer MGC-803 [6] | this compound + Cisplatin | Synergistic inhibition of cell proliferation (Isobologram analysis CI<1). | Not fully detailed in results; study suggests involvement of DNA repair pathways. | | Lung cancer NCI-1975 [7] | this compound alone (ROS mechanism study) | • IC~50~: 42.6 μM. • Apoptosis induced via ROS-driven Akt pathway. | • ↑ROS generation. • ↓p-Akt, ↓p-GSK3β. • ↑Cleaved Caspase-3. Effect reversed by antioxidant NAC. |

Detailed Experimental Protocols

Below are methodologies for key experiments demonstrating this compound's efficacy in combination therapy.

Cell Viability and Combination Index Assay

This protocol is used to determine the synergistic effects of this compound and paclitaxel.

  • Objective: To measure the inhibition of cell proliferation and calculate synergism using the Combination Index (CI).
  • Materials:
    • Paclitaxel-resistant cell lines (e.g., SKOV3-TR, HeyA8-MDR).
    • This compound, paclitaxel, DMSO, cell culture media and reagents.
    • 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 kit.
    • Microplate spectrophotometer.
  • Method:
    • Cell Seeding: Seed cells in 96-well plates (4-5 x 10³ cells/well) and culture for 24 hours [6].
    • Drug Treatment: Treat cells with a range of concentrations of this compound and paclitaxel, both alone and in combination. Include a DMSO vehicle control [6] [1].
    • Incubation: Incubate for 24, 48, or 72 hours.
    • Viability Measurement:
      • MTT Assay: Add 10 μL of MTT solution (10 mg/mL) to each well and incubate for 4 hours at 37°C. Remove supernatant and add 150 μL DMSO to dissolve formazan crystals. Measure absorbance at 570 nm [6].
      • CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Measure absorbance at 450 nm [5].
    • Data Analysis:
      • Calculate the inhibition rate: (Abs_control - Abs_treated) / Abs_control * 100%.
      • Calculate the Combination Index (CI) using the Chou-Talalay method: CI = (d1/Dx1) + (d2/Dx2), where Dx1 and Dx2 are the doses of this compound and paclitaxel required to achieve a certain effect alone, and d1 and d2 are the doses in combination that achieve the same effect. CI < 1 indicates synergism, CI = 1 additivity, and CI > 1 antagonism [6].
Apoptosis Analysis by Flow Cytometry

This protocol quantifies drug-induced apoptotic cell death.

  • Objective: To detect and quantify apoptosis in treated cells using Annexin V/propidium iodide (PI) staining.
  • Materials:
    • Drug-treated and control cells.
    • Binding buffer, Annexin V-FITC, propidium iodide (PI).
    • Flow cytometer.
  • Method:
    • Cell Preparation: Harvest cells (including floating cells) after treatment, wash with cold PBS, and resuspend in binding buffer [1].
    • Staining: Add Annexin V-FITC and PI to the cell suspension. Incubate for 15-20 minutes in the dark at room temperature.
    • Analysis: Analyze stained cells by flow cytometry within 1 hour. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1] [7].
Western Blot Analysis for Mechanism Elucidation

This protocol assesses changes in key signaling proteins following combination treatment.

  • Objective: To evaluate the expression and phosphorylation levels of proteins in targeted pathways (e.g., EGFR, AKT).
  • Materials:
    • RIPA lysis buffer, protease and phosphatase inhibitors.
    • BCA protein assay kit, SDS-PAGE gels, PVDF membranes.
    • Primary antibodies (e.g., anti-EGFR, p-AKT, AKT, BCL-2, MCL-1, Caspase-3), HRP-conjugated secondary antibodies.
    • Chemiluminescence detection system.
  • Method:
    • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using the BCA assay [1].
    • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Block membrane with 5% non-fat milk. Incubate with primary antibody overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody.
    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent. Use GAPDH or β-actin as a loading control [1] [7].

Experimental Workflow and Signaling Pathway

To help visualize the experimental process and underlying biology, the following diagrams were created using Graphviz's DOT language.

Diagram 1: Experimental Workflow for this compound-Paclitaxel Study This flowchart outlines the key steps in a typical research study investigating this combination therapy.

G Start Start: Establish Paclitaxel-Resistant Cell Line A Treat with This compound + Paclitaxel Start->A B Cell Viability Assay (MTT/CCK-8) A->B C Calculate Combination Index (CI) B->C D Apoptosis Assay (Flow Cytometry) C->D E Mechanism Investigation (Western Blot) D->E F Data Analysis & Conclusion E->F

Diagram 2: Proposed Mechanism of this compound in Resensitization This diagram illustrates how this compound is thought to restore paclitaxel sensitivity in resistant cancer cells by targeting the EGFR signaling pathway.

G This compound This compound EGFR EGFR This compound->EGFR  Inhibits DownstreamSignaling Downstream Signaling (AKT, ERK, STAT3, p38 MAPK) This compound->DownstreamSignaling  Inhibits BCL2Family BCL-2 Family Proteins (Reduced Pro-Survival) This compound->BCL2Family  Modulates LysosomalDegradation Lysosomal Degradation EGFR->LysosomalDegradation  Targets for EGFR->DownstreamSignaling  Activates DownstreamSignaling->BCL2Family Apoptosis Induced Apoptosis & Restored Paclitaxel Sensitivity BCL2Family->Apoptosis

Formulation and Delivery Considerations

A significant challenge for this compound is its low bioavailability. To address this, researchers have developed nano-formulations:

  • Nano-Micelle Delivery: this compound and paclitaxel can be co-loaded into PEG-PCL (Polyethylene Glycol-Polycaprolactone) nano-micelles.
    • Preparation: The film dispersion method is used. Briefly, PEG-PCL polymer is dissolved in chloroform, mixed with the drugs, and an emulsion is formed by ultrasonication with water. The organic solvent is then removed by rotary evaporation to form the aqueous nano-micelle solution [5].
    • Characteristics: These micelles are spherical, with a small particle size (~35 nm) and minimal hemolytic activity, indicating good biocompatibility [5].
    • Advantages: This system enhances cytotoxicity against cancer cells by improving drug solubility, stability, and tumor accumulation through the Enhanced Permeability and Retention (EPR) effect [5] [2].

I hope these application notes and detailed protocols provide a robust foundation for your research. Should you require further clarification on any specific methodology, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Detection of Reactive Oxygen Species (ROS) in Cancer Cells Following Deguelin Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Deguelin, a natural rotenoid isolated from plants such as Mundulea sericea, has demonstrated significant antiproliferative activity against various cancer cell lines, including lung cancer, multiple myeloma, and colorectal carcinoma. The compound exerts its anticancer effects through multiple mechanisms, with the induction of reactive oxygen species (ROS) playing a pivotal role in initiating apoptosis and cell cycle arrest. Research has shown that this compound potently stimulates intracellular ROS generation, which functions as an upstream signal that suppresses the Akt signaling pathway, leading to caspase-3 activation and ultimately apoptotic cell death. The sensitivity of cancer cells to this compound-induced oxidative stress stems from their elevated intrinsic ROS stress and limited antioxidant capacity, making them particularly vulnerable to additional ROS insults. These application notes provide detailed methodologies for detecting and quantifying ROS in cancer cells following this compound treatment, enabling researchers to investigate this critical mechanism of action.

Experimental Design and Rationale

Conceptual Workflow

The detection of this compound-induced ROS follows a logical experimental workflow that progresses from cell preparation through data interpretation. The diagram below illustrates this process:

G ROS Detection Experimental Workflow Start Start Experiment CellCulture Cell Culture & Seeding (Cancer Cell Lines) Start->CellCulture DeguelinTreatment This compound Treatment (0-50 μM, 24h) CellCulture->DeguelinTreatment NACControl NAC Control (5-10 mM, 1h pre-treatment) DeguelinTreatment->NACControl ROSStaining H₂DCF-DA Staining (10-20 μM, 30-45 min) NACControl->ROSStaining Analysis Analysis Method Selection (Flow Cytometry/Microscopy) ROSStaining->Analysis DataCollection Data Collection Analysis->DataCollection Interpretation Data Interpretation DataCollection->Interpretation End End Interpretation->End

Key Signaling Pathways

This compound induces apoptosis through a ROS-driven pathway that primarily involves the suppression of Akt signaling. The following diagram illustrates the core signaling mechanism:

G This compound ROS-Akt Signaling Pathway This compound This compound Treatment Mitochondria Mitochondrial Complex I Inhibition This compound->Mitochondria ROS ROS Generation Mitochondria->ROS Akt Akt Dephosphorylation ROS->Akt Suppresses GSK3B GSK3β Dephosphorylation Akt->GSK3B Regulates Caspase3 Caspase-3 Activation GSK3B->Caspase3 Apoptosis Apoptosis Induction Caspase3->Apoptosis NAC NAC Treatment (ROS Scavenger) NAC->ROS Inhibits

Materials and Equipment

Required Reagents and Consumables

Table 1: Essential Reagents for ROS Detection Assays

Category Specific Items Supplier Examples Storage Conditions
Cell Culture Cancer cell lines (NCI-H1975, NCI-H460, U266) ATCC, Cell Banks Liquid N₂ or -80°C
RPMI-1640 or DMEM medium Gibco, Sigma-Aldrich 4°C
Fetal Bovine Serum (FBS) Hyclone, Gibco -20°C
Penicillin/Streptomycin Gibco -20°C
Trypsin-EDTA Gibco -20°C
Treatments This compound Sigma-Aldrich, Cayman Chemical -20°C (desiccated)
N-acetylcysteine (NAC) Sigma-Aldrich Room temperature
Dimethyl sulfoxide (DMSO) Sigma-Aldrich Room temperature
ROS Detection H₂DCF-DA Thermo Fisher, Sigma-Aldrich -20°C (desiccated, dark)
Phosphate Buffered Saline (PBS) Gibco Room temperature
Trypan Blue Sigma-Aldrich Room temperature
Assay Kits MTT Assay Kit Sigma-Aldrich 4°C (dark)
Annexin V-FITC/PI Apoptosis Kit Thermo Fisher 4°C
Equipment and Software

Table 2: Essential Equipment and Software

Equipment Type Specific Models/Examples Manufacturer
Cell Culture CO₂ Incubator Thermo Scientific
Biological Safety Cabinet NuAire, Thermo
Centrifuge Eppendorf, Beckman
Inverted Phase Contrast Microscope Leica, Olympus
Flow Cytometry Flow Cytometer BD Biosciences, Beckman
Flow Cytometry Tubes BD Falcon, Corning
Microscopy Fluorescence Microscope Leica, Olympus, Zeiss
Digital Camera System Hamamatsu, QImaging
Analysis Software FlowJo FlowJo LLC
ImageJ NIH
GraphPad Prism GraphPad Software
TriTek CometScore TriTek Corp

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Thawing and Culture

    • Rapidly thaw frozen cancer cell stocks (e.g., NCI-H1975, NCI-H460) in a 37°C water bath.
    • Transfer cells to pre-warmed complete medium (RPMI-1640 with 10% FBS and 1% penicillin/streptomycin).
    • Centrifuge at 300 × g for 5 minutes to remove DMSO residue.
    • Resuspend cell pellet in fresh complete medium and culture in T-75 flasks at 37°C in a 5% CO₂ humidified incubator.
    • Passage cells at 80-90% confluence using 0.05% trypsin-EDTA.
  • Experimental Seeding

    • Harvest exponentially growing cells and count using a hemocytometer or automated cell counter.
    • Seed cells in appropriate culture vessels at optimized densities:
      • 96-well plates: 5-10 × 10³ cells/well for MTT and microscopy
      • 12-well plates: 1-2 × 10⁵ cells/well for flow cytometry
      • 6-well plates: 3-5 × 10⁵ cells/well for protein and RNA analysis
    • Allow cells to adhere for 24 hours before treatment.
  • This compound Treatment

    • Prepare fresh this compound stock solution (10 mM in DMSO) and dilute to working concentrations in complete medium.
    • Final treatment concentrations: 0, 5, 25, 50 μM (DMSO concentration not exceeding 0.5%)
    • Treatment duration: 24 hours (or as required by experimental design)
    • Include vehicle control (0.5% DMSO in complete medium)
  • NAC Pre-treatment

    • Prepare NAC stock solution (100 mM in PBS, filter sterilized)
    • Pre-treat cells with 5-10 mM NAC for 1 hour before this compound addition
    • Maintain NAC in medium throughout this compound treatment
ROS Detection Using H₂DCF-DA Assay
  • Probe Preparation

    • Prepare H₂DCF-DA stock solution (10 mM in DMSO) and store in aliquots at -20°C protected from light.
    • Dilute stock in serum-free medium to 10-20 μM working concentration immediately before use.
  • Cell Staining

    • After this compound treatment, wash cells twice with pre-warmed PBS.
    • Add H₂DCF-DA working solution to completely cover cells (300 μL for 24-well plates, 100 μL for 96-well plates).
    • Incubate for 30-45 minutes at 37°C in the dark.
    • Remove staining solution and wash cells twice with pre-warmed PBS.
  • Flow Cytometry Analysis

    • Harvest cells using trypsin-EDTA or cell scraping.
    • Centrifuge at 300 × g for 5 minutes and resuspend in PBS.
    • Keep samples on ice and protected from light until analysis.
    • Analyze using flow cytometer with excitation at 488 nm and emission detection at 530 nm.
    • Collect at least 10,000 events per sample.
  • Fluorescence Microscopy

    • After staining, add fresh PBS to prevent drying.
    • Visualize immediately using fluorescence microscope with FITC filter set.
    • Capture images using consistent exposure settings across all treatments.
    • Include phase-contrast images for morphological assessment.
Complementary Assays for Mechanism Elucidation
  • Cell Viability Assessment (MTT Assay)

    • After this compound treatment, add MTT reagent (15 μL of 5 mg/mL stock) to each well.
    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
    • Carefully remove medium and dissolve formazan crystals in DMSO (100 μL per well for 96-well plates).
    • Measure absorbance at 570 nm using a microplate reader.
  • Apoptosis Detection (Annexin V/PI Staining)

    • Harvest cells after treatment and wash twice with cold PBS.
    • Resuspend cells in 1× Binding Buffer at 1 × 10⁶ cells/mL.
    • Add Annexin V-FITC and Propidium Iodide according to manufacturer's instructions.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze by flow cytometry within 1 hour.
  • Western Blot Analysis for Signaling Pathways

    • Extract total protein using RIPA buffer with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies (p-Akt, total Akt, cleaved caspase-3, p-GSK3β) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect using enhanced chemiluminescence substrate and image with digital documentation system.

Data Analysis and Interpretation

Quantitative Data Summary

Table 3: Expected Experimental Outcomes from this compound Treatment in Cancer Cells

Parameter Control This compound (5 μM) This compound (25 μM) This compound (50 μM) NAC + this compound (50 μM)
ROS Levels 100% 125-150% 175-225% 250-350% 110-130%
Cell Viability 100% 85-95% 60-75% 40-55% 75-85%
p-Akt Expression 100% 70-85% 40-60% 20-40% 70-90%
Cleaved Caspase-3 Baseline 1.5-2× increase 3-4× increase 5-7× increase 1.5-2× increase
Apoptotic Cells 5-10% 15-25% 35-50% 55-75% 20-30%

Note: Values represent expected ranges based on published studies using lung cancer and multiple myeloma cell lines. Actual results may vary depending on cell type and experimental conditions.

Statistical Analysis and Data Presentation
  • Statistical Methods

    • Perform all experiments in triplicate with at least three biological replicates.
    • Express data as mean ± standard deviation (SD).
    • Use Student's t-test for comparing two groups and one-way ANOVA with post-hoc tests for multiple comparisons.
    • Consider p-values < 0.05 as statistically significant.
  • Data Normalization

    • Normalize ROS fluorescence data to vehicle control (set as 100%).
    • Calculate cell viability as percentage of vehicle control.
    • Express protein expression levels relative to loading control and normalized to control.
  • Data Visualization

    • Present ROS data as bar graphs showing fluorescence intensity relative to control.
    • Include flow cytometry histograms showing fluorescence distribution.
    • Display microscopy images with consistent magnification and processing.
    • Present Western blot data with representative images and quantified bar graphs.

Troubleshooting and Optimization

Table 4: Common Issues and Solutions in ROS Detection Assays

Problem Possible Causes Solutions
Low Signal Inadequate dye concentration Increase H₂DCF-DA concentration (up to 25 μM) or incubation time
Excessive dye washing Reduce number of washes or use serum-containing medium during washes
Probe degradation Prepare fresh stock solutions; protect from light
High Background Auto-oxidation of dye Work quickly; minimize light exposure; include unstained controls
Serum in staining medium Use serum-free medium during staining
Cell death Reduce treatment concentrations; check viability before staining
Variable Results Inconsistent cell seeding Use accurate cell counting methods; allow uniform attachment
Edge effects in plates Use interior wells; account for evaporation differences
Instrument variation Calibrate instruments regularly; use consistent settings
No NAC Rescue Inadequate NAC concentration Increase NAC concentration (up to 10 mM) or pre-treatment time
Incorrect timing Ensure NAC is added before this compound treatment
NAC oxidation Prepare fresh NAC solution for each experiment

Conclusion and Research Applications

The protocols outlined in this document provide researchers with robust methodologies for detecting and quantifying this compound-induced ROS generation in cancer cells. The key advantage of this approach lies in its ability to directly link ROS induction to downstream apoptotic signaling through the Akt pathway, offering mechanistic insights into this compound's anticancer activity. The inclusion of NAC controls is essential for confirming the specificity of ROS-mediated effects, as demonstrated by the partial but statistically significant reversal of this compound's cytotoxicity when co-treated with this antioxidant.

These methods have broad applications in cancer pharmacology and drug development, enabling the characterization of this compound's mechanism across various cancer cell types. Furthermore, the protocols can be adapted for high-throughput screening of this compound analogs to identify compounds with improved efficacy and reduced neurotoxicity. As research advances, these standardized approaches will facilitate the development of this compound-based therapeutics that effectively target the unique redox vulnerabilities of cancer cells while minimizing off-target effects in normal tissues.

Application Notes: Deguelin as a FAK Inhibitor in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Molecular Mechanism of Action Deguelin exerts its anticancer effects through multiple pathways, with FAK inhibition being a key mechanism. It directly suppresses FAK phosphorylation and activation, disrupting downstream signaling [1]. This inhibition is often linked to its action on the PI3K/AKT/mTOR pathway, a crucial axis for cell survival and proliferation [2] [3] [4]. This compound also downregulates other critical nodes in cancer signaling, including NF-κB and Wnt/β-catenin pathways, and can modulate the expression of proteins like Fibroblast Growth Factor Receptor 4 (FGFR4), further contributing to its anti-proliferative and pro-apoptotic outcomes [2] [3].

2. Key Cellular and Biological Effects The primary consequences of FAK and pathway inhibition by this compound include:

  • Inhibition of Cell Proliferation & Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest by modulating the expression of cyclins and CDK inhibitors, such as p21-mediated inhibition of cyclin E [4].
  • Induction of Apoptosis: Treatment with this compound shifts the balance of apoptosis regulators, increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2 [4].
  • Suppression of Migration, Invasion, and Angiogenesis: By disrupting focal adhesions and actin remodeling, this compound significantly impairs cancer cell motility and the ability of endothelial progenitor cells (EPCs) to form new blood vessels, a process critical for tumor growth and metastasis [1].

Experimental Protocols & Data

Protocol 1: In Vitro Analysis of Cell Proliferation and Viability (CCK-8 Assay)

This protocol is used to determine the inhibitory effect of this compound on cancer cell growth.

  • Procedure:
    • Cell Seeding: Plate gastric cancer cells (e.g., MGC-803, MKN-45) in 96-well plates at densities of 1.5-5x10³ cells/well in 200 µL of culture medium [4].
    • Cell Synchronization: Starve cells in serum-free medium for 24 hours [4].
    • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a designated period (e.g., 72 hours) [4].
    • Viability Measurement: Add 10 µL of sterile CCK-8 solution to each well and incubate for 1.5 hours at 37°C [4].
    • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. Calculate the inhibitory rate using the formula [4]: Inhibitory rate (%) = [(OD_control - OD_treated) / OD_control] × 100%
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/FITC-PI Assay)

This protocol quantifies the percentage of cells undergoing early and late-stage apoptosis after this compound treatment.

  • Procedure:
    • Cell Preparation: Harvest approximately 1x10⁶ cells after treatment (e.g., with 0-25 µM this compound for 48 hours) [4].
    • Staining: Wash cells and resuspend in binding buffer. Stain with 10 µL Annexin V-FITC for 30 minutes at room temperature in the dark. Add 5 µL Propidium Iodide (PI) solution prior to analysis [4].
    • Flow Cytometry: Analyze samples using a flow cytometer, collecting data for at least 10,000 events per sample. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/dead cells are Annexin V+/PI+ [4].
Protocol 3: Investigation of EPC Function and Vasculogenesis

This series of assays evaluates the anti-angiogenic effect of this compound via its action on EPCs.

  • Migration Assay (Modified Boyden Chamber) [1]:
    • Seed EPCs in the upper chamber with serum-free medium.
    • Place this compound (e.g., 10-100 nM) in the upper chamber, and a chemoattractant (e.g., VEGF) in the lower chamber.
    • Incubate for 5 hours. Migrated cells on the lower membrane surface are stained and counted.
  • Tube Formation Assay [1]:
    • Co-culture EPCs from GFP-transgenic mice with human umbilical vein endothelial cells (HUVECs) on a Matrigel matrix.
    • Treat with this compound (e.g., 100 nM).
    • After incubation, visualize and quantify the integration of GFP-positive EPCs into the tube-like structures.
Summary of Quantitative Data on this compound's Effects

The table below consolidates key experimental findings from recent studies.

Table 1: Summary of this compound's Effects in Preclinical Models

Assay Type Cell Line / Model This compound Concentration Key Observed Effects
Proliferation (CCK-8) Gastric cancer MGC-803 & MKN-45 [4] 1 - 50 µM Significant, dose-dependent inhibition of cell proliferation.
Apoptosis (Annexin V/PI) Gastric cancer MGC-803 & MKN-45 [4] 1 - 25 µM Increased apoptotic cell population; altered Bax/Bcl-2 ratio.
Cell Cycle Analysis Gastric cancer MGC-803 & MKN-45 [4] 1 - 25 µM Induction of G1-phase cell cycle arrest.
EPC Migration Bone marrow-derived EPCs [1] 10 - 100 nM Significant, dose-dependent reduction in EPC migration.
EPC Tube Formation EPCs co-cultured with HUVECs [1] 100 nM Reduced incorporation of EPCs into tube-like networks.
In Vivo Tumor Growth Mouse tumor xenograft model [1] 2 mg/kg Suppression of tumor growth and lung metastasis.

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for conducting these experiments.

G cluster_pathway This compound-Mediated Signaling Inhibition cluster_effects Functional Outcomes This compound This compound FAK FAK This compound->FAK Inhibits PI3K PI3K This compound->PI3K Inhibits NFkB NFkB This compound->NFkB Inhibits Wnt Wnt This compound->Wnt Inhibits FGFR4 FGFR4 This compound->FGFR4 Downregulates FAK->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->NFkB Cell Survival\nProliferation\nMigration Cell Survival Proliferation Migration mTOR->Cell Survival\nProliferation\nMigration NFkB->Cell Survival\nProliferation\nMigration Wnt->Cell Survival\nProliferation\nMigration FGFR4->PI3K Activates e1 Cell Cycle Arrest (G1 Phase) Cell Survival\nProliferation\nMigration->e1 e2 Apoptosis Cell Survival\nProliferation\nMigration->e2 e3 Inhibited Migration & Invasion Cell Survival\nProliferation\nMigration->e3 e4 Suppressed Angiogenesis Cell Survival\nProliferation\nMigration->e4

Diagram 1: this compound's core signaling inhibition and functional outcomes. This compound targets multiple key oncogenic pathways, leading to diverse anti-tumor effects.

Diagram 2: Generalized workflow for in vitro assessment of this compound. This flowchart outlines the key steps for conducting experiments to evaluate this compound's effects on cancer cells.

Conclusion

This compound is a promising natural product with a multi-targeted mechanism of action centered on FAK inhibition. The provided Application Notes and detailed protocols offer a foundation for researchers to systematically investigate its antitumor properties. Future work should focus on optimizing this compound's pharmacokinetic profile and toxicity to advance its translational potential [2].

References

Troubleshooting Guide: Deguelin Instability & Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common challenges and proven solutions from recent studies.

  • FAQ 1: What are the main challenges of using native Deguelin in experiments? this compound faces two major hurdles: possible neurotoxicity, as it inhibits mitochondrial complex I, leading to Parkinsonian-like symptoms, and physicochemical limitations like volatility and instability that impede its practical application [1] [2].

  • FAQ 2: What are the primary strategies to overcome these issues? The main strategy is structural modification. Researchers are designing this compound derivatives with improved properties. A key approach is shifting the compound's target from the N-terminal to the C-terminal domain of Hsp90, which is associated with reduced neurotoxicity [1] [2].

  • FAQ 3: Are there examples of successful this compound derivatives? Yes, several derivatives show promise. L80 was one of the first to show markedly lower cytotoxicity in HT-22 cells while preserving anticancer activity. A more advanced derivative, SH-1242, maintains significant antitumor efficacy while substantially minimizing neurotoxic effects [1] [2].

Structural Optimization & Experimental Pathways

The table below summarizes key derivatives and their optimized traits based on Structure-Activity Relationship (SAR) studies.

Derivative/Optimization Focus Key Structural Changes Improved Properties
General Strategy: C-terminal Hsp90 Inhibition Modifications to interact with the C-terminal domain of Hsp90 instead of the N-terminal domain. Reduced neurotoxicity while retaining anticancer efficacy [1] [2].
Derivative L80 Specific structural changes not detailed, but designed as a this compound derivative. Markedly lower cytotoxicity in HT-22 cells; preserved anticancer activity [1] [2].
Derivative SH-1242 An advanced derivative developed after L80. Significant antitumor efficacy with substantially minimized neurotoxic effects [1] [2].
Ring-Based Modifications Alterations to individual rings (A, B, C, etc.) and local oxidation/reduction processes. The C7 position is notably significant. Affects antitumor efficacy and helps establish structure-activity relationships [1] [2].

Experimental Protocol: Assessing Derivative Efficacy

This protocol outlines a standard workflow for evaluating newly synthesized this compound analogs, based on common methodologies from recent literature.

start Start: Synthesize this compound Derivative step1 In Vitro Assay Cell Viability (CCK-8) start->step1 step2 Mechanism Profiling Western Blot, Flow Cytometry step1->step2 IC50 Value step3 Toxicity Assessment HT-22 Cell Viability Assay step2->step3 e.g., p38 MAPK Caspase-3 Cleavage step4 In Vivo Validation Xenograft Mouse Model step3->step4 Favorable Selectivity Index end Lead Candidate Identification step4->end Tumor Growth Inhibition Low Systemic Toxicity

Step-by-Step Procedure:

  • Compound Synthesis: Synthesize this compound derivatives through structural modification of the native pentacyclic framework. Key areas for modification include the BC rings and the C7 position [1] [2].
  • In Vitro Efficacy (Cell Viability):
    • Purpose: To determine the compound's ability to inhibit cancer cell proliferation.
    • Protocol: Use the Cell Counting Kit-8 (CCK-8) assay. Seed cancer cell lines (e.g., colorectal cancer RKO cells) in 96-well plates and treat with a range of derivative concentrations. After incubation, add CCK-8 solution and measure the absorbance at 450 nm to calculate IC50 values [3].
  • Mechanism of Action Profiling:
    • Purpose: To confirm that the derivative induces apoptosis via intended pathways.
    • Protocol:
      • Western Blot: Analyze protein expression in treated vs. untreated cells. Look for upregulation of pro-apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) [3].
      • Flow Cytometry: Use an Annexin V-FITC/PI staining kit to quantify the percentage of cells in early and late apoptosis after treatment [3].
  • Toxicity Assessment:
    • Purpose: To evaluate the derivative's improved safety profile, specifically regarding neurotoxicity.
    • Protocol: Perform a cell viability assay (e.g., CCK-8) on HT-22 mouse hippocampal neuronal cells. A successful derivative should show significantly less cytotoxicity in these cells compared to native this compound [1] [2].
  • In Vivo Validation:
    • Purpose: To assess efficacy and toxicity in a live animal model.
    • Protocol: Establish a xenograft model by subcutaneously injecting cancer cells into nude mice. Once tumors are palpable, administer the derivative (e.g., 4 mg/kg every other day via intraperitoneal injection). Monitor tumor volume and body weight regularly. After the study, analyze tumors for apoptosis markers (e.g., TUNEL assay) and key pathway modulation (e.g., reduced AKT phosphorylation) [4] [3].

This compound's Signaling Pathways

Understanding the multifaceted mechanisms of this compound is crucial for rational derivative design. The diagram below maps its primary anticancer signaling pathways.

cluster_1 Apoptosis & Cell Survival Pathways cluster_2 Anti-Angiogenic & Metastatic Pathways cluster_3 Other Key Mechanisms This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Suppresses NF_kB NF-κB Pathway This compound->NF_kB Suppresses Caspases Caspase-3/8/9 Activation This compound->Caspases Promotes Bcl2 Bcl-2 Downregulation This compound->Bcl2 Downregulates HIF1a HIF-1α Inhibition This compound->HIF1a Inhibits VEGF VEGF/VEGFR Inhibition This compound->VEGF Inhibits MMPs Matrix Metalloproteinases (MMPs) This compound->MMPs Inhibits p38_MAPK p38 MAPK Activation This compound->p38_MAPK Activates Hsp90 Hsp90 Inhibition This compound->Hsp90 Inhibits ODC Ornithine Decarboxylase (ODC) This compound->ODC Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis NF_kB->Apoptosis AntiAngiogenesis AntiAngiogenesis HIF1a->AntiAngiogenesis VEGF->AntiAngiogenesis MMPs->AntiAngiogenesis p38_MAPK->Apoptosis Hsp90->Apoptosis CellCycleArrest CellCycleArrest ODC->CellCycleArrest Inhibition Leads to

References

Deguelin derivative SH-14 reduced toxicity synthesis

Author: Smolecule Technical Support Team. Date: February 2026

SH-14 Profile & Key Advantages

SH-14 is a novel derivative of the natural compound deguelin, designed to retain potent anticancer activity while reducing the neurotoxicity associated with the parent compound [1] [2]. Its development was driven by the need to overcome the Parkinsonian-like side effects induced by this compound's inhibition of mitochondrial complex I and its activation of the Src/STAT signaling pathway [1] [2].

The table below summarizes the key advantages of SH-14 compared to this compound:

Feature This compound SH-14 Derivative
Anticancer Efficacy Potent activity against premalignant and malignant cells [1] Retains equivalent apoptotic activity in most premalignant and malignant cell lines [1]
Cytotoxicity to Immortalized HBE Cells Detectable cytotoxicity at 1 μM [1] Less cytotoxicity at a dose (1 μM) that is effective against cancer cells [1]
Effect on Src/STAT Signaling Strongly activates, linked to Parkinson's disease pathogenesis [1] No detectable influence on this pathway [1]
Aqueous Solubility Lower Better [1]
Primary Improvement Significant potential for neurotoxicity [2] Designed for reduced potential side effects and lesser toxicity [1]

Experimental Protocols: Validating SH-14's Bioactivity

While the synthetic route for SH-14 is not detailed in the available sources, the following are standardized protocols used in the original research to characterize its biological activity [1]. You can use these to benchmark your own compounds.

Protocol 1: Assessing Anti-Hsp90 Function via HIF-1α Destabilization

This Western blot protocol determines whether a test compound functionally inhibits Hsp90, a primary target of this compound and its derivatives [1].

  • 1. Cell Seeding and Treatment:
    • Seed H460 non-small cell lung cancer (NSCLC) cells in appropriate culture dishes and allow them to adhere overnight.
    • Treat the cells with your test compound (e.g., SH-14, this compound as a positive control, or vehicle DMSO as a negative control) at a recommended concentration of 100 nM for 16 hours [1].
  • 2. Hypoxic Induction:
    • After pretreatment, place the cells in a hypoxic chamber (1% O₂) for 12 hours to induce HIF-1α expression [1].
  • 3. Protein Lysate Preparation and Western Blot:
    • Lyse the cells using a standard RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using an assay like Bradford.
    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a monoclonal antibody against HIF-1α.
    • A potent Hsp90 inhibitor like SH-14 will effectively destabilize HIF-1α, leading to a fainter band on the blot compared to the negative control [1].
Protocol 2: Reverse-Phase Protein Array (RPPA) Analysis

RPPA is a high-throughput immunoassay used to evaluate the expression levels of a vast number of proteins and phosphoproteins in response to treatment [1].

  • 1. Cell Treatment and Lysis:
    • Culture H460 cells and treat them with 50 nM of your test compound or vehicle for 24 or 48 hours [1].
    • Wash cells with PBS and lyse in an ice-cold lysis buffer (e.g., 1% Triton X-100, 50 mM HEPES, 150 mM NaCl) with proteinase inhibitors.
  • 2. Sample Printing and Probing:
    • Determine protein concentration and perform serial dilutions of the lysates.
    • Spot the diluted lysates onto nitrocellulose-coated glass slides using a microarrayer.
    • Probe the slides with a wide panel of primary antibodies against key signaling proteins (e.g., Hsp90 clients, PI3K/Akt pathway members).
  • 3. Data Acquisition and Analysis:
    • Scan the slides and quantitate spot intensity using specialized software (e.g., MicroVigene).
    • Correct protein measurements for loading using the average expression of all measured proteins. SH-14 should show suppression of Hsp90 client proteins and components of the PI3K/Akt pathway, similar to this compound [1].

Troubleshooting Common Experimental Issues

The table below addresses potential issues you may encounter when working with or synthesizing SH-14-like compounds.

Problem & Phenomenon Possible Root Cause Solution & Recommendation

| Low Aqueous Solubility Compound precipitates in aqueous cell culture media. | Inherent hydrophobicity of the rotenoid core structure [1]. | Use a stock solution in DMSO, ensuring the final DMSO concentration in cell media is ≤0.1%. For in vivo work, explore formulation with safe solubilizing agents. | | High Cytotoxicity in Normal Cell Lines Your derivative is toxic to immortalized HBE cells. | The compound may be activating the Src/STAT signaling pathway, a key mediator of neurotoxicity [1] [2]. | Use a Western blot to check for increased phosphorylation of Src and STAT in treated normal cells. Focus on derivatives that do not activate this pathway. | | Poor Selectivity for Cancer Cells Your derivative kills cancer and normal cells equally. | The compound's mechanism may be dominated by non-specific mitochondrial toxicity (Complex I inhibition) [2]. | Evaluate the compound's effect on mitochondrial membrane potential. Prioritize derivatives that specifically downregulate Hsp90 client proteins without severely disrupting mitochondrial function. | | Inconsistent HIF-1α Western Blot Results No clear destabilization of HIF-1α is observed. | Hypoxic conditions may not be stringent enough, or compound concentration/ exposure time may be insufficient. | Confirm hypoxia chamber calibration (maintain 1% O₂). Increase compound treatment concentration or duration empirically, monitoring for non-specific cytotoxicity. |

Pathway & Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by SH-14 and the experimental workflow for its validation.

G cluster_hsp90 Primary Mechanism: Hsp90 Inhibition cluster_clients cluster_downstream Downstream Consequences SH14 SH-14 Treatment Hsp90 Hsp90 Chaperone Function SH14->Hsp90 Binds & Inhibits SrcSTAT Src/STAT Signaling SH14->SrcSTAT No Activation ClientProteins Hsp90 Client Proteins Hsp90->ClientProteins Degradation Client Protein Degradation Hsp90->Degradation Leads to AKT Akt ClientProteins->AKT HIF1a HIF-1α ClientProteins->HIF1a Other Other Clients... ClientProteins->Other Survival ↓ Cell Survival AKT->Survival Angiogenesis ↓ Angiogenesis HIF1a->Angiogenesis Apoptosis ↑ Apoptosis Angiogenesis->Apoptosis Survival->Apoptosis Note Key differentiator from this compound: SH-14 does NOT activate this neurotoxic pathway

Future Directions for SH-14 Development

To advance SH-14 towards clinical application, future work should focus on:

  • Synthetic Chemistry: The core challenge remains elucidating and optimizing the synthetic pathway to produce SH-14 efficiently and at scale. Further medicinal chemistry exploration of the structure-activity relationship (SAR) around the SH-1242 derivative, which also targets the Hsp90 C-terminal, is a promising avenue [2].
  • In Vivo Validation: Comprehensive animal studies are required to confirm reduced neurotoxicity and maintain efficacy in complex biological systems [1] [2].
  • Formulation Development: Its improved solubility is a key advantage, but developing a robust pharmaceutical formulation (e.g., for intravenous delivery) is a critical next step [1].

References

Mechanism of Deguelin-Induced Mitochondrial Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Deguelin is a natural rotenoid best recognized as an inhibitor of NADH: ubiquinone oxidoreductase (Mitochondrial Complex I) [1]. This inhibition leads to a cascade of detrimental cellular events:

  • Altered Mitochondrial Function: By blocking Complex I, this compound disrupts the electron transport chain, leading to reduced ATP production and a critical failure in cellular energy status [1].
  • Oxidative Stress: The impairment of the electron transport chain often results in electron leakage and increased generation of Reactive Oxygen Species (ROS). Cancer cells, which already operate under elevated intrinsic ROS stress, are particularly vulnerable to further ROS insults, making this a key mechanism in this compound's anti-tumor activity and its toxicity [2].
  • Neurotoxicity and Parkinsonian Symptoms: Exposure to this compound has been linked to the degeneration of dopaminergic neurons and the manifestation of symptoms similar to Parkinson's disease (PD). This neurotoxicity is primarily attributed to the inhibition of mitochondrial complex I, which leads to impaired neuronal energy metabolism and cellular damage [1] [3]. In rat models, administration of this compound (6 mg/kg/day for 6 days) was sufficient to induce these PD-like symptoms [1].

Strategies to Mitigate Mitochondrial Toxicity

Researchers can employ several strategies to counteract this compound's toxic effects while preserving its anti-tumor efficacy.

Antioxidant Co-Treatment

Using antioxidants is a direct approach to counteract the ROS-driven toxicity. The synthetic antioxidant N-Acetyl Cysteine (NAC) has been experimentally shown to be effective.

Experimental Evidence for NAC:

  • Reduced ROS & Cytotoxicity: In studies on lung cancer cells (NCI-1975), co-treatment with NAC partially but significantly reversed the elevation of intracellular ROS levels induced by this compound. This led to a measurable reduction in this compound's cytotoxicity, increasing the IC₅₀ value from 42.6 µM to 54.7 µM [2].
  • Attenuated Apoptosis: NAC co-administration reduced the levels of this compound-induced apoptotic markers, such as cleaved Caspase-3, and rescued a portion of the cell population from apoptosis [2].

Suggested Protocol for NAC Co-Treatment:

Aspect Details
Application In vitro cell culture models.
NAC Role Broad-spectrum ROS scavenger and precursor to glutathione.
Procedure Pre-treat cells with NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound, or co-administer them simultaneously.
Key Measurements Monitor intracellular ROS levels (e.g., with H2DCF-DA dye), cell viability (MTT assay), and apoptosis markers (Caspase-3 activation, FACS analysis) [2].
Structural Modification of this compound

A more sophisticated strategy involves the chemical modification of the this compound molecule to create derivatives with a better safety profile.

Rationale and Successful Derivatives: Researchers have designed derivatives that bind to the C-terminal domain of Hsp90—another key target of this compound—instead of the more toxic N-terminal domain. This approach has yielded promising results [3]:

  • Derivative L80: Showed markedly lower cytotoxicity in HT-22 neuronal cells compared to this compound, while maintaining anticancer activity [3].
  • Derivative SH-1242: Demonstrated significant antitumor efficacy while substantially minimizing neurotoxic effects [3].

Frequently Asked Questions (FAQ) for Researchers

Q1: Can the neurotoxic effects of this compound be modeled in animals? A1: Yes, animal models are well-established. For instance, administering this compound to rats at 6 mg/kg/day for 6 days has been reported to reliably induce Parkinsonian-like symptoms, including degeneration of the dopaminergic pathway [1].

Q2: Besides NAC, are there other compounds that can protect against mitochondrial toxicity? A2: While NAC is the most directly supported compound for mitigating this compound's toxicity in research, other molecules are known to support mitochondrial health broadly. These include acetyl L-carnitine (supports fatty acid transport for energy production) and alpha-lipoic acid (a potent antioxidant), often used in combination [4] [5]. However, their specific efficacy in the context of this compound toxicity requires further experimental validation.

Q3: What are the primary molecular pathways involved in this compound's anticancer effect that we should monitor? A3: Beyond complex I inhibition, your experiments should monitor this compound's impact on several key signaling pathways. It is a well-known modulator of:

  • PI3K/Akt pathway: this compound inhibits this central survival pathway, promoting apoptosis [1] [6].
  • HSP90: this compound acts as an inhibitor, disrupting the stability of multiple client proteins involved in cancer progression [3].
  • NF-κB pathway: this compound suppresses this anti-apoptotic pathway, further contributing to cancer cell death [6].

Experimental Workflow for Toxicity Mitigation

The following diagram outlines a logical workflow for designing experiments to test potential mitigants for this compound toxicity.

G Start Define Mitigation Strategy A1 Antioxidant Co-Treatment (e.g., NAC) Start->A1 A2 Novel this compound Derivative (e.g., SH-1242) Start->A2 B1 In vitro Model: Cell Viability Assay (MTT) ROS Measurement Apoptosis Markers A1->B1 B2 In vitro & In vivo Models: Toxicity Profiling Efficacy Assessment A2->B2 C Compare Results to Native this compound B1->C B2->C D Proceed to Further Pre-clinical Development C->D

References

Deguelin structure modification C-ring BC-ring strategies

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for C-Ring and BC-Ring Modification

The core structure of deguelin is a rigid pentacyclic framework (rings A-E). Modifying the central C-ring and the adjacent B-ring is a key strategy to overcome the natural compound's limitations.

The table below summarizes the primary challenges and the corresponding strategic goals of these modifications:

Challenge Strategic Goal of C/BC-Ring Modification
Complexity & Synthesis: The fused pentacyclic structure makes total synthesis and further modification difficult [1] [2]. Simplify Structure: Create synthetically accessible scaffolds that are easier and more efficient to produce [3].
Rigidity & Toxicity: The rigid structure limits conformational flexibility, potentially reducing optimal interaction with targets like HSP90. It is also associated with neurotoxicity [1] [3] [4]. Enhance Flexibility & Safety: Introduce more flexible linkers to improve binding and design derivatives that maintain efficacy with reduced toxicity [1] [3].

BCE-Ring Truncation Strategy & Key Derivatives

A prominent modern strategy is the simultaneous truncation of the B-, C-, and E-rings (BCE-ring truncation). This approach simplifies the this compound scaffold to a flexible deoxybenzoin backbone, which is more synthetically tractable [3].

The synthesis and modification of this core involve several key steps, as illustrated below:

BCE_Truncation_Synthesis Substituted Phenylacetic Acid Substituted Phenylacetic Acid Ketone Core 3a/3b/5 Ketone Core 3a/3b/5 Substituted Phenylacetic Acid->Ketone Core 3a/3b/5 Dihydroxybenzene Dihydroxybenzene Dihydroxybenzene->Ketone Core 3a/3b/5 Ketone Core 3a Ketone Core 3a Oxime Derivatives 6a-d Oxime Derivatives 6a-d Ketone Core 3a->Oxime Derivatives 6a-d Reaction with Hydroxylamine Alcohol Derivative 7 Alcohol Derivative 7 Ketone Core 3a->Alcohol Derivative 7 Reduction (NaBH4) O-Alkylated Derivatives 8a-f O-Alkylated Derivatives 8a-f Ketone Core 3a->O-Alkylated Derivatives 8a-f Alkylation O-Acylated Derivative 9 O-Acylated Derivative 9 Ketone Core 3a->O-Acylated Derivative 9 Acylation Carbonyl Modifications Carbonyl Modifications Ketone Core 3a->Carbonyl Modifications D-Ring Modifications D-Ring Modifications Ketone Core 3a->D-Ring Modifications Friedel-Crafts Acylation Friedel-Crafts Acylation Friedel-Crafts Acylation->Ketone Core 3a/3b/5 Initial Synthesis

Numerous derivatives have been synthesized based on this core. The following table summarizes the most active compounds from one study and their performance against various cancer cell lines [3]:

Derivative Core Structure & Key Modification Anticancer Activity (IC₅₀)
3a Deoxybenzoin; Ketone A549 (Lung): 6.62 μM [3]
6a Deoxybenzoin; Oxime HCT116 (Colorectal): 3.43 μM [3]
8c, 8e, 8f Deoxybenzoin; D-ring O-alkylation MCF-7 (Breast): < 10 μM [3]
8d Deoxybenzoin; D-ring O-benzylation HCT116 (Colorectal): 6.96 μM [3]

Structure-Activity Relationships (SAR) Insights

Analysis of the BCE-truncated this compound analogues reveals several key structure-activity relationships:

  • Carbonyl Group is Crucial: The ketone in the core structure is important for activity. Its reduction to an alcohol (derivative 7) or conversion to certain oximes (e.g., 6b-d) generally led to a decrease or loss of potency [3].
  • D-Ring Modifications Enhance Selectivity: Alkylation of the hydroxy group on the D-ring (as in derivatives 8c-f) can yield compounds with improved and selective activity against specific cancer cell lines, such as MCF-7 breast cancer cells [3].
  • Retained Drug-Likeness: Computational predictions (ADME-Tox) indicate that these truncated analogues maintain favorable physicochemical properties, good oral bioavailability, and lower predicted acute toxicity compared to native this compound, making them promising candidates for further development [3].

Experimental Protocol & Troubleshooting

This section provides a generalized experimental workflow for the synthesis of BCE-truncated this compound analogues, specifically the ketone core, based on the modified Friedel-Crafts acylation described in the search results [3].

Experimental_Workflow Start Start Synthesis Step1 1. Reaction Setup Add substituted phenylacetic acid and dihydroxybenzene in dry DCM Start->Step1 Step2 2. Add Lewis Acid Add BF₃·Et₂O dropwise under inert atmosphere Step1->Step2 Step3 3. Stir and Monitor Stir at room temperature Monitor by TLC Step2->Step3 Step4 4. Work-up Quench reaction, extract, wash, dry organic layer Step3->Step4 Step5 5. Purification Purify crude product via flash chromatography Step4->Step5 End Obtain Ketone Core 3a/3b/5 Step5->End

Frequently Asked Questions (FAQs)

  • Q: Why is BCE-ring truncation a favored strategy over modifying the native this compound structure?

    • A: The main advantages are synthetic accessibility and enhanced conformational flexibility. The truncated deoxybenzoin scaffold is easier to synthesize and modify in a few high-yielding steps, accelerating SAR studies. The increased flexibility can also allow the molecule to adopt more favorable conformations for binding to its target, such as the C-terminal domain of HSP90 [3].
  • Q: What are common issues during the Friedel-Crafts acylation step, and how can they be resolved?

    • A:
      • Low Yield: Ensure all glassware and reagents are perfectly dry, as moisture can deactivate the Lewis acid (BF₃·Et₂O). Using fresh, high-purity boron trifluoride etherate is critical.
      • Side Products/Decomposition: The reaction should be monitored closely by TLC. Running the reaction at room temperature or with mild cooling, as specified in the protocol, helps suppress side reactions. If decomposition occurs, consider shorter reaction times or further purification of starting materials.
  • Q: How can I prioritize which derivatives to advance for further biological testing?

    • A: Beyond potent IC₅₀ values, use in silico tools to screen for favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and low predicted toxicity. Compounds should comply with drug-likeness rules (e.g., Lipinski's Rule of Five). Derivatives with good potency combined with predicted high gastrointestinal absorption and low toxicity scores (e.g., ProTox-II Class IV/V) are strong candidates for further investigation [3].

References

Deguelin selective targeting Hsp90 C-terminal domain

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Experimental Issues

Issue & Possible Cause Suggested Solution
High cytotoxicity in normal cell lines Switch to a C-terminal targeting deguelin analogue (e.g., SH-1242 or SH-14). These show minimal effects on viability of normal bronchial epithelial and vascular endothelial cells [1] [2] [3].
Induction of heat shock response (HSR) Use C-terminal inhibitors like NCT-547. Unlike N-terminal inhibitors, it does not trigger pro-survival HSR (no increase in HSP70 or HSF-1 nuclear accumulation) [4].
Low potency of C-terminal inhibitor Employ optimized derivatives. NCT-50 (a novobiocin-deguelin hybrid) has an average IC50 of ~2 µM in NSCLC cells, superior to novobiocin (IC50 in the hundreds of µM) [3].
Trastuzumab resistance in HER2+ models Use NCT-547. It degrades both full-length HER2 and oncogenic p95HER2, disrupts HER2 heterodimers, and impairs cancer stem-like properties [4].
Need to confirm C-terminal binding Perform a competitive binding assay. A fluorescence competition assay with a coumarin derivative like MDCC can confirm binding at the C-terminal site [5] [6].

Frequently Asked Questions (FAQs)

Q1: Does this compound itself target the Hsp90 C-terminal domain? A1: No. Structural and biochemical studies identify this compound as an N-terminal Hsp90 inhibitor that binds to the ATP-binding pocket in the N-terminal domain [7]. The C-terminal targeting activity is a feature of its newer, synthetically derived analogues.

Q2: What are the key advantages of using C-terminal versus N-terminal Hsp90 inhibitors? A2: The primary advantage is the avoidance of the heat shock response (HSR). N-terminal inhibitors trigger HSF-1 activation, leading to upregulated expression of pro-survival HSPs like Hsp70, which can confer resistance to therapy. C-terminal inhibitors degrade client proteins without inducing this compensatory survival mechanism [4] [5].

Q3: Which this compound analogues target the C-terminal domain, and what is the evidence? A3: Key analogues and the evidence for their action include:

  • NCT-547: Significantly restrained C-terminal HSP90 activity in a specific screening assay and molecular docking showed it stabilizes the open conformation of the C-terminal domain [4].
  • SH-1242: Mechanistic studies revealed it binds to the C-terminal ATP-binding pocket, disrupting Hsp90's interaction with co-chaperones and clients without inducing Hsp70 [1].
  • NCT-50: Biochemical and in silico studies confirm it interacts with the C-terminal ATP-binding pocket, leading to client protein degradation [3].

Q4: How do C-terminal Hsp90 inhibitors overcome drug resistance? A4: They target multiple resistance mechanisms simultaneously. For example, in HER2-positive breast cancer, NCT-547 has been shown to:

  • Promote the degradation of both full-length HER2 and truncated p95HER2.
  • Attenuate the formation of HER2/HER3 and HER2/EGFR heterodimers.
  • Impair cancer stem-like properties (e.g., ALDH1 activity, CD44+/CD24- population) [4].

Experimental Protocols & Data

For your experimental planning and validation, here are summaries of key methodologies and quantitative findings from the literature.

Experimental Workflow: Analyzing Hsp90 C-Terminal Inhibitor Mechanism

The following diagram outlines a general workflow to experimentally validate the activity and mechanism of a putative C-terminal Hsp90 inhibitor.

G Start Start: Treat Cells with Test Compound Step1 Cell Viability Assay (MTT/MTS) Start->Step1 Step2 Apoptosis Assay (Annexin V / PARP Cleavage) Step1->Step2 Step3 Western Blot Analysis of Client Proteins Step2->Step3 Step4 HSR Induction Check (HSP70, HSF-1 Localization) Step3->Step4 Step5 Binding Validation (Competition Assay, Docking) Step4->Step5 Step6 Functional Assays (Migration, Stemness, Angiogenesis) Step5->Step6 End Interpret Data & Confirm Mechanism Step6->End

Quantitative Data on this compound Analogues

The table below summarizes the anticancer efficacy and safety data for key this compound-derived C-terminal Hsp90 inhibitors from recent studies.

Compound Key Experimental Findings In Vitro IC50 (Viability) In Vivo Efficacy & Safety
NCT-547 Induces apoptosis in sensitive & resistant HER2+ breast cancer cells; degrades HER2/p95HER2; impairs cancer stem-like traits; no HSR [4]. Data shown as dose-dependent reduction [4]. Inhibits tumor growth in trastuzumab-resistant xenografts; reduces angiogenesis; no initial hepatic/renal toxicity [4].
SH-1242 Binds Hsp90 C-terminus; degrades client proteins without Hsp70 induction; effective in KRAS-driven and patient-derived lung cancer models [1]. Potent efficacy in human lung cancer cells [1]. Reduces tumor multiplicity/volume; induces apoptosis; no obvious histopathology in rat brains (vs. This compound neurotoxicity) [1].
NCT-50 Induces apoptosis (sub-G1 accumulation, PARP cleavage); suppresses HIF-1α & other clients; binds Hsp90 C-terminal pocket [3]. ~2 µM (in NSCLC cells); >10 µM (in normal cells) [3]. No significant change in mouse body weight or serum liver/renal markers after 7-day treatment [3].
Detailed Protocol: Client Protein Degradation Analysis

This is a standard western blot protocol to confirm the degradation of Hsp90 client proteins, a primary readout for Hsp90 inhibitor activity.

  • Cell Treatment: Seed cancer cells (e.g., BT474 or H1299) in 6-well plates. The next day, treat with your C-terminal inhibitor (e.g., NCT-547 at its IC50 or a range around it) and a vehicle control (DMSO) for 16-24 hours [4] [3].
  • Lysate Preparation:
    • Wash cells with ice-cold PBS.
    • Lyse cells on ice using RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
    • Centrifuge at >12,000 × g for 15 minutes at 4°C to remove insoluble material.
    • Determine the protein concentration of the supernatant using a Bradford or BCA assay.
  • Western Blot:
    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
    • Transfer to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C.
      • Key Targets: HER2, pHER2, EGFR, Akt, HIF-1α (for hypoxia experiments), STAT3 [4] [3].
      • Loading Control: β-Actin or GAPDH.
    • The next day, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence (ECL) reagent.
  • Expected Results: Successful C-terminal Hsp90 inhibition will show a marked reduction in the levels of the client proteins and their phosphorylated forms compared to the DMSO control, without a concomitant induction of Hsp70 [4].

Mechanism of C-terminal vs. N-terminal Hsp90 Inhibition

To clearly understand the fundamental difference in mechanism between classic this compound and its newer analogues, the following pathway diagram illustrates the key distinctions.

G cluster_N N-terminal Inhibition Pathway cluster_C C-terminal Inhibition Pathway NTermInhib N-terminal Inhibitor (e.g., this compound) CTermInhib C-terminal Inhibitor (e.g., NCT-547, SH-1242) N1 Binds N-terminal ATP-binding site NTermInhib->N1 C1 Binds C-terminal domain allosteric site CTermInhib->C1 N2 Disrupts chaperone cycle N1->N2 N3 Client protein ubiquitination & degradation N2->N3 N4 HSF-1 activation & nuclear translocation N2->N4 N5 Heat Shock Response (HSR) ↑ HSP70, HSP27, HSP90 N4->N5 N6 Pro-survival signal Potential resistance N5->N6 C2 Disrupts chaperone cycle & co-chaperone binding C1->C2 C3 Client protein ubiquitination & degradation C2->C3 C4 No HSF-1 activation No HSR induction C2->C4 C5 Sustained apoptosis in cancer cells C4->C5

References

Reported Cytotoxicity of Deguelin in Normal Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings on how deguelin affects normal cells and the strategies investigated to mitigate this toxicity.

Normal Cell Line / Model Observed Cytotoxicity Proposed Mechanism Strategies for Toxicity Reduction
Hs 578Bst (human normal mammary epithelial cells) No significant apoptosis induced at doses effective on cancer cells [1] Not specified N/A (Inherent selectivity suggested)
HT-22 (mouse hippocampal neuronal cells) High cytotoxicity from native this compound [2] Inhibition of mitochondrial complex I [2] Use of derivative L80, which showed markedly lower cytotoxicity [2]
Zebrafish Embryos Significant developmental delay, growth inhibition, apoptosis [1] Down-regulation of FGFR4, leading to inhibition of PI3K/Akt and MAPK pathways [1] Forced overexpression of FGFR4 attenuated the toxic effects [1]
In Vivo (Rats) Induction of Parkinson's disease-like syndrome at high doses [2] [3] Inhibition of complex I; activation of Src leading to phosphorylation of α-synuclein [2] Development of derivative SH-1242, which showed minimal neurotoxic effects [2]

Experimental Protocols for Evaluating Cytotoxicity and Selectivity

To assess the toxicity and potential selectivity of this compound or its analogs in your lab, you can employ the following standard assays.

Protocol 1: In Vitro Cytotoxicity and Selectivity Screening

This protocol is used to compare the effect of a compound on cancer cells versus normal cells [1] [4].

  • Cell Culture:
    • Maintain normal cell lines (e.g., Hs 578Bst) and relevant cancer cell lines under standard conditions.
  • Compound Treatment:
    • Seed cells in 96-well plates and allow to adhere.
    • Treat with a concentration gradient of this compound or its derivative (e.g., from 1 nM to 100 μM) for 24-72 hours. Include a DMSO vehicle control.
  • Viability Assessment (MTS/MTT Assay):
    • Add MTS or MTT reagent to each well and incubate for 1-4 hours.
    • Measure the absorbance at 490-570 nm using a plate reader.
    • Data Analysis: Calculate the percentage of viable cells and determine the IC50 values for both normal and cancerous lines. A higher IC50 in normal cells indicates a favorable selective index.
  • Apoptosis Analysis (Flow Cytometry):
    • Harvest treated cells and stain with Annexin V and Propidium Iodide (PI) [5] [6].
    • Analyze using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Investigating the ROS-Driven Apoptosis Pathway

This protocol helps determine if cytotoxicity is mediated by reactive oxygen species (ROS) [4].

  • Cell Treatment and ROS Detection:
    • Treat cells with this compound in the presence or absence of an antioxidant like N-Acetylcysteine (NAC) (a common ROS scavenger).
    • Load cells with a fluorescent ROS probe (e.g., H2DCF-DA).
    • Quantify fluorescence intensity using flow cytometry or a fluorescence plate reader.
  • Downstream Pathway Analysis (Western Blot):
    • Lyse treated cells and extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with antibodies against:
      • p-Akt (Ser473) and total Akt
      • Cleaved Caspase-3
    • Use β-actin as a loading control.
    • Expected Outcome: this compound should increase ROS levels, decrease p-Akt, and increase cleaved Caspase-3. Co-treatment with NAC should partially reverse these effects [4].

Troubleshooting Common Issues

Here are answers to frequently asked questions that may arise during experimentation.

  • Q1: The cytotoxicity of this compound on my normal cell lines is too high, confounding my results. What can I do?

    • A1: Consider using structurally modified derivatives of this compound, such as L80 or SH-1242, which were designed specifically to reduce neurotoxicity while retaining anti-cancer activity [2]. Alternatively, you can investigate the use of antioxidants like NAC to mitigate ROS-mediated toxicity in normal cells [4].
  • Q2: My results show that this compound is also toxic to the normal cell lines I am using. Does this mean it has no therapeutic potential?

    • A2: Not necessarily. The key is therapeutic window, not absolute non-toxicity. Compare the IC50 values between cancerous and normal cell lines. A compound can still be a valuable candidate if its effective dose against cancer is significantly lower than the toxic dose for normal cells. Some studies report that this compound can inhibit cancer cell proliferation without affecting normal cells like Hs 578Bst [1].
  • Q3: The mechanism of this compound seems to involve many pathways. Which ones are most critical for its toxicity in normal cells?

    • A3: Evidence points to two primary mechanisms for toxicity in normal cells, particularly neurons:
      • Inhibition of Mitochondrial Complex I: This disrupts energy metabolism and can lead to oxidative stress, which is linked to Parkinsonian symptoms [2].
      • Inhibition of Key Survival Pathways: In models like zebrafish, degradation of FGFR4 and subsequent blockade of the PI3K/Akt and MAPK pathways is a key mechanism for developmental toxicity [1].

Mechanism of Toxicity and Strategies for Reduction

The diagram below illustrates the primary reported mechanisms of this compound's cytotoxicity in normal cells and the corresponding strategies to reduce it.

G cluster_tox Reported Toxicity Mechanisms in Normal Cells cluster_mit Strategies for Toxicity Reduction Mitochondria Mitochondrial Complex I Inhibition ROS Elevated ROS Production Mitochondria->ROS Leads to Deriv Use Modified Derivatives (e.g., L80, SH-1242) Mitochondria->Deriv FGFR4 Down-regulation of FGFR4 SurvivalPathways Inhibition of PI3K/Akt & MAPK Survival Pathways FGFR4->SurvivalPathways Results in inv1 FGFR4->inv1 Apoptosis Induction of Apoptosis SurvivalPathways->Apoptosis ROS->Apoptosis Antioxidant Co-treatment with Antioxidants (e.g., N-Acetylcysteine) ROS->Antioxidant inv1->Deriv inv2

References

Deguelin versus SH-14 derivative efficacy toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Deguelin vs. SH-14: At a Glance

Feature This compound SH-14 Derivative
Primary Target Hsp90 C-terminal domain [1] [2] Hsp90 C-terminal domain [1]
Key Mechanism Binds Hsp90, destabilizing client proteins (HIF-1α, Akt) and inducing apoptosis [1] [3] Binds Hsp90, destabilizing client proteins (HIF-1α, Akt) and inducing apoptosis [1]
Efficacy Potent anti-proliferative and pro-apoptotic activity in premalignant and malignant cell lines [1] Equivalent or superior apoptotic activity in premalignant and malignant cell lines [1]
Neurotoxicity Concern Higher; activates Src/STAT3 signaling, linked to Parkinson's disease-like pathology [1] [2] Lower; shows no detectable activation of Src/STAT3 signaling [1]
Cytotoxicity to Normal Cells More cytotoxic to immortalized human bronchial epithelial cells at 1 μM [1] Less cytotoxic to immortalized human bronchial epithelial cells at 1 μM [1]
Aqueous Solubility Lower [1] Better [1]

Experimental Evidence and Protocols

The key findings in the table are supported by several laboratory studies. Here are the methodologies from the foundational research that compared the two compounds side-by-side [1]:

  • Synthesis of Derivatives: Five this compound analogues (SH-02, SH-03, SH-09, SH-14, SH-15) were synthesized and compared with the parent this compound compound [1].
  • Anti-Proliferative Assay: The effects on cell proliferation were assessed on normal, premalignant, and malignant human bronchial epithelial (HBE) and non-small-cell lung cancer (NSCLC) cell lines using the MTT assay after 3 days of treatment [1].
  • Western Blot Analysis: H460 NSCLC cells were treated with the compounds and incubated under hypoxic conditions. Cell lysates were then analyzed via Western blot to assess the destabilization of the Hsp90 client protein HIF-1α [1].
  • Reverse-Phase Protein Array (RPPA): H460 cells were treated with the compounds for 24 or 48 hours. Cellular lysates were spotted on slides and probed with antibodies to quantify changes in the expression levels of a wide array of proteins, including Hsp90 clients and components of the PI3K/Akt pathway [1].

Mechanism of Action and Toxicity Pathways

The diagram below illustrates the shared and divergent signaling pathways affected by this compound and its derivative, SH-14, which explains their differing toxicity profiles.

G cluster_shared Shared Anti-Cancer Mechanisms cluster_divergent Divergent Neurotoxicity Pathways This compound This compound Hsp90 Hsp90 This compound->Hsp90 Src_STAT3 Src/STAT3 Signaling This compound->Src_STAT3 Strongly Activates SH14 SH14 SH14->Hsp90 SH14->Src_STAT3 No Activation HIF1A HIF1A Hsp90->HIF1A Destabilizes PI3K_Akt PI3K_Akt Hsp90->PI3K_Akt Suppresses Apoptosis Apoptosis HIF1A->Apoptosis Induces PI3K_Akt->Apoptosis Induces PD_Risk Parkinson's Disease Risk Src_STAT3->PD_Risk

The core anti-cancer mechanism of both this compound and SH-14 involves binding to the C-terminal domain of Heat Shock Protein 90 (Hsp90) [2]. This binding inhibits Hsp90's chaperone function, leading to the degradation of its client proteins. Key clients include Hypoxia-Inducible Factor 1-alpha (HIF-1α) and various proteins in the PI3K/Akt pathway, which are critical for tumor survival, growth, and angiogenesis [1] [3]. The suppression of these proteins ultimately triggers apoptosis (programmed cell death) in cancer cells.

The critical difference lies in the Src/STAT3 signaling pathway:

  • This compound strongly activates Src/STAT3 signaling, which is associated with cancer progression and, importantly, is closely related to the pathogenesis of Parkinson's disease. This is a primary source of its neurotoxicity concerns [1] [2].
  • SH-14 shows no detectable activation of this pathway, which is a major reason for its improved toxicity profile [1].

Interpretation of Key Findings for Researchers

For scientists in drug development, the data suggests that SH-14 represents a strategic optimization of the this compound scaffold.

  • Maintained Efficacy: SH-14 successfully retains the core Hsp90-inhibiting function of this compound. RPPA analysis confirms that it suppresses a similar spectrum of Hsp90 client proteins and components of the PI3K/Akt pathway [1]. In some assays, it even demonstrated the highest apoptotic activity among the tested derivatives [1].
  • Mitigated Toxicity: The most significant advantage of SH-14 is its dissociation from the neurotoxic Src/STAT3 pathway activation. Furthermore, it was shown to be less cytotoxic to immortalized normal bronchial cells at an effective dose (1 μM), indicating a wider therapeutic window [1].
  • Improved Drug-like Properties: The better aqueous solubility of SH-14 is a favorable property for formulation development, potentially addressing a common challenge with natural products [1].

References

Deguelin compared to other Hsp90 inhibitors 17-AAG

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Deguelin vs. 17-AAG

The table below summarizes the core characteristics and experimental findings for these Hsp90 inhibitors and their leading analogues.

Inhibitor Binding Site Key Mechanisms & Experimental Evidence Reported Efficacy Reported Toxicity & Limitations

| This compound (Natural Rotenoid) | Hsp90 C-terminal domain (CTD) [1] [2] | - Binds to CTD ATP-pocket, disrupting chaperone function and leading to client protein degradation [1].

  • Reduces tumor multiplicity & volume in KRAS-driven lung cancer mouse models [1].
  • Inhibits radiation-induced HIF-1α by blocking Hsp90-HIF-1α interaction, overcoming radioresistance in lung cancer cells [3]. | Potent anticancer, anti-angiogenic, and chemopreventive activity in vitro and in vivo [1] [2] [3]. | - Significant neurotoxicity (induces Parkinson's-like syndrome in rats) [1] [2].
  • Can activate Src/STAT signaling, potentially promoting cancer progression [2]. | | 17-AAG (Tanespimycin) | Hsp90 N-terminal domain (NTD) [4] [5] [6] | - Binds to NTD ATP-pocket, inhibiting chaperone function and degrading oncogenic client proteins (e.g., AKT, EGFR) [4] [6].
  • Downregulates Thymidine Phosphorylase (TP) via inactivation of MKK1/2-ERK1/2 MAPK pathway, enhancing efficacy of tamoxifen/erlotinib in lung cancer cells [6].
  • Reduces skin inflammation and pro-inflammatory cytokines (IL-5, IL-6, TSLP) in an atopic dermatitis mouse model [7]. | Effective against various cancers in preclinical models; clinical trials show it can be administered safely at biologically active doses [4]. | - Low water solubility and high hepatotoxicity limit clinical use [4].
  • Induces heat shock response (increased Hsp70), a chemoprotective mechanism in cancer cells [4] [5]. | | SH-1242 (this compound Analogue) | Hsp90 C-terminal domain (CTD) [1] | - Binds CTD, disrupts co-chaperone interaction, degrades client proteins without inducing Hsp70 [1].
  • Exerts potent efficacy in chemoresistant and KRAS-mutant lung cancer models with greatly reduced neurotoxicity vs. This compound [1]. | Potent antitumor efficacy in human cell line and patient-derived xenograft models [1]. | Developed specifically to overcome the neurotoxicity of the parent compound, this compound [1]. | | SH-14 (this compound Analogue) | Hsp90 C-terminal domain (CTD) (Inferred) | - Suppresses Hsp90 client proteins and PI3K/Akt pathway [2].
  • Does not activate Src/STAT signaling (unlike this compound), reducing a key toxicity risk [2].
  • Shows better aqueous solubility and less cytotoxicity to normal cells [2]. | Equivalent apoptotic activity to this compound in premalignant and malignant human bronchial epithelial cells [2]. | Developed to have equivalent efficacy with lesser toxicity than the parent compound [2]. |

Detailed Experimental Protocols from Key Studies

To support your experimental planning, here are the methodologies from several pivotal studies.

  • For this compound & SH-1242 (C-terminal Inhibition):

    • In Vivo Efficacy: In a KRAS-driven mouse model of lung cancer, SH-1242 was administered systemically. Tumor burden was assessed by measuring tumor multiplicity, volume, and load. The study also used human patient-derived tumor xenograft models [1].
    • Toxicity Evaluation: Neurotoxicity was assessed by administering the compounds to rats and performing histopathological analysis of brain tissue to check for lesions or loss of tyrosine hydroxylase-positive neurons [1] [2].
    • Mechanism of Action (Binding): The binding to the Hsp90 C-terminal ATP-pocket was demonstrated through experiments that showed the compound disrupted the interaction between Hsp90 and its co-chaperones, and did not compete with N-terminal inhibitors [1].
  • For 17-AAG (N-terminal Inhibition):

    • Cell Viability & Combination Studies: Human lung squamous carcinoma cells (e.g., H520, H1703) were treated with 17-AAG (typically 0.25-2 µM for 24 hours), alone or in combination with other drugs like tamoxifen or erlotinib. Cell viability was measured using assays like MTT. Protein downregulation (e.g., TP, p-ERK) was confirmed via Western blot analysis [6].
    • Anti-inflammatory Models: In a murine model of atopic dermatitis, 17-AAG (0.5 µM) was applied topically to the shaved back skin daily for two weeks. Clinical symptoms (erythema, edema) were scored, and skin tissue was analyzed for cytokine expression (e.g., TSLP, IL-5, IL-6) and immune cell infiltration [7].
  • Pathway Analysis (RPPA): A key methodology used to broadly profile the effects of this compound and its analogues was the Reverse Phase Protein Array (RPPA). In this protocol, cell lysates from treated samples (e.g., H460 NSCLC cells treated with 50 nM compound for 24-48 hours) are serial diluted and spotted onto nitrocellulose slides. These are then probed with a wide array of antibodies, allowing for the quantification of hundreds of proteins and phosphoproteins simultaneously to map signaling pathway alterations [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core mechanistic difference between N-terminal and C-terminal Hsp90 inhibitors, which underpins their distinct biological profiles.

G cluster_NTD N-terminal Inhibition (e.g., 17-AAG) cluster_CTD C-terminal Inhibition (e.g., this compound, SH-1242) Hsp90 Hsp90 Dimer ClientProteins Oncogenic Client Proteins (e.g., AKT, EGFR, HIF-1α) Hsp90->ClientProteins Chaperones Degradation Client Protein Degradation (Anti-cancer effect) ClientProteins->Degradation Leads to NTD_Inhibitor 17-AAG binds NTD NTD_Inhibitor->Hsp90 Disrupts HSR Induces Heat Shock Response (Hsp70) NTD_Inhibitor->HSR Leads to CTD_Inhibitor This compound binds CTD CTD_Inhibitor->Hsp90 Disrupts NoHSR No Hsp70 Induction CTD_Inhibitor->NoHSR Leads to

Key Insights for Research and Development

  • The Toxicity-Driven Evolution of this compound: The primary impetus behind developing this compound analogues like SH-1242 and SH-14 was to overcome the parent compound's significant neurotoxicity [1] [2]. These analogues retain potent Hsp90 inhibition while demonstrating a much-improved safety profile in preclinical models.
  • Mechanistic Advantage of C-terminal Inhibitors: A key potential advantage of this compound and its derivatives over N-terminal inhibitors like 17-AAG is their ability to degrade oncogenic client proteins without inducing a pro-survival heat shock response (e.g., elevated Hsp70) [1] [5]. This may help avoid a key resistance mechanism associated with N-terminal inhibition.
  • Formulation Challenges with 17-AAG: The clinical application of 17-AAG is hampered by its poor aqueous solubility and hepatotoxicity [4]. Research into nanomaterial-based drug delivery carriers is actively being explored as a strategy to overcome these limitations and improve its therapeutic index [4].

References

Deguelin comparative potency across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Deguelin's Potency Across Various Cancer Cell Lines

The following table compiles experimental IC₅₀ values and key findings from recent studies to help you compare this compound's activity. The IC₅₀ is the concentration at which a substance achieves half of its maximum inhibitory effect.

Cancer Type Cell Line / Model Reported IC₅₀ / Effective Concentration Key Findings and Mechanisms
Prolactinoma GH3 (rat) 0.1518 µM [1] Inhibited cell viability, prolactin synthesis; targeted PI3K/AKT/CREB3L1 and ornithine decarboxylase (ODC) [1].
Prolactinoma MMQ (rat) 0.2381 µM [1] Promoted apoptosis and cell cycle arrest; targeted ODC [1].
Leukemia Nalm6 (human) Significant inhibition at 0.4 µM (low conc.) [2] Caused G2/M cell cycle arrest, reduced ROS; led to lactate accumulation and ATP depletion [2].
Pancreatic Cancer Bxpc-3 (human) ~5-10 µM (from growth curve) [3] Induced apoptosis, inhibited migration/invasion; suppressed Hedgehog signaling and MMP-2/MMP-9 [3].
Pancreatic Cancer Panc-1 (human) ~2-5 µM (from growth curve) [3] Effects similar to Bxpc-3, with higher sensitivity [3].
Non-Small Cell Lung Cancer (NSCLC) A549, PC9 (human) Effective at 5-10 µM [4] Inhibited migration, invasion, and EMT; upregulated tumor suppressors PTEN and KLF4 [4].
Melanoma A2058, A375 (human) Sub-micromolar range [5] Identified via HTS; inhibited OXPHOS, activated AMPK, and inhibited mTORC1 signaling [5].
Hepatocellular Carcinoma (HCC) Hep3B, HepG2 (human) Inhibition in low µM range [6] Suppressed angiogenesis by targeting HGF-c-Met pathway and reducing VEGF secretion [6].

Key Experimental Protocols for Assessing Potency

To help you evaluate and potentially replicate these findings, here are the core methodologies commonly used in the cited studies.

  • Cell Viability and Proliferation Assays: The CCK-8 assay is widely used. Cells are seeded in 96-well plates, treated with this compound, and incubated with the CCK-8 reagent. Viability is measured by the absorbance of the formed formazan dye at 450 nm, from which IC₅₀ values are calculated [1] [3] [2]. The MTS assay is a similar colorimetric method used for the same purpose [6].
  • Apoptosis Analysis: The Annexin V-FITC/PI staining assay is a standard flow cytometry method. After treatment, cells are stained with Annexin V (which binds to phosphatidylserine on the apoptotic cell surface) and Propidium Iodide (PI, which stains dead cells). This allows for the quantification of the percentages of live, early apoptotic, late apoptotic, and necrotic cells [3] [2].
  • Migration and Invasion Assays:
    • Wound Healing / Scratch Assay: A scratch is made in a confluent cell monolayer. The rate of cell migration into the wound area over time is measured microscopically to assess directional migration [3] [4].
    • Transwell / Boyden Chamber Assay: Cells are placed in an upper chamber with a porous membrane. For migration assays, the lower chamber contains a chemoattractant (e.g., serum). For invasion assays, the membrane is coated with Matrigel. The number of cells that migrate or invade through the membrane is counted after staining [3] [4].
  • Protein Expression Analysis (Western Blot): This technique detects specific proteins and their post-translational modifications (e.g., phosphorylation). After treatment, cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against target proteins (e.g., p-Akt, Caspase-3, PTEN). This confirms the effects of this compound on signaling pathways [4] [7].

Primary Mechanisms of Action of this compound

This compound is a multi-target agent, and its anticancer effects are mediated through the modulation of several critical cellular pathways. The diagram below illustrates its key mechanisms.

G cluster_pathways This compound Modulates Key Signaling Pathways This compound This compound HSP90 Inhibits HSP90 Chaperone Function This compound->HSP90 PI3K_Akt Inhibits PI3K/Akt Pathway This compound->PI3K_Akt Mitochondria Inhibits Mitochondrial Complex I This compound->Mitochondria Transcription Modulates Transcription Factors & Enzymes This compound->Transcription ClientProteins Depletes Oncogenic Client Proteins (e.g., HIF-1α, Akt) HSP90->ClientProteins Degrades Apoptosis Induces Apoptosis & Cell Cycle Arrest PI3K_Akt->Apoptosis Promotes EnergyCrisis Energy Depletion (ATP), ROS Imbalance Mitochondria->EnergyCrisis Causes ProcessInhibition Inhibits Angiogenesis & Metastasis Transcription->ProcessInhibition Leads to

The core mechanisms involve:

  • HSP90 Inhibition: this compound binds to heat-shock protein 90 (Hsp90), disrupting its chaperone function. This leads to the degradation of oncogenic client proteins critical for cancer cell survival, such as HIF-1α, Akt, and mutant p53 [8] [9] [10].
  • PI3K/Akt Pathway Suppression: this compound directly inhibits the PI3K/Akt pathway, a key survival signal in cancer cells. This dephosphorylation of Akt promotes apoptosis [1] [7].
  • Mitochondrial Complex I Inhibition: By inhibiting complex I in the electron transport chain, this compound disrupts cellular energy metabolism, leading to ATP depletion and contributing to ROS imbalance and cell death [8] [5].
  • Transcription Factor & Enzyme Targeting: this compound also acts on other targets like NF-κB, CREB3L1, and ornithine decarboxylase (ODC), which inhibits processes like proliferation, hormone synthesis, and polyamine metabolism [8] [1].

Important Considerations for Researchers

When interpreting this data and planning experiments, please consider the following:

  • Neurotoxicity Concern: A major challenge for this compound's clinical translation is its potential neurotoxicity, which is linked to mitochondrial complex I inhibition and can lead to Parkinsonian-like symptoms [8] [9]. This has motivated the development of derivatives like SH-14 and SH-1242, designed to retain anticancer efficacy with reduced toxicity [8] [9].
  • Context-Dependent Mechanisms: The dominant mechanism of action can vary depending on the cellular context, cancer type, and even the concentration used. For instance, low concentrations may affect specific pathways like lactate metabolism, while higher concentrations can induce broad apoptosis and ROS generation [2].

References

Deguelin versus rotenone mitochondrial inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Selectivity Comparison

Compound Key Finding on Potency/Selectivity Experimental Model Reference
Deguelin More selective for PTEN-null cells (IC50 ~500x lower than for PTEN-WT cells) [1]. Genetically engineered mouse model for prostate cancer (Pten-/-; Trp53-/- fibroblasts) [1]. [1]
Rotenone N/A N/A N/A
This compound Demonstrated sub-nanomolar to nanomolar potency against Triple-Negative Breast Cancer (TNBC) cell lines modeling the Luminal Androgen Receptor (LAR) subtype (GI50: 30-61 nM), with 197 to 566-fold selectivity over other TNBC subtypes [2]. Cell viability assay (Sulforhodamine B) on a panel of human TNBC cell lines (MDA-MB-453, SUM-185PE, etc.) [2]. [2]
Rotenone N/A N/A N/A
This compound & Rotenone Both identified as hits from a high-throughput screen; both effectively reduced proliferation of vemurafenib-resistant melanoma cell lines [3]. High-throughput cell viability assay (CellTiter-Glo) on A2058 (metastatic melanoma) and derived vemurafenib-resistant lines [3]. [3]
This compound & Rotenone Both showed nanomolar activity against the amastigote form of Trypanosoma cruzi (the parasite causing Chagas disease) without host cell toxicity [4]. In vitro anti-parasitic assay on T. cruzi amastigotes [4]. [4]

Mechanism of Action and Experimental Evidence

This compound and rotenone are rotenoids that potently inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) [5] [1] [6]. This inhibition disrupts the electron transport chain, leading to reduced oxygen consumption, loss of mitochondrial membrane potential, and a drop in ATP production [3] [1]. This primary metabolic injury can subsequently trigger apoptosis and cell death.

Key Experimental Workflows

Researchers use several standardized methods to evaluate mitochondrial inhibition and its cellular effects:

  • Cell Viability/Proliferation Assays:

    • Sulforhodamine B (SRB) Assay: Used to measure total cellular protein content as a proxy for cell mass and proliferation, allowing calculation of GI50 values (concentration for 50% growth inhibition) [2].
    • CellTiter-Glo Assay: Measures cellular ATP levels, directly linking viability to metabolic activity, commonly used in high-throughput screens [3].
  • Metabolic Pathway Analysis:

    • Seahorse Analyzer Experiments: This technology measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells in real time. It is the gold standard for assessing mitochondrial function. The typical workflow involves:
      • Establishing a baseline OCR.
      • Injecting the compound (e.g., this compound or rotenone).
      • Observing a sharp drop in OCR, confirming Complex I inhibition.
      • Sequentially injecting other modulators (oligomycin, FCCP, rotenone/antimycin A) to further dissect metabolic parameters [3] [1].

The following diagram illustrates the logical sequence from complex I inhibition to the measured experimental outcomes:

G MIE Molecular Initiating Event: Inhibition of Mitochondrial Complex I KE1 Key Event 1: Reduced Oxygen Consumption Rate (OCR) MIE->KE1 Seahorse Analyzer KE2 Key Event 2: Decreased ATP Production KE1->KE2 KE3 Key Event 3: Activation of AMPK Inhibition of mTORC1 KE2->KE3 Immunoblotting (Phospho-antibodies) KE4 Key Event 4: Induction of Apoptosis KE3->KE4 Caspase Activation AO Cellular Outcome: Suppression of Cell Proliferation KE4->AO Viability Assays (SRB)

Critical Consideration: Neurotoxicity

A major challenge in developing these compounds as drugs is their neurotoxicity. Both this compound and rotenone can induce Parkinsonian-like symptoms in animal models by inhibiting complex I in dopaminergic neurons [7] [5] [6]. This has led to research into structural analogs (e.g., SH-1242) designed to retain anticancer efficacy with reduced neurotoxicity [7] [8].

Research Implications and Future Directions

  • Targeted Therapy Potential: The selective toxicity of this compound in certain genetic contexts (e.g., PTEN-null) or cancer subtypes (LAR TNBC) highlights its potential as a blueprint for targeted therapies [1] [2].
  • Combination Strategies: Mechanistic insights from this compound's action, such as the simultaneous inhibition of PI3K/Akt/mTOR signaling and reduction of androgen receptor levels, can inform effective drug combinations (e.g., mTOR inhibitors with antiandrogens) [2].
  • Structural Optimization: The core rotenoid structure provides a template for medicinal chemistry. Current efforts focus on modifying the molecule to dissociate its anticancer efficacy from its off-target neurotoxicity [7] [8].

References

Deguelin anti-angiogenic effect comparison other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Deguelin's Anti-Angiogenic Profile

This compound exerts its anti-angiogenic effects through several mechanisms, as summarized in the table below.

Mechanism of Action Experimental Evidence (In Vitro/In Vivo) Key Findings

| Inhibits VEGF Signaling [1] [2] | • Cell-based assays: HUVEC proliferation, migration, tube formation. • In vivo: Mouse Matrigel plug assay; HCC patient-derived xenografts (PDX). | • Suppressed VEGF-induced VEGFR2 activation. • Inhibited downstream AKT and ERK1/2 signaling. • Reduced microvessel density in tumors (60% decrease in CD31 staining) [1] [2]. | | Reduces VEGF Autocrine Loop [1] [2] | • ELISA assays on HCC cell lines (Hep3B, HepG2). | • Decreased VEGF secretion from cancer cells in dose- and time-dependent manner [1] [2]. | | Targets HGF/c-Met Pathway [1] [2] | • Western blot analysis of HCC cells. • Knock-down of c-Met expression. | • Suppressed HGF-induced c-Met activation. • Impaired HGF-mediated VEGF production, disrupting a key pro-angiogenic axis [1] [2]. | | Induces Cell Cycle Arrest [1] | • Flow cytometry (FACS) on HUVECs. | • Caused accumulation of endothelial cells in G2/M phase, inhibiting proliferation [1]. |

The following diagram illustrates the primary signaling pathways through which this compound inhibits angiogenesis.

Comparison with Other Anti-Angiogenic Inhibitors

The table below compares this compound with other classes of anti-angiogenic agents.

Inhibitor Class / Example Primary Target(s) Key Anti-Angiogenic Mechanisms Notable Characteristics

| Natural Compound: this compound [3] [1] [4] | Multi-target: VEGFR2, c-Met, HSP90, PI3K/Akt, NF-κB [3] [1] [5] | • Blocks VEGF signaling in endothelial cells. • Disrupts HGF/c-Met axis in tumor cells. • Induces cell cycle arrest. | Pros: Broad-spectrum, multi-targeted action, overcomes resistance [4]. Cons/Challenges: Neurotoxicity at high doses, requires structural optimization [3] [4]. | | Anti-VEGF Biologics: Bevacizumab (Avastin) [6] [7] | VEGF-A ligand | • Binds and neutralizes circulating VEGF-A. • Prevents VEGF from activating VEGFR. | Pros: High specificity, clinical success in eye diseases & cancer [6]. Cons/Challenges: Intraocular injections, systemic side effects (e.g., stroke), high cost, patient refractoriness [6]. | | Small-Molecule TKIs: Sorafenib, Sunitinib [1] [2] | Multiple receptor tyrosine kinases (e.g., VEGFR, PDGFR) | • Inhibits intracellular kinase domains of VEGF receptors. • Blocks downstream pro-angiogenic signaling. | Pros: Oral administration, broader target profile. Cons/Challenges: Off-target toxicities, development of resistance. | | Other Natural Compounds: Curcumin, Genistein [6] [7] | Multiple (e.g., NF-κB, MMPs, EGFR) | • Modulate inflammation, oxidative stress. • Inhibit growth factor signaling. | Pros: Favorable safety profiles, multi-functional [6]. Cons/Challenges: Often lower potency, poor bioavailability. |

Core Experimental Protocols for Angiogenesis Research

The key findings on this compound are derived from standard experimental models in angiogenesis research. Here are the core methodologies:

  • In Vitro Models using HUVECs [1] [6] [7]:
    • Proliferation Assay: Cell viability is measured using colorimetric assays like MTS or MTT after exposing VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) to the compound.
    • Migration Assay: A scratch ("wound") is made in a confluent HUVEC monolayer. The rate of cell migration to close the gap, with or without VEGF and the test compound, is quantified.
    • Tube Formation Assay: HUVECs are plated on a basement membrane matrix (like Matrigel). The extent to which the cells form capillary-like tubular structures is measured, indicating angiogenic potential.
  • In Vivo Models:
    • Matrigel Plug Assay [1]: Matrigel mixed with VEGF and the test compound is injected subcutaneously into mice. After a set period, the plugs are harvested and analyzed for blood vessel ingrowth (hemoglobin content or immunohistochemistry for CD31).
    • Xenograft Models [1] [2]: Human tumor cells are implanted into immunodeficient mice. Once tumors form, mice are treated with the compound. Tumor growth is monitored, and vessels are quantified in tumor sections via CD31 staining.

Challenges and Future Directions for this compound

Despite its promising profile, this compound faces a significant challenge that limits its clinical application:

  • Toxicity Concerns: The primary hurdle is its potential neurotoxicity, including symptoms akin to Parkinson's disease, which is linked to the inhibition of mitochondrial complex I [3] [4].

Current research is focused on overcoming this limitation through two main strategies:

  • Structural Modification: Scientists are creating this compound derivatives (e.g., SH-1242) designed to retain potent anti-cancer and anti-angiogenic activity while showing markedly reduced neurotoxicity, often by targeting the C-terminal domain of Hsp90 instead of the N-terminal domain [3] [4].
  • Drug Delivery Systems: Nano-formulations, such as liposomal encapsulation, are being explored to improve this compound's targeted delivery to tumors, which could enhance efficacy and minimize systemic side effects [4].

References

Deguelin derivative SH-1242 antitumor efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

SH-1242 at a Glance

SH-1242 is a synthetic analogue of deguelin, a natural rotenoid, developed to be a heat shock protein 90 (Hsp90) inhibitor with potent antitumor efficacy and significantly reduced neurotoxicity compared to its parent compound [1] [2] [3].

The table below summarizes its core profile and how it addresses key limitations of this compound.

Feature Description
Origin Synthetic analog of the natural compound this compound [1] [4]
Primary Target C-terminal ATP-binding pocket of Hsp90 [2] [3] [4]
Key Improvement Maintains potent anticancer efficacy with substantially minimized neurotoxicity [2] [3] [4]

Efficacy and Toxicity Comparison

The following table outlines the primary experimental findings that validate SH-1242's improved therapeutic profile. Direct, quantitative side-by-side data against a wide range of other Hsp90 inhibitors is not available in the searched literature.

Aspect Experimental Findings & Comparison

| Anticancer Efficacy | - Induces apoptosis and reduces tumor vasculature in human cell line-based and patient-derived xenograft models [4].

  • Reduces tumor multiplicity, volume, and load in a KRAS-driven mouse model of lung cancer [4].
  • Effective against non-small cell lung cancer (NSCLC) cells, including those with acquired resistance to paclitaxel or lincitinib [5]. | | Neurotoxicity Profile | - Does not produce obvious histopathologic features in the brain of treated rats, in contrast to this compound [4].
  • Greatly reduced cytotoxicity in normal cells (e.g., epithelial, vascular endothelial, hippocampal) compared to this compound [5].
  • Significantly reduced inhibition of tyrosine hydroxylase immunoreactivity (a marker for Parkinsonian-like toxicity) in the substantial nigra of rats [5]. | | Mechanism of Action | Binds to the C-terminal domain of Hsp90, disrupting its interaction with co-chaperones and client proteins, leading to the degradation of oncogenic client proteins without inducing Hsp70 expression [4]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the validation studies, here is a summary of key methodologies cited in the literature.

Experiment Type Protocol Details

| In Vitro Anticancer Activity | - Cell Viability: Measured using assays like MTT in NSCLC cells and resistant sublines [5].

  • Clonogenic Assay: Anchorage-dependent and -independent colony formation assays to assess long-term cell proliferation and survival [5].
  • Angiogenesis Assay: Evaluation of angiogenesis-stimulating activity in conditioned media from treated cancer cells [5]. | | In Vivo Efficacy Models | - Xenograft Models: Human cancer cells or patient-derived tumors implanted into immunodeficient mice. SH-1242 was administered and tumor growth/volume was monitored [4] [5].
  • Genetically Engineered Model: KRAS-driven lung cancer mouse model to assess tumor multiplicity and load [4]. | | Toxicity Assessment | - In Vitro: Cytotoxicity tests on various normal cell lines (e.g., hippocampal HT-22 cells) and comparison with this compound [2] [5].
  • In Vivo: Histopathological examination of brain tissues (particularly the substantial nigra) from rats treated with SH-1242 versus this compound [4] [5]. Immunostaining for tyrosine hydroxylase was used as a key marker [5]. | | Analytical Method (Bioanalysis) | - Technique: HPLC-MS/MS for quantification of SH-1242 in biological matrices (plasma) [1].
  • Sample Extraction: Rodent plasma samples extracted with methanol containing 0.1% formic acid [1].
  • Detection: MRM (Multiple Reaction Monitoring) at m/z transition of 368.9→151.0 for SH-1242 and 395.0→213.0 for the internal standard (this compound) [1].
  • Validation: The method was validated for specificity, accuracy, precision, and stability in concentration ranges of 1–1000 ng/mL (rat) and 2–1000 ng/mL (mouse) [1]. |

Mechanism of Action Workflow

The diagram below illustrates the key molecular mechanism of SH-1242, as described in the literature, which underlies its anticancer efficacy and reduced toxicity.

G SH1242 SH-1242 Hsp90_C Hsp90 C-Terminal Domain SH1242->Hsp90_C Binds to ComplexDisruption Disruption of Hsp90-CoA Complex Hsp90_C->ComplexDisruption ClientProtein Oncogenic Client Proteins (e.g., HIF-1α, VEGF) ComplexDisruption->ClientProtein Destabilizes ClientDegradation Client Protein Degradation ClientProtein->ClientDegradation AnticancerEffects Anticancer Effects (Apoptosis, Anti-angiogenesis) ClientDegradation->AnticancerEffects

Pathways for Further Research

The current information is primarily based on preclinical studies. To build a more comprehensive guide, you could:

  • Consult Specialized Databases: Search for "SH-1242" on platforms like PubMed, Google Scholar, or SciFinder to find additional primary research articles, potentially including direct comparisons with other Hsp90 inhibitors.
  • Investigate Clinical Status: Check clinical trial registries (such as ClinicalTrials.gov) to see if SH-1242 has progressed to clinical stages of development, which would provide human data.
  • Explore Related Analogues: The literature mentions other this compound analogues like L80 [2] [3] [5], which also shows a improved toxicity profile and could be included in a broader comparison.

References

Deguelin ROS induction compared to other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Insights

For researchers, the specific experimental conditions and observed outcomes are critical. The table below outlines key methodologies and findings from recent studies.

Flavonoid Experimental Model (Cell Line/Organism) Treatment Protocol Key Experimental Findings
Deguelin Preclinical models (various cancers), HT-22 cells [1] [2]. In vitro and in vivo administration. Inhibits mitochondrial complex I, disrupting electron transport and causing ROS accumulation [1] [2]. Also inhibits Hsp90, leading to degradation of oncogenic client proteins [1].
Quercetin KON oral cancer cells [3]. MTT assay for viability; DAPI/FDA staining for morphology; Annexin V-FITC and DCFDA for apoptosis/ROS detection; PI staining for cell cycle [3]. Induced ROS-mediated apoptosis; caused S and G2/M-phase cell cycle arrest; down-regulated anti-apoptotic BCL-2/BCL-XL and up-regulated pro-apoptotic BAX [3].
Anthocyanins Various cancer cell lines (e.g., colorectal, hepatocellular, ovarian, cervical) [4]. In vitro studies on bioavailability and signaling pathways; use of nano-delivery systems to enhance stability [4]. Antioxidant: Scavenged free radicals, reduced pro-inflammatory cytokines (COX-2, TNF-α, IL-6). Pro-oxidant (contextual): Induced mitochondrial dysfunction and cell cycle arrest in cancer cells [4].

Mechanisms of Action in Cancer Signaling

The following diagram synthesizes the core mechanisms by which this compound and other flavonoids influence ROS and cancer-related signaling pathways, based on the compiled research.

ros_mechanisms cluster_paths Key Signaling Pathways Modulated Flavonoids Flavonoids (this compound, Quercetin, Anthocyanins) DeguelinTrigger Inhibits Mitochondrial Complex I Flavonoids->DeguelinTrigger This compound QuercetinAnthoEffect Direct Pro-oxidant or Antioxidant Shift Flavonoids->QuercetinAnthoEffect Mitochondrion Mitochondrial Stress ROS ROS Level Change Mitochondrion->ROS Electron Leakage P53 p53 Tumor Suppressor ROS->P53 PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Bcl2 Bcl-2/BAX Balance ROS->Bcl2 MMPs Matrix Metalloproteinases (MMPs) ROS->MMPs CellularOutcomes Cellular Outcomes Apoptosis Induction of Apoptosis Apoptosis->CellularOutcomes CellCycleArrest Cell Cycle Arrest CellCycleArrest->CellularOutcomes MetastasisInhibition Inhibition of Metastasis MetastasisInhibition->CellularOutcomes P53->Apoptosis P53->CellCycleArrest PI3K_Akt->Apoptosis NFkB->Apoptosis Bcl2->Apoptosis MMPs->MetastasisInhibition DeguelinTrigger->Mitochondrion QuercetinAnthoEffect->Mitochondrion QuercetinAnthoEffect->ROS

Key Implications for Drug Development

The distinct mechanisms of this compound present both opportunities and challenges for therapeutic development:

  • Potent Anticancer Agent: this compound's direct action on mitochondrial complex I makes it a highly potent inducer of ROS and apoptosis in cancer cells, affecting multiple critical signaling pathways simultaneously [1] [2].
  • Therapeutic Challenge: This same mechanism is associated with significant neurotoxicity, including symptoms akin to Parkinson's disease, which has impeded its clinical application [1] [2].
  • Derivative Development: Research efforts are focused on creating this compound derivatives (e.g., SH-1242) that retain anticancer efficacy by targeting the C-terminal of Hsp90 while showing markedly reduced neurotoxicity [1] [2].

In contrast, flavonoids like quercetin and anthocyanins, while potentially less potent as direct ROS inducers, may offer a more favorable safety profile. Quercetin has demonstrated selective cytotoxicity in cancer cells [3], and anthocyanins are generally well-tolerated due to their primary role as dietary antioxidants [4] [5].

References

Deguelin p38 MAPK activation validation other cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Antitumor Mechanisms via p38 MAPK Pathway

Compound / Agent Cancer Type with Evidence Observed Antitumor Effects Role & Validation of p38 MAPK
Deguelin Colorectal Cancer [1] [2] Inhibits cell proliferation, induces apoptosis (in vitro and in vivo) Activation: SB203580 (p38 inhibitor) attenuates this compound-induced apoptosis [1] [2].
Lung, Breast Cancer [1] Induces apoptosis, exhibits chemopreventive activity Proposed via other pathways (e.g., PI3K/Akt, Wnt); p38 role not specified in search results.
Diosmetin Liver Cancer [3] Suppresses proliferation & migration, induces apoptosis Activation: Upregulates p-p38 protein levels; part of a multi-target mechanism.
Phthalates (e.g., DEHP, BBP) Prostate Cancer [4] Promotes cell proliferation Activation: Increases p-p38 levels; linked to proliferation, not apoptosis.
SB203580 (p38 inhibitor) Castration-Resistant Prostate Cancer [5] Decreases cell proliferation, survival, and AR signaling Inhibition: Used as a tool to confirm p38's role in proliferation and AR signaling.
ULTR-p38i (p38 inhibitor) Colorectal Cancer [6] Triggers mitotic catastrophe, leading to apoptosis or senescence Inhibition: Novel inhibitor class; sustained p38 inhibition induces cell death.

Experimental Protocol for Validating p38 MAPK Involvement

The following methodology, derived from the this compound study in colorectal cancer, outlines a robust approach to confirm the functional role of the p38 MAPK pathway [1].

cluster_a Initial Phenotype Observation cluster_b Mechanism Investigation via p38 MAPK A1 Treat Cancer Cells with Compound A2 Assess Cell Viability (CCK-8 / MTS Assay) A1->A2 A3 Measure Apoptosis (Annexin V/PI Staining & Flow Cytometry) A1->A3 A4 Analyze Apoptotic Markers (Western Blot: Cleaved Caspase-3, PARP) A1->A4 B1 Monitor p38 Pathway Activation (Western Blot: P-p38, downstream targets) A2->B1 A3->B1 A4->B1 B2 Inhibit p38 Pathway (SB203580 or siRNA) B1->B2 B3 Re-assess Phenotype If p38 is key, effects should be attenuated) B2->B3 Re-test Viability & Apoptosis C1 In Vivo Validation (Xenograft Model, TUNEL Assay) B3->C1

Key techniques from the protocol include:

  • Cell Viability Assay: Cell Counting Kit-8 (CCK-8) assay used to confirm this compound inhibits proliferation in a dose-dependent manner [1].
  • Apoptosis Measurement: Flow cytometry with Annexin V/propidium iodide (PI) staining quantitatively assesses apoptosis. Western blot analysis of proteins like cleaved caspase-3 and cleaved PARP (pro-apoptotic) and Bcl-2 (anti-apoptotic) provides biochemical confirmation [1].
  • Pathway Activation Analysis: Western blotting detects phosphorylated p38 (P-p38) and its downstream substrates to confirm pathway activation [1].
  • Functional Validation with Inhibitor: Using a specific p38 inhibitor like SB203580. If the compound's effect is mediated by p38 activation, pre-treatment with SB203580 should significantly reduce the observed apoptosis and growth inhibition [1].
  • In Vivo Models: Subcutaneous xenograft mouse models demonstrate the antitumor effect and low toxicity in vivo. Apoptosis in tumor tissues can be confirmed via TUNEL assay [1].

Research Implications and Future Directions

The data indicates that the role of p38 MAPK is highly context-dependent. It can be a target for inhibition or a mediator of drug-induced apoptosis, varying by compound and cancer type [1] [6] [5].

To fully understand this compound's potential across different cancers, future research should:

  • Systematically evaluate this compound in other prevalent cancer types (e.g., lung, breast) using the validated experimental protocol outlined above.
  • Explore combination therapies that leverage p38 activation, similar to strategies being investigated with p38 inhibitors [7].
  • Investigate the determinants of context-specific p38 function to predict which tumors will respond to this compound-based therapy.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

394.14163842 Da

Monoisotopic Mass

394.14163842 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K5Z93K66IE

Other CAS

522-17-8

Wikipedia

Deguelin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Rotenoid flavonoids [PK1206]

Dates

Last modified: 08-15-2023
1: Farmer RL, Scheidt KA. A Concise Enantioselective Synthesis and Cytotoxic Evaluation of the Anticancer Rotenoid Deguelin Enabled by a Tandem Knoevenagel/Conjugate Addition/Decarboxylation Sequence. Chem Sci. 2013 Aug;4(8):3304-3309. PubMed PMID: 24101971; PubMed Central PMCID: PMC3790643.
2: Vrana JA, Boggs N, Currie HN, Boyd J. Amelioration of an undesired action of deguelin. Toxicon. 2013 Nov;74:83-91. doi: 10.1016/j.toxicon.2013.07.028. Epub 2013 Aug 7. PubMed PMID: 23933198; PubMed Central PMCID: PMC3790265.
3: Xiong JR, Liu HL. Regulatory effects of deguelin on proliferation and cell cycle of Raji cells. J Huazhong Univ Sci Technolog Med Sci. 2013 Aug;33(4):491-5. doi: 10.1007/s11596-013-1147-2. Epub 2013 Aug 1. PubMed PMID: 23904366.
4: Chen HB, Hu XH, Jiang KH, Zhu SL, Zhao CX, Yuan W, Lan Y, Chen S, Yuan HG, Song XF, Wang YL. [Inhibitory effect of Akt inhibitor deguelin on the growth of PC-3 prostate cancer cells]. Zhonghua Nan Ke Xue. 2013 Jun;19(6):501-5. Chinese. PubMed PMID: 23862226.
5: Mehta R, Katta H, Alimirah F, Patel R, Murillo G, Peng X, Muzzio M, Mehta RG. Deguelin action involves c-Met and EGFR signaling pathways in triple negative breast cancer cells. PLoS One. 2013 Jun 10;8(6):e65113. doi: 10.1371/journal.pone.0065113. Print 2013. PubMed PMID: 23762292; PubMed Central PMCID: PMC3677900.
6: Mehta RR, Katta H, Kalra A, Patel R, Gupta A, Alimirah F, Murillo G, Peng X, Unni A, Muzzio M, Mehta RG. Efficacy and mechanism of action of Deguelin in suppressing metastasis of 4T1 cells. Clin Exp Metastasis. 2013 May 5. [Epub ahead of print] PubMed PMID: 23645347; PubMed Central PMCID: PMC3796171.
7: Yang YL, Ji C, Bi ZG, Lu CC, Wang R, Gu B, Cheng L. Deguelin induces both apoptosis and autophagy in cultured head and neck squamous cell carcinoma cells. PLoS One. 2013;8(1):e54736. doi: 10.1371/journal.pone.0054736. Epub 2013 Jan 23. PubMed PMID: 23372762; PubMed Central PMCID: PMC3553079.
8: Suh YA, Kim JH, Sung MA, Boo HJ, Yun HJ, Lee SH, Lee HJ, Min HY, Suh YG, Kim KW, Lee HY. A novel antitumor activity of deguelin targeting the insulin-like growth factor (IGF) receptor pathway via up-regulation of IGF-binding protein-3 expression in breast cancer. Cancer Lett. 2013 May 10;332(1):102-9. doi: 10.1016/j.canlet.2013.01.022. Epub 2013 Jan 21. Erratum in: Cancer Lett. 2013 Sep 28;338(2):328. PubMed PMID: 23348700; PubMed Central PMCID: PMC3638119.
9: Li Z, Wu J, Wu C, Jiang J, Zheng X, Xu B, Li M. Deguelin, a natural rotenoid, inhibits mouse myeloma cell growth in vitro via induction of apoptosis. Oncol Lett. 2012 Oct;4(4):677-681. Epub 2012 Jul 6. PubMed PMID: 23226790; PubMed Central PMCID: PMC3506627.
10: Chang DJ, An H, Kim KS, Kim HH, Jung J, Lee JM, Kim NJ, Han YT, Yun H, Lee S, Lee G, Lee S, Lee JS, Cha JH, Park JH, Park JW, Lee SC, Kim SG, Kim JH, Lee HY, Kim KW, Suh YG. Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis. J Med Chem. 2012 Dec 27;55(24):10863-84. doi: 10.1021/jm301488q. Epub 2012 Dec 7. PubMed PMID: 23186287.

Explore Compound Types